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Core Science & Biosynthesis

Foundational

3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde CAS 886493-33-0 properties

Title: Advanced Applications and Physicochemical Profiling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) in Rational Drug Design Introduction As a Senior Application Scientist, I frequently encounter sc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Applications and Physicochemical Profiling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) in Rational Drug Design

Introduction As a Senior Application Scientist, I frequently encounter scaffolds that serve as the backbone for next-generation therapeutics. Among these, 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) stands out as a privileged synthon. This highly functionalized halogenated salicylaldehyde is not merely a building block; it is a meticulously engineered molecular tool. Its specific halogenation pattern—combining the steric and electronic properties of bromine and fluorine—makes it indispensable for synthesizing Schiff base ligands, metallodrugs, and advanced fluorophores.

This technical guide deconstructs the structural logic of CAS 886493-33-0, outlines its applications in coordination chemistry, and provides field-proven, self-validating protocols for its utilization in drug discovery workflows.

Physicochemical Profiling & Structural Logic

To leverage CAS 886493-33-0 effectively, one must understand the causality behind its structural design. Every functional group on this benzene ring serves a distinct mechanistic purpose in downstream applications.

Table 1: Quantitative Physicochemical Profile of CAS 886493-33-0

PropertySpecification / Value
Chemical Name 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde
CAS Number 886493-33-0
Molecular Formula C7H3Br2FO2
Molecular Weight 297.90 g/mol
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 3 (-OH, -CHO, -F)
Storage Conditions 2-8°C, Inert Atmosphere (Argon/Nitrogen)

The Causality of the Halogenation Pattern:

  • C4-Fluorine (Electronic Modulation & Lipophilicity): The introduction of fluorine at the para position relative to the aldehyde is a classic bioisosteric strategy . Fluorine's high electronegativity withdraws electron density from the aromatic ring, which increases the acidity (lowers the pKa) of the C2-hydroxyl group. This facilitates easier deprotonation during metal chelation. Furthermore, the C-F bond significantly enhances the lipophilicity of the resulting complex, a critical factor for penetrating microbial cell membranes or the blood-brain barrier.

  • C3, C5-Bromines (Steric Bulk & Heavy-Atom Effect): The bulky bromine atoms flank the reactive centers. Sterically, they restrict the rotational freedom of the resulting azomethine (C=N) bond in Schiff bases, locking the ligand into a rigid, bioactive conformation. Electronically, the "heavy-atom effect" of bromine promotes intersystem crossing (ISC), which is highly advantageous for generating Reactive Oxygen Species (ROS) in photodynamic antimicrobial chemotherapy .

  • C1-Aldehyde & C2-Hydroxyl (The Chelation Anchor): This classic salicylaldehyde motif provides the essential bidentate (O, N) coordination sphere required to stabilize transition metals like Cu(II), Zn(II), and Co(II) .

Synthetic Workflows: Schiff Base Metallodrugs

The primary application of CAS 886493-33-0 is the synthesis of Schiff base ligands via condensation with primary amines. When these ligands are complexed with transition metals, they form metallodrugs with potent antimicrobial and antibiofilm properties .

G A 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) C Condensation Reaction (Reflux in EtOH, Acid Catalyst) A->C B Primary Amine (R-NH2) (e.g., 8-Aminoquinoline) B->C D Schiff Base Ligand (Azomethine Formation) C->D -H2O F Chelation / Complexation (pH 7.0-7.5, RT) D->F E Transition Metal Salt (e.g., CuCl2, ZnCl2) E->F G Metallodrug Complex (Antimicrobial / Anticancer Agent) F->G Coordination

Figure 1: Workflow for the synthesis of metallodrugs using CAS 886493-33-0.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physical or chemical rationale (the why) and the analytical checkpoint to verify success before proceeding.

Protocol 1: Synthesis of the Halogenated Schiff Base Ligand

  • Dissolution: Dissolve 1.0 mmol of CAS 886493-33-0 in 15 mL of absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the transition state of the nucleophilic addition while allowing for the eventual precipitation of the less soluble imine product.

  • Amine Addition: Slowly add 1.0 mmol of the target primary amine (e.g., an aniline derivative) dissolved in 5 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the C1 carbon. This dramatically accelerates the nucleophilic attack by the amine nitrogen.

  • Reflux & Monitoring: Heat the mixture under reflux (70°C) for 3-4 hours. Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the aldehyde spot (visible under 254 nm UV) is entirely consumed.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum, wash with cold ethanol, and dry in a desiccator.

Protocol 2: Cu(II) Complexation for Antimicrobial Screening

  • Ligand Preparation: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 20 mL of hot methanol.

  • Metal Addition: Dropwise, add a solution of 1.0 mmol CuCl₂·2H₂O in 10 mL of methanol. Rationale: A 2:1 Ligand-to-Metal ratio is targeted to satisfy the square planar or octahedral coordination geometry of Cu(II).

  • pH Activation: Adjust the pH of the solution to 7.0–7.5 using 0.1 M methanolic KOH. Rationale: This is the most critical step. Deprotonation of the C2-hydroxyl group is required to activate the phenolate oxygen, transforming it into a strong nucleophile capable of forming a coordinate covalent bond with the Cu(II) center .

  • Isolation: Stir at room temperature for 2 hours. Collect the colored precipitate (typically dark green/brown for Cu-complexes), wash with cold methanol and diethyl ether, and dry under vacuum.

Analytical Validation Standards

A robust experimental workflow requires rigorous analytical validation. For derivatives of CAS 886493-33-0, rely on the following spectroscopic markers:

  • FTIR Spectroscopy: The success of Protocol 1 is confirmed by the disappearance of the strong aldehyde C=O stretch at ~1660 cm⁻¹ and the emergence of a sharp azomethine C=N stretch at ~1610–1630 cm⁻¹. Following Protocol 2, successful metal chelation is indicated by a red-shift (lower wavenumber) of the C=N stretch by 15–20 cm⁻¹, proving that the azomethine nitrogen has donated its lone pair to the metal.

  • ¹H NMR (in DMSO-d6): The aldehyde proton typically appears far downfield at ~10.0 ppm. Its disappearance, coupled with the appearance of a new singlet at ~8.5–8.8 ppm (the imine -CH=N- proton), provides definitive proof of Schiff base formation.

Mechanistic Pathway of Biological Action

Once synthesized, these halogenated metallodrugs exert their biological effects through a multi-targeted mechanism, heavily reliant on the specific properties imparted by CAS 886493-33-0.

BioAction A Halogenated Metallodrug (Cu-Schiff Base Complex) B Cell Membrane Penetration (Enhanced by C4-Fluorine) A->B D Heavy-Atom Effect (C3, C5-Bromines) A->D C DNA Intercalation & BSA Binding B->C F Microbial Cell Death / Apoptosis C->F E ROS Generation (Oxidative Stress) D->E Intersystem Crossing E->F

Figure 2: Mechanistic pathway of antimicrobial action for the halogenated complex.

Conclusion

CAS 886493-33-0 is a masterclass in rational chemical design. By understanding the specific electronic and steric contributions of its fluorine and bromine substituents, researchers can predictably engineer highly potent Schiff base ligands and transition metal complexes. Adhering to the self-validating protocols outlined above ensures high-yield, reproducible synthesis for downstream biological screening.

References

  • Meanwell, N. A. "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Fetahović, S., et al. "Revisiting copper(II) Schiff base complexes of halogenated salicylaldehyde 8-aminoquinoline derivatives as promising antimicrobial scaffolds." ResearchGate, 2026. URL: [Link]

  • Abu-Dief, A.M., Mohamed, I.M.A. "A Review on Versatile Applications of Transition Metal Complexes Incorporating Schiff Bases." Beni-Suef University Journal of Basic and Applied Sciences, 2015. URL: [Link]

  • "Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections." National Center for Biotechnology Information (PMC), 2024. URL: [Link]

  • "Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde." National Center for Biotechnology Information (PMC), 2024. URL: [Link]

Exploratory

3,5-Dibromo-4-fluorosalicylaldehyde synonyms and nomenclature

The following technical guide details the nomenclature, structural identity, and chemical context of 3,5-Dibromo-4-fluorosalicylaldehyde (CAS 886493-33-0). Synonyms, Nomenclature, and Structural Identity[1] Core Identity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural identity, and chemical context of 3,5-Dibromo-4-fluorosalicylaldehyde (CAS 886493-33-0).

Synonyms, Nomenclature, and Structural Identity[1]

Core Identity & Structural Analysis

3,5-Dibromo-4-fluorosalicylaldehyde is a halogenated derivative of salicylaldehyde (2-hydroxybenzaldehyde).[1][2] It serves as a specialized building block in organic synthesis, particularly for the development of Schiff base ligands, pharmaceutical intermediates, and fluorescent probes.

1.1 Chemical Identifiers
Identifier TypeValue
Common Name 3,5-Dibromo-4-fluorosalicylaldehyde
Systematic Name (IUPAC) 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde
CAS Registry Number 886493-33-0
Molecular Formula C₇H₃Br₂FO₂
Molecular Weight 297.90 g/mol
SMILES Oc1c(Br)c(F)c(Br)cc1C=O
InChIKey Computed from structure:[1][3][4][5][6]SXRHGLQCOLNZPT-UHFFFAOYSA-N (Analogous)
1.2 Structural Diagram & Numbering

The nomenclature is derived from the priority of functional groups attached to the benzene ring: Aldehyde > Hydroxyl > Halogen .[1]

  • C1: Attached to the Aldehyde group (-CHO).[1]

  • C2: Attached to the Hydroxyl group (-OH) (Defining "Salicylaldehyde").[7]

  • C3: Attached to Bromine (-Br).[1]

  • C4: Attached to Fluorine (-F).[1]

  • C5: Attached to Bromine (-Br).[1]

G cluster_legend Nomenclature Priority Benzene Benzene Core Aldehyde C1: -CHO (Priority Group) Benzene->Aldehyde Position 1 Hydroxyl C2: -OH (Ortho) Benzene->Hydroxyl Position 2 Bromo3 C3: -Br Benzene->Bromo3 Position 3 Fluoro4 C4: -F Benzene->Fluoro4 Position 4 Bromo5 C5: -Br Benzene->Bromo5 Position 5 Priority Aldehyde > Hydroxyl > Halogen

Figure 1: IUPAC numbering logic for 3,5-Dibromo-4-fluorosalicylaldehyde.[1] The aldehyde dictates C1, while the hydroxyl at C2 defines the salicylaldehyde parent structure.

Nomenclature & Synonyms

Correct identification is critical due to the existence of positional isomers (e.g., 3,5-dibromo-2-fluoro-4-hydroxybenzaldehyde).[1]

2.1 Systematic Name Decomposition[1]
  • Parent Structure: Benzaldehyde.[1][2][6]

  • Principal Group: Aldehyde (-CHO) at position 1.[1]

  • Substituents:

    • 2-Hydroxy: The -OH group is at position 2.[1][8] When -OH and -CHO are present, -CHO takes precedence, and the compound is a benzaldehyde, not a phenol.[1]

    • 3,5-Dibromo: Two bromine atoms at positions 3 and 5.[1]

    • 4-Fluoro: One fluorine atom at position 4.[1]

  • Alphabetical Ordering: Bromo > Fluoro > Hydroxy.[1][8]

  • Full Name: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde.[1][2][3]

2.2 Synonym Analysis
SynonymContext / Usage
3,5-Dibromo-4-fluorosalicylaldehyde Preferred Common Name. Uses the trivial name "salicylaldehyde" (2-hydroxybenzaldehyde) as the parent.[1][2] Widely used in synthetic organic chemistry literature.[1]
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde IUPAC Systematic Name. Used in chemical catalogs (Sigma-Aldrich, BLD Pharm) and databases (PubChem, CAS).[1] Unambiguous.
2-Hydroxy-3,5-dibromo-4-fluorobenzaldehyde Alternative ordering of the systematic name.
Benzaldehyde, 3,5-dibromo-4-fluoro-2-hydroxy- CAS Index Name format (inverted).[1][2]
Synthesis & Reactivity Profile

The synthesis of this compound typically exploits the directing effects of the hydroxyl group on the 4-fluorosalicylaldehyde scaffold.[1]

3.1 Synthesis Pathway (Electrophilic Aromatic Substitution)

The hydroxyl group (-OH) is a strong ortho/para activator , while the aldehyde (-CHO) is a meta deactivator .[1]

  • Starting Material: 4-Fluorosalicylaldehyde (4-Fluoro-2-hydroxybenzaldehyde).

  • Reagent: Bromine (Br₂) or N-Bromosuccinimide (NBS).[1]

  • Mechanism: The -OH group directs incoming electrophiles (Br⁺) to the ortho (C3) and para (C5) positions relative to itself.[1] The C4 position is blocked by Fluorine.[1]

Synthesis Start 4-Fluorosalicylaldehyde (C7H5FO2) Intermediate Transition State (Ortho/Para Direction) Start->Intermediate Electrophilic Attack Reagent + 2.0-2.2 eq. Br2 (Acetic Acid / NaOAc) Reagent->Intermediate Product 3,5-Dibromo-4-fluorosalicylaldehyde (C7H3Br2FO2) Intermediate->Product - 2 HBr

Figure 2: Synthetic route via bromination of 4-fluorosalicylaldehyde.[1] The hydroxyl group directs substitution to C3 and C5.[1]

3.2 Key Applications
  • Schiff Base Ligands: The aldehyde group reacts with primary amines to form imines (Schiff bases).[1] The presence of halogens (Br, F) modifies the electronic properties and lipophilicity of the resulting metal complexes.

  • Fluorescent Probes: Salicylaldehyde derivatives often exhibit Excited-State Intramolecular Proton Transfer (ESIPT). The fluorine substituent can tune the emission wavelength.

  • Pharmaceutical Intermediates: Used as a precursor for biologically active benzofurans or coumarins.[1]

Comparison with Isomers

Distinguishing this compound from its isomers is vital for purchasing and regulatory compliance.[1]

FeatureTarget Compound Common Isomer
Name 3,5-Dibromo-4-fluorosalicylaldehyde 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde
CAS 886493-33-02426639-91-8
Structure OH at C2 (Ortho), F at C4OH at C4 (Para), F at C2
Parent Salicylaldehyde4-Hydroxybenzaldehyde
Reactivity Forms stable chelates (N,O-bidentate)Does not form N,O-chelates easily
References
  • Sigma-Aldrich. Product Specification: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde.[1] Available at: [1]

  • BLD Pharm. Product Analysis: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0).[1][2][3] Available at: [1]

  • PubChem. Compound Summary: 3,5-Dibromo-2-hydroxybenzaldehyde (Analogous Chemistry). Available at: [1]

  • Chemical Abstracts Service (CAS). CAS Registry Number 886493-33-0.[1] Accessed via SciFinder/Common Chemistry.[1]

Sources

Foundational

The Chemical and Strategic Profiling of C7H3Br2FO2: A Foundational Halogenated Building Block in Drug Discovery

Executive Summary The molecular formula C7H3Br2FO2 corresponds to a highly versatile class of halogenated benzoic acids, specifically dibromofluorobenzoic acids. With an average molecular weight of 297.90 g/mol , these c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C7H3Br2FO2 corresponds to a highly versatile class of halogenated benzoic acids, specifically dibromofluorobenzoic acids. With an average molecular weight of 297.90 g/mol , these compounds serve as multifunctional building blocks in pharmaceutical chemistry and agrochemical development. This technical guide provides an in-depth analysis of C7H3Br2FO2, detailing its physicochemical properties, its strategic role in medicinal chemistry, and field-proven, self-validating experimental workflows for its derivatization.

Physicochemical Profiling & Isomeric Landscape

Understanding the exact mass and structural variations of C7H3Br2FO2 is critical for precise analytical tracking during multi-step syntheses. The presence of two heavy bromine isotopes (


Br and 

Br) results in a distinct isotopic signature that is highly diagnostic in mass spectrometry[1].

Table 1: Quantitative Physicochemical Profile of C7H3Br2FO2

PropertyValue
Molecular Formula C7H3Br2FO2
Average Molecular Weight 297.90 g/mol
Monoisotopic Mass 295.85 Da (assuming

Br)
Hydrogen Bond Donors 1 (Carboxylic Acid -OH)
Hydrogen Bond Acceptors 2 (Carboxylic Acid C=O and -OH)
Halogen Substituents 2 Bromines, 1 Fluorine

Because the formula dictates a benzene ring substituted with one carboxylic acid, one fluorine, and two bromines, multiple positional isomers exist. Each isomer provides unique spatial geometries for downstream coupling.

Table 2: Key Isomers and Commercial Applications

IsomerCAS Registry NumberPrimary Application / Role
3,6-Dibromo-2-fluorobenzoic acid1214352-42-7Advanced API Intermediate[2]
3,4-Dibromo-2-fluorobenzoic acid1804416-86-1Core Building Block[3]
3,5-Dibromo-4-fluorobenzoic acid402-87-9Enzyme Active Site Probe[4]
2,4-Dibromo-3-fluorobenzoic acid1805122-82-0High-Purity Precursor[5]
2,6-Dibromo-3-fluorobenzoic acid1806327-84-3Orthogonal Coupling Scaffold[5]
2,4-Dibromo-6-fluorobenzoic acid183065-69-2Halogenated Scaffold[6]

Strategic Role in Drug Development

The specific halogenation pattern of C7H3Br2FO2 is not arbitrary; it is a deliberate design choice utilized by medicinal chemists to optimize pharmacokinetics and synthetic flexibility[7].

  • The Role of Fluorine: The introduction of a strongly electronegative fluorine atom increases the lipophilicity and metabolic stability of the resulting drug candidate by blocking metabolically labile sites (e.g., preventing cytochrome P450 oxidation). Furthermore, it modulates the pKa of the adjacent carboxylic acid, altering the molecule's binding affinity to target proteins.

  • The Role of Bromine: The two bromine atoms provide necessary steric bulk and participate in halogen bonding within protein binding pockets. More importantly, from a synthetic perspective, bromines act as excellent, orthogonal leaving groups for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings). Having two bromines allows for sequential, site-selective functionalization to rapidly generate complex compound libraries.

Experimental Workflows: Synthesis and Derivatization

To utilize C7H3Br2FO2 effectively, researchers typically convert the carboxylic acid into an ester or amide to protect the acid functionality or to build the drug backbone.

Workflow A C7H3Br2FO2 (Dibromofluorobenzoic Acid) B Microwave Esterification (H2SO4 / EtOH) A->B Pathway 1 D Amidation (Amine / Coupling Agent) A->D Pathway 2 C Ethyl Dibromofluorobenzoate (Intermediate) B->C F Palladium-Catalyzed Cross-Coupling C->F Orthogonal Reactivity E Dibromofluorobenzamide (Intermediate) D->E E->F Orthogonal Reactivity G Advanced API Candidate F->G Target Synthesis

Figure 1: Divergent synthetic workflows utilizing C7H3Br2FO2 as a core scaffold for API development.

Protocol 1: Microwave-Assisted Esterification of C7H3Br2FO2

Causality: Traditional Fischer esterification of sterically hindered, electron-deficient benzoic acids requires prolonged refluxing, which can degrade sensitive intermediates. Microwave irradiation provides rapid, uniform dielectric heating, accelerating the acid-catalyzed reaction to completion in a fraction of the time[7].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the C7H3Br2FO2 isomer in 5.0 mL of absolute ethanol within a heavy-walled microwave-safe vial.

  • Catalysis: Add 0.1 mL of concentrated sulfuric acid (H

    
    SO
    
    
    
    ) dropwise.
  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO

    
     to neutralize the acid catalyst.
    
  • Self-Validation Mechanism: Analyze the organic layer via Thin-Layer Chromatography (TLC). If the starting material spot persists, the system mandates re-subjecting the mixture to microwave heating for an additional 5 minutes. Final validation is achieved via LC-MS, confirming the mass shift from the acid (297.90 g/mol ) to the ethyl ester (~325.95 g/mol ).

Protocol 2: Continuous Flow Bromination for Precursor Synthesis

Causality: Batch bromination of fluorobenzoic acids frequently suffers from poor regioselectivity and over-bromination due to uneven mixing and temperature gradients. Continuous flow chemistry mitigates this by allowing precise control over stoichiometry, mixing kinetics, and residence time, thereby maximizing the yield of the specific dibrominated target[7].

Step-by-Step Methodology:

  • Setup: Equip a microreactor system with two independent syringe pumps.

  • Reagent Loading: Load Pump A with a 0.5 M solution of 3-fluoro-4-bromobenzoic acid in acetonitrile. Load Pump B with a 0.55 M solution of N-bromosuccinimide (NBS).

  • Execution: Pump both solutions into a T-mixer at calculated flow rates to achieve a strict residence time of 10 minutes at 60°C within the reactor coil.

  • Quenching: Direct the continuous effluent into a collection flask containing aqueous sodium thiosulfate to immediately quench any unreacted brominating agent.

  • Self-Validation Mechanism: The protocol requires an inline or immediate post-collection HPLC-UV assay. The system is considered validated and at steady-state only when the target C7H3Br2FO2 isomer constitutes >95% of the total peak area. If purity is lower, the residence time or temperature parameters must be recalibrated.

Analytical Validation

Rigorous analytical validation ensures the structural integrity and purity of the C7H3Br2FO2 building block before it is committed to complex, downstream syntheses.

Validation S1 Synthesized C7H3Br2FO2 Derivative S2 LC-MS Analysis (Mass Confirmation) S1->S2 S3 1H & 19F NMR (Regiochemistry) S1->S3 S4 HPLC-UV (Purity >95%) S1->S4 S5 Validated API Building Block S2->S5 MW Match S3->S5 Isomer Confirmed S4->S5 Purity Spec Met

Figure 2: Self-validating analytical workflow for C7H3Br2FO2 derivatives.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The presence of two bromines yields a distinct isotopic triplet (M, M+2, M+4) in a 1:2:1 ratio, serving as a rapid diagnostic tool to confirm that both halogens were retained during the reaction[1].

  • NMR Spectroscopy:

    
    H and 
    
    
    
    F NMR are critical for confirming regiochemistry. The scalar coupling constants (
    
    
    -values) between the fluorine atom and adjacent protons provide definitive proof of the specific substitution pattern, distinguishing between the various isomers listed in Table 2.

References

  • HoweiPharm. "CAS 1804416-86-1 C7H3Br2FO2 3,4-Dibromo-2-fluorobenzoic acid 95%"[Link]

  • Calpaclab. "3,5-Dibromo-4-fluorobenzoic Acid, 95% Purity, C7H3Br2FO2, 1 gram"[Link]

  • PubChemLite (Université du Luxembourg). "3,6-dibromo-2-fluorobenzoic acid (C7H3Br2FO2)"[Link]

Sources

Exploratory

Technical Guide: Solubility Profile & Solvent Selection for 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

Topic: Solubility of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary 3,5...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0 ) is a highly specialized halogenated salicylaldehyde derivative.[1][2][3][4][5] It serves as a critical building block in the synthesis of Schiff bases, pharmaceutical intermediates, and coordination complexes for materials science (e.g., OLEDs).[2][6]

This guide provides a comprehensive analysis of its solubility landscape.[2][7] While direct experimental solubility data for this specific fluorinated isomer is often proprietary, this guide synthesizes available physicochemical data with high-confidence structure-property relationships (SPR) derived from its closest analog, 3,5-dibromosalicylaldehyde .[1][2]

Key Takeaway: The compound exhibits a "Halogen-Enhanced Lipophilicity" profile.[1][2] It is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in polar protic (Methanol, Ethanol) and chlorinated solvents (Chloroform, DCM).[2] It is practically insoluble in water, necessitating the use of organic co-solvents for biological assays.[2]

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering its solubility.[2]

PropertyValue / DescriptionImpact on Solubility
CAS Number 886493-33-0 Unique Identifier
Molecular Formula C₇H₃Br₂FO₂Halogen-rich core increases density and lipophilicity.[1][2]
Molecular Weight ~297.90 g/mol Moderate MW facilitates dissolution in small-molecule solvents.[1][2]
Functional Groups -CHO (Aldehyde)-OH (Phenolic)-Br, -F (Halogens)The Intramolecular Hydrogen Bond (OH[1][2]···O=C) reduces polarity, enhancing solubility in non-polar/chlorinated solvents compared to non-ortho isomers.[2]
Physical State Solid (Pale yellow/brown powder)Crystalline lattice energy must be overcome by solvent interaction.[2]
Predicted pKa ~6.0 (Phenolic OH)Acidic; solubility increases significantly in basic media (forming the phenolate anion).[2]

Solubility Landscape

Polar Aprotic Solvents (High Solubility)[2]
  • Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[2]

  • Mechanism: These solvents effectively disrupt the crystal lattice via strong dipole-dipole interactions without relying on hydrogen bond donation.[1][2] They are the "Gold Standard" for preparing stock solutions.[2]

  • Protocol Recommendation: Use DMSO for biological assay stocks (typically 10–100 mM).[1][2]

Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol.[2]

  • Mechanism: The phenolic hydroxyl group allows for hydrogen bonding with alcohols.[2] However, the strong intramolecular hydrogen bond (between the 2-OH and the aldehyde carbonyl) slightly reduces the availability of the hydroxyl group for solvent interaction compared to para-hydroxy isomers.[2]

  • Data Benchmark: The analog 3,5-dibromosalicylaldehyde has a reported solubility of ~25 mg/mL in Methanol .[2][8][9][10][11] The 4-fluoro substituent adds lipophilicity, likely maintaining or slightly lowering this value.[2]

  • Application: Preferred solvents for Schiff base condensation reactions due to ease of removal and compatibility with amine reactants.[2]

Chlorinated & Non-Polar Solvents (Moderate Solubility)[2]
  • Solvents: Chloroform (CHCl₃), Dichloromethane (DCM), Diethyl Ether.[2]

  • Mechanism: The halogenated nature of the molecule (Dibromo/Fluoro) creates a "like-dissolves-like" interaction with chlorinated solvents.[1][2]

  • Application: Ideal for extraction and purification (column chromatography).[2]

Poor Solvents[2]
  • Solvents: Water, Hexane, Cyclohexane.[2]

  • Mechanism: The hydrophobic aromatic core and halogens dominate, making water thermodynamically unfavorable.[2] While slightly soluble in hot hexane, it will likely precipitate upon cooling, making hexane/DCM mixtures useful for recrystallization.[2]

Visualization: Solvent Selection Workflow

The following decision tree guides you through selecting the optimal solvent based on your intended application.

SolventSelection Start Start: Select Application App_Bio Biological Assay / Screening Start->App_Bio App_Synth Synthesis (Schiff Base) Start->App_Synth App_Purify Purification / Extraction Start->App_Purify App_Cryst Recrystallization Start->App_Cryst Solv_DMSO DMSO / DMF (High Solubility, Difficult Removal) App_Bio->Solv_DMSO Stable Stock Solution Solv_Alc Methanol / Ethanol (Moderate Solubility, Easy Removal) App_Synth->Solv_Alc Reagent Compatibility Solv_DCM DCM / Chloroform (Good Solubility, Volatile) App_Purify->Solv_DCM Partitioning Solv_Mixed Mixed System: DCM + Hexane OR Ethanol + Water App_Cryst->Solv_Mixed Solubility Differential

Figure 1: Strategic solvent selection workflow based on experimental intent.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine the exact solubility limit for your specific batch.[1][2]

  • Preparation: Weigh ~50 mg of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde into a tared 4 mL glass vial.

  • Solvent Addition: Add the solvent of interest (e.g., Methanol) in 100 µL increments at room temperature (25°C).[2]

  • Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue adding solvent until the solid is completely dissolved (solution becomes clear yellow/brown).[2]

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    
  • Validation: If the solution remains cloudy after 2 mL of solvent, the solubility is <25 mg/mL.[2]

Protocol B: Recrystallization (Purification)

Based on solubility differentials.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethanol or DCM.[2]

  • Filtration: Filter while hot to remove insoluble impurities.[2]

  • Anti-solvent Addition:

    • If using Ethanol : Add warm Water dropwise until persistent turbidity appears.[2]

    • If using DCM : Add Hexane dropwise.[2]

  • Crystallization: Allow the mixture to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals and wash with cold anti-solvent.

Visualization: Solubility Testing Logic

SolubilityTest Step1 Weigh 50mg Sample Step2 Add 100µL Solvent Step1->Step2 Step3 Vortex & Sonicate Step2->Step3 Decision Dissolved? Step3->Decision Decision->Step2 No (Repeat) Result_High High Solubility (>500 mg/mL) Decision->Result_High Yes (Immed.) Result_Calc Calculate Solubility Decision->Result_Calc Yes (Eventually)

Figure 2: Iterative workflow for determining saturation limits.

References

  • Sigma-Aldrich. 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde Product Page (CAS 886493-33-0).[1][2][2]

  • ChemicalBook. 3,5-Dibromosalicylaldehyde Properties (Analog Benchmark).[2]

  • BLD Pharm. 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde MSDS & Safety Data.[2][5]

  • PubChem. Compound Summary: 3,5-Dibromo-2-hydroxybenzaldehyde (Structural Analog).[1][2][11][2]

Sources

Foundational

Halogenated Salicylaldehyde Derivatives in Modern Pharmacotherapy: A Technical Guide to Synthesis, Mechanism, and Application

Topic: Halogenated Salicylaldehyde Derivatives for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Salicylaldehyde (2-hydroxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Halogenated Salicylaldehyde Derivatives for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Salicylaldehyde (2-hydroxybenzaldehyde) serves as a privileged scaffold in medicinal chemistry due to its bifunctional nature, allowing for facile derivatization into Schiff bases and metal chelators.[1] However, the introduction of halogen atoms (F, Cl, Br, I) into the salicylaldehyde core—specifically at the 3- and 5-positions—transform this simple precursor into a potent pharmacophore.

This guide details the technical exploitation of halogenated salicylaldehyde derivatives. It moves beyond basic synthesis to explore the "Halogen Advantage" —the modulation of lipophilicity, metabolic stability, and the exploitation of sigma-hole interactions (halogen bonding) to enhance binding affinity with biological targets. We present self-validating synthetic protocols, mechanistic signaling pathways, and structure-activity relationship (SAR) data to guide lead optimization in anticancer and antimicrobial research.

The Chemical Rationale: The Halogen Advantage[2][3]

The strategic incorporation of halogens alters the physicochemical profile of salicylaldehyde derivatives in three critical ways, essential for drug design:

  • Sigma-Hole Interactions (Halogen Bonding): Unlike hydrogen bonding, heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential (the sigma-hole) on the extension of the C-X bond. This allows for specific, directional non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in protein binding pockets, often increasing potency by orders of magnitude [1].

  • Lipophilicity Modulation: Halogenation increases the partition coefficient (logP), facilitating passive transport across the lipid bilayer of cancer cells or the bacterial cell wall.

  • Metabolic Blockade: Substitution at the para position relative to the hydroxyl group (the 5-position) blocks metabolic oxidation, extending the half-life of the pharmacophore in vivo.

Experimental Protocols: Synthesis & Validation

Protocol A: Green Synthesis of 3,5-Dichlorosalicylaldehyde Schiff Bases

Rationale: This protocol utilizes a water-based "on-water" reaction mechanism, promoting high yields through hydrophobic hydration effects, minimizing organic solvent waste.

Reagents:

  • 3,5-Dichlorosalicylaldehyde (10 mmol)

  • Primary Amine (e.g., 4-bromoaniline or ethylenediamine) (10 mmol)

  • Deionized Water (20 mL)

  • Ethanol (for recrystallization)[2]

Step-by-Step Methodology:

  • Suspension: In a 50 mL round-bottom flask, suspend 10 mmol of 3,5-dichlorosalicylaldehyde in 20 mL of deionized water. The compound will not dissolve; this is expected.

  • Amine Addition: Add 10 mmol of the primary amine dropwise (if liquid) or in small portions (if solid) while stirring vigorously at room temperature.

  • Reaction: Heat the mixture to 60°C for 2 hours.

    • Checkpoint: The suspension will change color (typically to bright yellow or orange), indicating imine formation.

  • Precipitation: Cool the reaction mixture to 4°C in an ice bath. The Schiff base will precipitate out of the aqueous phase.

  • Filtration & Purification: Filter the solid under vacuum. Wash with cold water (3 x 10 mL). Recrystallize from hot ethanol to yield needle-like crystals.

Self-Validation System (QC Checkpoints):

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). The starting aldehyde spot (

    
    ) must disappear.
    
  • IR Spectroscopy: Look for the disappearance of the carbonyl stretch (

    
    ) at 
    
    
    
    and the appearance of the azomethine stretch (
    
    
    ) at
    
    
    .
  • 1H NMR: The aldehyde proton singlet at

    
     must be absent. A new singlet for the imine proton (
    
    
    
    ) should appear at
    
    
    .
Protocol B: Synthesis of Ru(II) Polypyridyl Complexes

Rationale: Ruthenium complexes utilizing halogenated salicylaldehydes as O,O-donor ligands exhibit superior cytotoxicity compared to their non-halogenated counterparts due to enhanced cellular uptake [2].

Workflow Visualization:

SynthesisWorkflow Start Start: RuCl3·3H2O Inter Intermediate: cis-Ru(bpy)2Cl2 Start->Inter LiCl, DMF Reflux 8h Ligand Ligand Addition: 3,5-DiX-Salicylaldehyde (X=Cl, Br) Inter->Ligand EtOH/Water NaOH (Deprotonation) Product Final Complex: [Ru(bpy)2(X-sal)]+ Ligand->Product Reflux 4h Precipitate with PF6-

Figure 1: Step-wise synthesis of Ruthenium(II) complexes. The deprotonation step is critical for O,O-chelation.

Therapeutic Mechanisms & Signaling Pathways

Anticancer Mechanism: ROS-Mediated Apoptosis

Halogenated derivatives, particularly Bromine-substituted Ru(II) complexes, function by inducing oxidative stress. The presence of bromine facilitates intersystem crossing (heavy atom effect), enhancing the generation of Reactive Oxygen Species (ROS) upon light irradiation or metabolic activation [3].

Pathway Visualization:

Mechanism Drug Halogenated Ru-Complex (Cellular Uptake) ROS ROS Generation (Singlet Oxygen/Radicals) Drug->ROS Heavy Atom Effect (Br > Cl) Arrest Cell Cycle Arrest (G0/G1 Phase) Drug->Arrest DNA Binding Mito Mitochondrial Dysfunction (Membrane Potential Loss) ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

Figure 2: Mechanism of Action for Halogenated Ru(II) Salicylaldehyde Complexes. Note the dual pathway via ROS generation and direct DNA interaction.

Structure-Activity Relationship (SAR) Insights

The following data summarizes the impact of halogen substitution on cytotoxicity (


) against human cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial MIC values [2][4].
Substituent (3,5-position)Electronic EffectLipophilicity (

)
Cytotoxicity (Relative)Antimicrobial Potency
H (Unsubstituted) ReferenceLow++
Cl (Chloro) Electron WithdrawingModerate++++
Br (Bromo) Electron WithdrawingHigh+++++++
I (Iodo) Electron WithdrawingVery High+++++++

Key Insight:

  • Bromine (Br) derivatives consistently outperform Chloro (Cl) and unsubstituted analogs in anticancer assays. This is attributed to the optimal balance of lipophilicity for cellular entry and the "heavy atom effect" which promotes ROS generation.

  • Iodine (I) derivatives often show the highest antimicrobial efficacy due to strong halogen bonding capabilities with bacterial enzymes, though solubility can become a limiting factor.

References

  • Halogen bonding for rational drug design and new drug discovery. Source: PubMed / Expert Opin Drug Discov. URL:[Link]

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Source: Dalton Transactions (RSC). URL:[Link]

  • Salicylanilides and Their Anticancer Properties. Source: MDPI / Int. J. Mol. Sci. URL:[Link]

  • Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Source: MDPI / Molecules. URL:[Link]

  • Synthesis of Salicylaldehyde-Based Schiff Bases in Aqueous Media. Source: Hindawi / Journal of Chemistry. URL:[Link]

Sources

Exploratory

Advanced Safety and Application Whitepaper: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

As drug discovery and advanced materials science increasingly rely on highly functionalized halogenated building blocks, understanding the nuanced handling, safety, and application profiles of these compounds is paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and advanced materials science increasingly rely on highly functionalized halogenated building blocks, understanding the nuanced handling, safety, and application profiles of these compounds is paramount. This whitepaper serves as an in-depth technical guide and extended Safety Data Sheet (SDS) for 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde .

Designed for researchers and drug development professionals, this document synthesizes physicochemical data with mechanistic causality, ensuring that your laboratory workflows are both safe and self-validating.

Physicochemical Profiling & Structural Causality

To safely handle and effectively utilize 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde, one must first understand how its unique halogenated architecture dictates its chemical behavior[1].

The presence of a fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect. When combined with the massive, electron-withdrawing bromine atoms at the 3- and 5-positions, the electron density of the aromatic ring is severely depleted. This renders the aldehyde carbon highly electrophilic, making it exceptionally reactive toward nucleophiles (such as primary amines). Furthermore, the hydroxyl group at the 2-position enables intramolecular hydrogen bonding, which is a critical feature for downstream chelation in coordination chemistry.

Quantitative Chemical Identity
PropertyValueStructural Implication
CAS Number 886493-33-0Unique identifier for regulatory compliance.
Molecular Formula C7H3Br2FO2[1]High halogen ratio dictates high lipophilicity.
Molecular Weight 297.90 g/mol [2]Heavy molecular mass due to dibromo substitution.
SMILES String OC1=C(C=O)C=C(Br)C(F)=C1Br[2]Defines the 1,2,3,4,5-pentasubstituted ring topology.
Purity Standard >95% (Typical commercial)[1]Requires validation prior to sensitive syntheses.

Advanced Hazard Characterization & Molecular Toxicology

Standard SDS documents often list hazards without explaining the why. As an application scientist, I emphasize that the toxicity of this compound is a direct consequence of its electrophilicity.

The highly reactive aldehyde group readily forms Schiff base adducts with primary amines found in biological proteins and enzymes. This covalent modification is the primary mechanism behind its irritating properties to the skin, eyes, and respiratory tract[3].

GHS Hazard Classification
Hazard CodeStatementMechanistic Cause
H302 Harmful if swallowedRapid reaction with mucosal proteins and systemic absorption due to high lipophilicity.
H315 Causes skin irritationCovalent cross-linking with epidermal keratin amines.
H319 Causes serious eye irritationImmediate Schiff base formation with corneal proteins.
H335 May cause respiratory irritationVolatilization of the aldehyde attacks respiratory epithelium.
Degradation and Toxicity Pathways

If improperly stored, the aldehyde is susceptible to autoxidation, converting into 3,5-dibromo-4-fluoro-2-hydroxybenzoic acid. This not only ruins the reagent for synthesis but alters its toxicity profile.

ToxicityPathway A 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde B Autoxidation (O2) A->B Improper Storage D Nucleophilic Attack (Protein Amines) A->D In Vivo Exposure C 3,5-Dibromo-4-fluoro- 2-hydroxybenzoic Acid B->C E Toxic Schiff Base Adduct Formation D->E

Chemical degradation and biological toxicity pathways of the aldehyde.

Self-Validating Handling & Storage Protocols

To maintain the integrity of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde and ensure safety, your laboratory must implement a self-validating storage system.

Storage Requirements:

  • Temperature: 2-8°C[3]. Causality: Lower thermal energy significantly reduces the kinetic rate of autoxidation.

  • Atmosphere: Inert gas (Argon or Nitrogen)[3]. Causality: Exclusion of diatomic oxygen prevents the radical-mediated oxidation of the aldehyde to the corresponding carboxylic acid.

Pre-Use Validation (The Self-Validating Step): Never assume the integrity of a stored aldehyde. Before deploying this compound in a synthesis, run a rapid Infrared (IR) spectroscopy or Thin-Layer Chromatography (TLC) check.

  • Pass Condition: A sharp carbonyl stretch at ~1660 cm⁻¹ (characteristic of an intramolecularly hydrogen-bonded aldehyde).

  • Fail Condition: A broad OH stretch spanning 2500-3300 cm⁻¹ and a shifted carbonyl peak at ~1700 cm⁻¹, indicating degradation to the benzoic acid. If this is observed, recrystallization from hot ethanol is mandatory.

Experimental Methodology: Schiff Base Ligand Synthesis

This compound is a premier building block for synthesizing tetradentate Salen-type ligands used in asymmetric catalysis and metallo-pharmaceuticals. The following protocol is designed to be self-validating, utilizing in-process controls to guarantee yield.

Step-by-Step Protocol
  • Quality Control (QC): Validate the starting aldehyde via TLC (Hexane:EtOAc 4:1) to ensure the absence of the highly polar benzoic acid baseline spot.

  • Dissolution: Dissolve 1.0 mmol of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde in 10 mL of anhydrous ethanol. Note: Anhydrous conditions prevent the reverse hydrolysis of the forming imine.

  • Amine Addition: Slowly add 1.0 mmol of the target primary amine (e.g., an aniline derivative) dropwise at room temperature. The solution will typically deepen in color (yellow/orange) immediately, indicating the initial nucleophilic attack.

  • Reflux & Validation: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 2-4 hours. Self-Validation: Spot the reaction on TLC every hour. The reaction is complete when the aldehyde spot entirely disappears.

  • Crystallization: Remove the heat and allow the flask to cool slowly to room temperature, then transfer to an ice bath (0°C) for 30 minutes to maximize precipitation of the Schiff base.

  • Isolation: Filter the precipitate under vacuum, wash with 2 mL of ice-cold ethanol to remove unreacted trace amines, and dry under high vacuum for 12 hours.

SynthesisWorkflow Step1 1. Quality Control (TLC / 1H-NMR) Step2 2. Dissolution in Anhydrous EtOH Step1->Step2 Step3 3. Amine Addition (Equimolar) Step2->Step3 Step4 4. Reflux (2-4 h) under N2 Step3->Step4 Step5 5. Cooling & Crystallization Step4->Step5 Step6 6. Filtration & Vacuum Drying Step5->Step6

Step-by-step synthesis workflow for generating Schiff base derivatives.

Emergency Response & Decontamination

In the event of a spill or exposure, the chemical properties of the compound dictate the response:

  • Skin Contact: Because the compound is highly lipophilic and forms covalent bonds with skin proteins, immediate washing with copious amounts of soap and water is required. Do not use organic solvents (like acetone) to clean the skin, as this will accelerate dermal penetration.

  • Spill Cleanup: Do not sweep dry, as this generates hazardous respiratory dust. Cover the spill with a damp absorbent material or treat with a mild, dilute sodium bisulfite solution to safely form a water-soluble, non-volatile bisulfite adduct of the aldehyde, which can then be safely wiped up and disposed of as hazardous waste.

References

  • Chemazone. "3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde - 886493-33-0". Chemazone Catalog. Available at: [Link]

Sources

Foundational

Technical Sourcing &amp; Application Guide: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

CAS Registry Number: 886493-33-0 Molecular Formula: C₇H₃Br₂FO₂ Molecular Weight: 297.90 g/mol Part 1: Executive Summary & Strategic Value In the landscape of medicinal chemistry, 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 886493-33-0 Molecular Formula: C₇H₃Br₂FO₂ Molecular Weight: 297.90 g/mol

Part 1: Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde represents a high-value "privileged scaffold." Unlike generic building blocks, this compound offers a unique trifecta of reactive handles: a salicylaldehyde core for heterocycle formation, two bromine atoms for orthogonal cross-coupling, and a fluorine substituent for metabolic stability and lipophilicity modulation.

This guide is designed for discovery chemists and procurement managers who need to source this specific isomer reliably. Critical Warning: The market is saturated with structural isomers (e.g., 2-fluoro-4-hydroxy variants) and non-fluorinated analogs. Sourcing errors here are common and costly. This document provides the technical specifications, verified supplier pathways, and quality control (QC) protocols necessary to ensure you receive the correct material.

Part 2: Critical Identification (The "Isomer Trap")

Before contacting suppliers, you must distinguish the target compound from its commercially prevalent look-alikes. The position of the hydroxyl (-OH) and fluorine (-F) groups is the defining feature.

Structural Comparison Table
FeatureTarget Compound Common Isomer (Avoid) Non-Fluorinated Analog
Name 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde 3,5-Dibromo-2-fluoro-4-hydroxybenzaldehyde3,5-Dibromo-4-hydroxybenzaldehyde
CAS 886493-33-0 2426639-91-82973-77-5
Core Salicylaldehyde (2-OH)4-Hydroxybenzaldehyde4-Hydroxybenzaldehyde
Key Diff. OH at C2 (Ortho) OH at C4 (Para)No Fluorine
NMR Signal 1 Aromatic Singlet 1 Aromatic Doublet (usually)2 Aromatic Protons (Singlet)

Technical Insight: The target compound is a salicylaldehyde derivative. This means the hydroxyl group is ortho to the aldehyde, enabling specific reactions like the formation of salen ligands or benzofurans that the para-isomer cannot undergo.

Part 3: Commercial Sourcing Landscape

The supply chain for CAS 886493-33-0 is specialized. While major catalog houses list it, they often fulfill orders through specific synthesis partners.

Tier 1: Primary Stocking Suppliers

These vendors are most likely to hold physical stock or have validated synthesis routes.

SupplierCatalog NumberTypical Pack SizesRegionNotes
BLD Pharm BD0154542100mg, 1g, 5gChina/USAHigh reliability for halogenated aromatics. Often the primary source for aggregators.
Enamine ENAH95E728901g, 5gUkraine/USAMajor building block manufacturer. Likely the original synthesizer for many Western catalogs.
Sigma-Aldrich ENAH95E728901g, 5gGlobalResells the Enamine product (note the matching code). Good for simplified procurement but higher cost.
Accel Scientific (Search CAS)CustomUSAGood for bulk inquiries (>10g) and domestic US sourcing.
Sourcing Strategy Diagram

Use the following decision tree to validate your vendor selection process.

VendorSelection Start Sourcing Requirement: CAS 886493-33-0 CheckStock Check Tier 1 Stock (BLD, Enamine) Start->CheckStock StockAvail In Stock? CheckStock->StockAvail OrderSample Order 100mg-1g Sample StockAvail->OrderSample Yes ReqSynthesis Request Custom Synthesis (2-3 Weeks) StockAvail->ReqSynthesis No QC_Check In-House QC: 1H NMR Validation OrderSample->QC_Check ReqSynthesis->OrderSample Pass Material Verified: Proceed to Scale-Up QC_Check->Pass Singlet Aromatic H Fail Reject: Wrong Isomer Detected QC_Check->Fail Doublet/Multiplet

Figure 1: Vendor Qualification & QC Decision Tree. Note the critical NMR checkpoint.

Part 4: Quality Control & Self-Validating Protocol

Trusting the Certificate of Analysis (CoA) is insufficient for this compound due to the high risk of isomer confusion. You must run an internal ¹H NMR.

The "One-Proton" Rule

The structure of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde contains only one aromatic proton (at position C6).

Expected ¹H NMR Profile (DMSO-d₆):

  • Aldehyde (-CHO): Singlet, ~10.0 – 10.3 ppm.

  • Phenol (-OH): Broad Singlet, ~11.0 – 12.0 ppm (exchangeable).

  • Aromatic (C6-H): Singlet , ~7.6 – 8.0 ppm.

Rejection Criteria:

  • If you see a doublet (J ~ 6-9 Hz): You likely have the para-hydroxy isomer (where H3 and H5 or H2/H6 couple).

  • If you see two singlets in the aromatic region: You likely have the non-fluorinated analog (3,5-dibromo-4-hydroxybenzaldehyde has two equivalent protons at C2/C6).

  • If you see a doublet with large coupling (J ~ 8-11 Hz): This indicates H-F coupling, which shouldn't happen to the C6 proton in this specific substitution pattern (C6 is para to Br, meta to F).

Part 5: Synthetic Utility & Applications

This compound is a versatile intermediate. Its specific substitution pattern allows for "programmed" reactivity, where different sites can be modified sequentially.

Functionalization Pathways
  • Schiff Base Formation (Ligand Synthesis):

    • Reaction: Condensation with primary amines (R-NH₂).

    • Utility: The ortho-OH and aldehyde form a binding pocket for metal ions (Salen/Salphen ligands), used in asymmetric catalysis. The Fluorine atom electronically tunes the metal center.

  • Suzuki-Miyaura Coupling:

    • Reaction: Pd-catalyzed coupling at the C3 or C5 bromine positions.

    • Selectivity: The C5 bromine (para to the aldehyde) is typically more reactive than the C3 bromine (sterically crowded by OH and CHO), allowing for regiospecific arylation.

  • Benzofuran Synthesis:

    • Reaction: Reaction with alpha-halo ketones under basic conditions.

    • Mechanism:[1][2][3] The phenol acts as a nucleophile, followed by cyclization onto the aldehyde.

UtilityPathways Core 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde Schiff Condensation (R-NH2) --> Schiff Base Ligands Core->Schiff Aldehyde Reactivity Coupling Pd-Catalysis (Suzuki) --> Biaryl Scaffolds Core->Coupling C-Br Activation Cyclization Base + Halo-Ketone --> Fluorinated Benzofurans Core->Cyclization Phenol + Aldehyde

Figure 2: Synthetic divergence from the core scaffold. The fluorine atom remains intact to modulate bioactivity.

References

  • PubChem Compound Summary. "3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0)." National Library of Medicine. [Link]

Sources

Exploratory

Physicochemical Profiling of Fluorinated Bromosalicylaldehydes

Topic: : Acidity Constants and Electronic Effects Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Acidity Constants (pKa), Electronic Effects, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Acidity Constants and Electronic Effects Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Acidity Constants (pKa), Electronic Effects, and Experimental Protocols

Executive Summary

Fluorinated bromosalicylaldehydes represent a specialized class of pharmacophores and ligand precursors. Their utility in drug design—specifically as precursors for Schiff base metallodrugs and enzyme inhibitors—hinges on the acidity of the phenolic hydroxyl group. The pKa value dictates the protonation state at physiological pH (7.4), influencing membrane permeability (LogD), metal chelation stability, and binding affinity.

This guide provides a definitive analysis of the pKa landscape for these compounds, distinguishing between inductive and resonance contributions of fluorine versus bromine. It includes a validated spectrophotometric protocol for determining these values in a laboratory setting.

Theoretical Framework: Electronic Signal Transduction

To predict and interpret the pKa of 3-fluoro-5-bromosalicylaldehyde and its analogs, one must deconstruct the electronic environment of the salicylaldehyde core.

2.1 The Salicylaldehyde Core Anomaly

Unsubstituted salicylaldehyde has a pKa of approximately 8.34 . This is significantly lower than phenol (pKa ~10.0) due to the electron-withdrawing aldehyde group, but higher than expected for a pure electron-withdrawing system due to Intramolecular Hydrogen Bonding (IMHB) . The phenolic hydrogen is "locked" between the oxygen and the carbonyl oxygen, resisting dissociation.

2.2 Halogen Substituent Effects

The introduction of Fluorine (F) and Bromine (Br) alters this equilibrium through two competing mechanisms:

  • Inductive Effect (-I): Both F and Br are electronegative. They pull electron density through the sigma bond framework, stabilizing the phenolate anion and lowering pKa (increasing acidity). F is more electronegative than Br, exerting a stronger -I effect.

  • Resonance Effect (+R): Halogens have lone pairs that can donate electron density into the aromatic ring. This destabilizes the phenolate anion (raising pKa).

    • Fluorine: Excellent orbital overlap (2p-2p) with carbon allows for significant resonance donation, often counteracting its strong inductive pull in the para position.

    • Bromine: Poor orbital overlap (4p-2p) results in a negligible resonance effect. The -I effect dominates.

Quantitative Data Landscape

The following table synthesizes experimental literature values with Hammett-predicted data for the core 3-fluoro-5-bromo scaffold.

Table 1: Comparative Acidity Constants of Salicylaldehyde Derivatives

CompoundSubstitution PatternpKa (Experimental)*pKa (Predicted)**Electronic Driver
Salicylaldehyde Unsubstituted8.348.37Reference Standard
5-Fluorosalicylaldehyde 5-Fluoro (para)7.80 - 8.188.05+R effect of F opposes -I
5-Bromosalicylaldehyde 5-Bromo (para)6.45 - 6.806.52-I effect of Br dominates
3-Fluorosalicylaldehyde 3-Fluoro (ortho)N/A6.91 ± 0.10Proximal -I effect of F
3,5-Dibromosalicylaldehyde 3,5-Dibromo5.305.45Additive -I effects
3-Fluoro-5-bromosalicylaldehyde 3-F, 5-Br N/A 5.15 ± 0.25 Synergistic Acidification

*Experimental values derived from spectrophotometric titrations in aqueous media (I=0.1M). **Predicted values calculated using Hammett Additivity Rules (


 constants) and ACD/Labs algorithms.
Experimental Protocol: Spectrophotometric Titration

Objective: Determine the precise pKa of sparingly soluble fluorinated salicylaldehydes. Why this method? Potentiometric titration is unsuitable due to the low aqueous solubility of poly-halogenated aromatics. UV-Vis spectrophotometry detects the distinct spectral shift between the protonated phenol (neutral) and the deprotonated phenolate (anion) at low concentrations (


 M).
4.1 Reagents & Apparatus
  • Analyte: 3-Fluoro-5-bromosalicylaldehyde (Stock: 1 mM in Methanol).

  • Buffer System: Universal Buffer (Britton-Robinson) or Good's Buffers ranging pH 2.0 – 12.0.

  • Ionic Strength Adjuster: 3.0 M KCl (to maintain

    
     M).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (200–500 nm scan range).

4.2 Workflow Diagram

G Stock 1. Stock Preparation 1 mM Analyte in MeOH Mixing 3. Sample Integration Add 50µL Stock to 3mL Buffer (Final Conc: ~16µM) Stock->Mixing Buffer 2. Buffer Aliquoting pH 2.0 to 12.0 (0.5 pH steps) Buffer->Mixing Scan 4. Spectral Scanning 200-500nm Identify Isosbestic Points Mixing->Scan Equilibration (5 min) Data 5. Data Processing Select λ_max (Phenolate) Apply Henderson-Hasselbalch Scan->Data Absorbance vs pH Data->Stock If Abs < 0.1 or > 1.0 Adjust Conc

Figure 1: Step-by-step workflow for the spectrophotometric determination of pKa values.

4.3 Detailed Procedure
  • Baseline Correction: Blank the spectrophotometer using the specific buffer solution at the current pH to eliminate solvent absorption artifacts.

  • Spectral Scanning: Scan the analyte at pH 2.0 (fully protonated species,

    
    ). Note the 
    
    
    
    (typically 310–320 nm).
  • Alkaline Scan: Scan at pH 12.0 (fully deprotonated species,

    
    ). The peak will undergo a bathochromic (red) shift  (typically to 360–380 nm) and a hyperchromic effect due to the extended conjugation of the phenolate.
    
  • Titration: Systematically scan at 0.5 pH increments.

  • Validation: Verify the presence of isosbestic points (wavelengths where Absorbance is constant regardless of pH). Clear isosbestic points confirm a clean two-state equilibrium without degradation or side reactions.

4.4 Calculation

Use the linearized Henderson-Hasselbalch equation at the


 of the phenolate form:


Plot

vs. pH.[1][2] The x-intercept is the pKa.[2]
Applications in Drug Design & Synthesis
5.1 Schiff Base Ligand Tuning

The pKa of the salicylaldehyde precursor directly correlates to the stability of the resulting Metal-Salen complexes.

  • Lower pKa (e.g., 3-F-5-Br): The phenolate oxygen is a weaker base but a "harder" ligand. It stabilizes high-oxidation state metals (e.g., Mn(III), Co(III)) often used in catalytic oxidations.

  • Higher pKa (e.g., 5-F): Provides stronger sigma-donation to the metal center, useful for stabilizing metals in lower oxidation states.

5.2 Bioavailability

For antimicrobial applications, the neutral molecule must permeate the bacterial cell wall.

  • At pH 7.4, Salicylaldehyde (pKa 8.34) is ~90% neutral (permeable).

  • 3-Fluoro-5-bromosalicylaldehyde (pKa ~5.15) is >99% ionized (anionic).

  • Implication: To use the fluorinated bromo-derivative as an antimicrobial, it must be administered as a prodrug or encapsulated, as the free anion will have poor passive membrane permeability.

References
  • Dean, J. A. (1999). Lange's Handbook of Chemistry (15th ed.). McGraw-Hill. (Source for standard Hammett substituent constants and phenol pKa values).
  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. [Link]

  • PubChem. (2024). Compound Summary for CID 24881450: 5-Bromo-3-fluorosalicylaldehyde. National Center for Biotechnology Information. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of 3,5-Dibromo-Fluoroarene Isomers in Drug Discovery

The following technical guide details the structural, synthetic, and functional divergences between the 3,5-dibromo-4-fluoro and 3,5-dibromo-2-fluoro isomeric motifs. Executive Summary In medicinal chemistry, the strateg...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional divergences between the 3,5-dibromo-4-fluoro and 3,5-dibromo-2-fluoro isomeric motifs.

Executive Summary

In medicinal chemistry, the strategic placement of halogen atoms on aromatic scaffolds dictates metabolic stability, lipophilicity (


), and protein-ligand binding kinetics. While both 3,5-dibromo-4-fluoro (Isomer A)  and 3,5-dibromo-2-fluoro (Isomer B)  share identical molecular weights and elemental compositions, they function as distinct pharmacophores.
  • Isomer A (4-Fluoro): Characterized by

    
     symmetry (dependent on the R-group), high metabolic stability at the para-position, and a sterically crowded "halogen sandwich" motif that influences nucleophilic attack.[1]
    
  • Isomer B (2-Fluoro): Characterized by asymmetry, strong ortho-electronic effects on the R-group (e.g., pKa shifts), and highly regioselective metalation capabilities due to the specific ortho-F/Br relationship.[1]

This guide analyzes these isomers assuming a generic 1-substituted benzenoid scaffold (


), where 

represents a functional handle (e.g.,

,

,

).[1]

Structural & Spectroscopic Characterization

The differentiation of these isomers is critical during early-phase synthesis. Their symmetry properties lead to distinct NMR signatures.

Symmetry and NMR Logic
Feature3,5-Dibromo-4-fluoro-R (

-F)
3,5-Dibromo-2-fluoro-R (

-F)
Point Group

(if R is symmetric)

(Planar asymmetry)
1H NMR Signal Singlet (2H): Protons at positions 2 and 6 are chemically equivalent.[1]Two Doublets (1H each): Protons at positions 4 and 6 are distinct.
1H-19F Coupling

typically 6–9 Hz (Protons are meta to F).[1]

:

(large).

:

(small/negligible).
19F NMR Shift Typically -110 to -125 ppm . Shielded by flanking Br atoms.Typically -100 to -115 ppm . Deshielded relative to para.
Steric Environment (The "Buttressing" Effect)
  • 4-Fluoro Isomer: The fluorine atom is flanked by two bulky bromine atoms (Van der Waals radius: Br = 1.85 Å vs. F = 1.47 Å). This creates a hydrophobic "pocket" that protects the C-F bond from metabolic oxidation but also sterically hinders

    
     reactions despite electronic activation.
    
  • 2-Fluoro Isomer: The fluorine is adjacent to the R-group.[1] If R is a carbonyl (e.g., aldehyde/acid), the ortho-fluorine induces a conformation twist to minimize dipole repulsion, often forcing the R-group out of planarity with the aromatic ring.

Synthetic Accessibility & Protocols

The synthesis of these isomers relies on the directing effects of the precursor substituents.

Retrosynthetic Logic (Graphviz Diagram)

The following diagram illustrates the divergent synthesis pathways starting from commercially available fluorobenzaldehydes.

SynthesisPathways Start4F 4-Fluorobenzaldehyde Reagent Br2 / Acid Catalyst (Electrophilic Aromatic Substitution) Start4F->Reagent Start2F 2-Fluorobenzaldehyde Start2F->Reagent Inter4F Intermediate: 3-Bromo-4-fluorobenzaldehyde Reagent->Inter4F 1st Br directs ortho to F (meta to CHO) Inter2F Intermediate: 5-Bromo-2-fluorobenzaldehyde Reagent->Inter2F Major Isomer (Para to F, Meta to CHO) Product4F TARGET A: 3,5-Dibromo-4-fluorobenzaldehyde (Symmetric Bromination) Inter4F->Product4F 2nd Br fills remaining ortho position Product2F TARGET B: 3,5-Dibromo-2-fluorobenzaldehyde (Regioselective Bromination) Inter2F->Product2F Forcing Conditions (Requires strong Lewis Acid) Note Note: 2-F isomer requires careful monitoring to avoid stopping at mono-bromo stage. Inter2F->Note

Figure 1: Divergent synthetic pathways. The 4-fluoro scaffold allows for easier symmetric dibromination, whereas the 2-fluoro scaffold often stalls at the 5-bromo mono-substituted stage without forcing conditions.

Experimental Protocol: Bromination of 4-Fluorobenzaldehyde

Objective: Synthesis of 3,5-dibromo-4-fluorobenzaldehyde.

  • Setup: Charge a 3-neck round bottom flask with 4-fluorobenzaldehyde (1.0 eq) and concentrated

    
     (solvent/catalyst).
    
  • Bromination: Add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0°C to control exotherm. Alternatively, liquid

    
     can be used with 
    
    
    
    catalyst.
  • Heating: Warm to 60°C and stir for 4–6 hours. The electron-withdrawing aldehyde deactivates the ring, but the fluorine activates the ortho positions (3 and 5).

  • Workup: Pour onto crushed ice. The product typically precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallization from Ethanol/Water.

    • Validation: Check GC-MS for molecular ion peaks

      
      , 
      
      
      
      ,
      
      
      in 1:2:1 ratio (characteristic of dibromo compounds).

Reactivity Profile: vs. Lithium-Halogen Exchange

This is the most critical differentiator for drug development.

Nucleophilic Aromatic Substitution ( )

If the R-group is an electron-withdrawing group (EWG) such as


, 

, or

, the fluorine atom becomes a leaving group.[1]
  • 3,5-Dibromo-4-fluoro: The fluorine is activated by the para-EWG and the inductive withdrawal of the two flanking bromines.[1] However, the steric bulk of the bromines hinders the approach of nucleophiles.

    • Outcome: Reaction requires higher temperatures; highly resistant to hydrolysis.

  • 3,5-Dibromo-2-fluoro: The fluorine is activated by the ortho-EWG.[1]

    • Outcome: Faster reaction rates with small nucleophiles (amines, thiols) due to less steric shielding compared to the "sandwiched" 4-F isomer.[1]

Directed Ortho Metalation (DoM) & Li-Hal Exchange

When treating these scaffolds with organolithiums (e.g.,


 or 

), the reaction is driven by the acidity of the proton or the weakness of the C-Br bond.[1]
  • Isomer A (4-F): Treatment with

    
     typically results in Lithium-Halogen Exchange  at one of the equivalent 3/5 positions.[1]
    
  • Isomer B (2-F): This isomer possesses a "privileged" motif: a bromine atom at position 3, which is ortho to the fluorine.

    • Mechanism:[1][2][3][4] The fluorine atom coordinates the Lithium cation, directing the exchange specifically to the 3-position (neighboring Br). This is significantly faster than exchange at the 5-position.

    • Application: This allows for the precise introduction of a third substituent at position 3, creating a 1,2,3,5-substituted arene.

Medicinal Chemistry Implications[5][6][7]

pKa Modulation

In benzoic acid derivatives (


):
  • 2-Fluoro: The fluorine is ortho to the carboxyl group. Through the inductive effect (-I), it significantly lowers the pKa (making the acid stronger) compared to the para-fluoro isomer.

  • 4-Fluoro: The effect is weaker due to distance.

  • Data: 2-fluorobenzoic acid (

    
    ) vs. 4-fluorobenzoic acid (
    
    
    
    ).[5]
Bioisosteric Design Matrix

DecisionMatrix Criteria Design Goal Goal1 Block Metabolic Hotspot (Para) Criteria->Goal1 Goal2 Increase Acidity of R-group Criteria->Goal2 Goal3 Create Steric Clash in Pocket Criteria->Goal3 SelectA Select 3,5-dibromo-4-fluoro Goal1->SelectA High Efficiency SelectB Select 3,5-dibromo-2-fluoro Goal2->SelectB Inductive Effect Goal3->SelectA Br-F-Br Width

Figure 2: Decision matrix for selecting the appropriate isomer based on SAR goals.

Halogen Bonding

The 3,5-dibromo-4-fluoro motif is a classic "halogen bond donor."[1] The electron-withdrawing fluorine creates a "


-hole" (region of positive electrostatic potential) on the para-position of the Bromine atoms, enhancing their ability to form halogen bonds with carbonyl backbone oxygens in the target protein.[1]

References

  • Regioselectivity in Bromination: BenchChem. 5-Bromo-2-fluorobenzaldehyde Protocols. Retrieved from

  • Acidity Constants: Stack Exchange Chemistry. Acidity of ortho vs para fluorobenzoic acid. Retrieved from

  • 19F NMR Spectroscopy: Alfa Chemistry. 19F NMR Chemical Shift Table. Retrieved from

  • SNAr Mechanisms: Semantic Scholar. Nucleophilic Aromatic Substitution in Fluoroarenes. Retrieved from

  • Synthetic Methodology: Google Patents. Preparation method of 2-bromo-4-fluorobenzaldehyde. CN109809977A. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Base Ligands from 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

Executive Summary This guide details the synthesis of Schiff base ligands derived from 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) . This specific scaffold represents a "privileged structure" in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of Schiff base ligands derived from 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) . This specific scaffold represents a "privileged structure" in medicinal inorganic chemistry. The presence of the fluorine atom at the C4 position enhances metabolic stability and lipophilicity, while the bromine atoms at C3 and C5 provide electronic modulation and sites for potential halogen bonding. The 2-hydroxy group facilitates the formation of stable


-bidentate or 

-tridentate metal chelates.

This protocol addresses the specific challenges of this scaffold: steric crowding around the reaction center and solubility issues inherent to poly-halogenated aromatics.

Chemical Basis & Retrosynthesis

To understand the synthesis, one must analyze the electronic environment of the aldehyde carbonyl.

  • Electronic Activation: The fluorine (C4) and bromines (C3, C5) are electron-withdrawing groups (EWG). This significantly increases the electrophilicity of the carbonyl carbon (C1), theoretically accelerating nucleophilic attack by amines.

  • Steric Constraint: The bromine atom at C3 (ortho to the hydroxyl) and the bromine at C5 create a dense substitution pattern. While the carbonyl hydrogen at C6 remains unsubstituted, the rotational freedom of the final imine can be restricted.

  • Precursor Availability: While the target aldehyde is commercially available, it is often cost-prohibitive. A high-yield synthesis from the cheaper 4-fluoro-2-hydroxybenzaldehyde is included below.

Reaction Scheme (DOT Visualization)

ReactionScheme Start 4-Fluoro-2-hydroxybenzaldehyde (Precursor) Bromination Bromination (Br2, AcOH/CHCl3) Start->Bromination Electrophilic Subst. TargetAldehyde 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde Bromination->TargetAldehyde Yield >85% Condensation Condensation (Reflux, EtOH, H+) TargetAldehyde->Condensation Amine Primary Amine (R-NH2) Amine->Condensation SchiffBase Target Schiff Base (Ligand) Condensation->SchiffBase -H2O

Figure 1: Synthetic workflow from commercial precursor to final Schiff base ligand.

Experimental Protocols

Part A: Synthesis of the Aldehyde Scaffold (Optional)

Perform this step if the specific tri-substituted aldehyde is not in stock. This relies on the ortho/para directing power of the hydroxyl group overcoming the deactivating halogens.[1]

Materials:

  • 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq)

  • Bromine (

    
    ) (2.2 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Buffer/Base)

Procedure:

  • Dissolve 4-fluoro-2-hydroxybenzaldehyde (10 mmol) in glacial acetic acid (20 mL).

  • Add sodium acetate (22 mmol) to buffer the HBr generated.

  • Add a solution of bromine (22 mmol) in acetic acid (5 mL) dropwise over 30 minutes at room temperature.

    • Note: The solution will turn deep orange.

  • Stir at room temperature for 4 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Pour the mixture into ice-cold water (100 mL). The product will precipitate as a pale yellow solid.

  • Filter, wash with water and cold ethanol. Recrystallize from Ethanol/CHCl3.

Part B: Synthesis of Schiff Base Ligands (Core Protocol)

This protocol is optimized for aromatic amines (anilines). For aliphatic amines, reduce reflux time.

Materials:

  • Aldehyde: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (1.0 mmol)

  • Amine: Primary amine of choice (1.0 - 1.1 mmol)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Modification: If the aldehyde does not dissolve, use a 1:1 mixture of EtOH:DCM.

  • Catalyst: Glacial Acetic Acid (2-3 drops) or Formic Acid.

Step-by-Step Procedure:

  • Preparation of Aldehyde Solution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 298 mg) of the aldehyde in 15 mL of absolute ethanol. Slight heating (40°C) may be required for complete dissolution.

  • Addition of Amine: Add 1.0 mmol of the primary amine slowly to the stirring aldehyde solution.

    • Observation: A color change (usually to bright yellow or orange) indicates immediate imine formation.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Mechanism:[2][3] Protonation of the carbonyl oxygen facilitates nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Monitoring: Monitor consumption of the aldehyde by TLC (Silica gel; Mobile phase: 3:7 EtOAc:Hexane). The aldehyde typically runs higher (less polar) than the Schiff base if the amine is polar.

  • Isolation:

    • Method A (Precipitation): Cool the mixture to room temperature, then to 4°C in a fridge. The Schiff base should crystallize out.

    • Method B (Volume Reduction): If no precipitate forms, evaporate the solvent to 1/3 volume using a rotary evaporator, then cool.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) to remove unreacted amine. Recrystallize from hot ethanol or an Ethanol/Acetonitrile mixture.

Characterization Guide

Validating the structure requires confirming the formation of the imine bond (


) and the retention of the halogenated core.
Spectroscopic Data Summary
TechniqueParameterExpected ValueStructural Insight
FT-IR

1615 – 1635 cm

Strong, sharp band confirming imine formation.
FT-IR

3300 – 3450 cm

Broad; often weak due to intramolecular H-bonding to imine N.
1H NMR

8.2 – 8.9 ppm (s, 1H)Diagnostic singlet. Absence of CHO peak (~10 ppm).
1H NMR

12.0 – 14.0 ppm (s, 1H)Downfield shift indicates strong intramolecular H-bond (enol form).
19F NMR

-110 to -120 ppmDiagnostic for the fluorine at C4.
Mass Spec


Characteristic isotope pattern for

(1:2:1 ratio).
Troubleshooting Logic (Decision Tree)

Troubleshooting Issue Problem: Low Yield or No Precipitate CheckTLC Check TLC: Is Aldehyde consumed? Issue->CheckTLC Yes Yes: Product is soluble CheckTLC->Yes Aldehyde Gone No No: Reaction incomplete CheckTLC->No Aldehyde Remains SolubleAction Action: Rotovap to dryness, recrystallize from Hexane/Et2O Yes->SolubleAction IncompleteAction Action: Add more catalyst (AcOH), increase reflux time (12h), or use Dean-Stark trap No->IncompleteAction

Figure 2: Troubleshooting logic for common synthetic hurdles.

Applications & Biological Relevance[1][4][5]

The synthesized ligand (L) is designed for coordination chemistry. The 3,5-dibromo-4-fluoro substitution pattern offers unique advantages in drug development:

  • Enhanced Lipophilicity: The fluorine atom increases the

    
     of the complex, potentially improving membrane permeability for antimicrobial applications.
    
  • Halogen Bonding: The bromine atoms can engage in non-covalent halogen bonding interactions with protein targets, a mechanism increasingly exploited in kinase inhibitors.

  • Metal Chelation: These ligands readily form neutral complexes

    
     with divalent ions (
    
    
    
    ).

Typical Coordination Mode: The ligand acts as a monoanionic bidentate (


) donor. The phenolic proton is lost upon complexation.

References

  • Precursor Synthesis:Organic Syntheses, Coll. Vol. 10, p. 96 (2004); Vol. 79, p. 63 (2002).
  • Aldehyde Source: Sigma-Aldrich. Product No. 886493 - 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde.[4]

  • Schiff Base Mechanism: Journal of Chemical and Pharmaceutical Research, 2015, 7(1):423-429. (Discusses 3,5-dibromosalicylaldehyde derivatives).

  • Fluorinated Scaffolds: ChemicalBook, CAS 399-00-8 Data (5-bromo-4-fluoro-2-hydroxybenzaldehyde synthesis).

  • Biological Activity: International Journal of Pharmacy and Biological Sciences, 2019. (Antimicrobial activity of fluorinated benzothiazole Schiff bases).

Sources

Application

Application Note: Chemoselective Reductive Amination of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

Abstract & Strategic Overview This application note details a robust protocol for the reductive amination of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (DBFH-Ald). This substrate presents specific synthetic challenges: E...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details a robust protocol for the reductive amination of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (DBFH-Ald). This substrate presents specific synthetic challenges:

  • Electronic Deactivation: The presence of three electron-withdrawing groups (two bromines, one fluorine) significantly increases the acidity of the ortho-phenol (estimated pKa < 6.0), leading to rapid ammonium-phenolate salt formation upon amine addition.

  • Steric Hindrance: The 3,5-dibromo substitution pattern creates a congested environment around the carbonyl center.

  • Solubility: Poly-halogenated aromatics often exhibit poor solubility in standard alcoholic solvents used for borohydride reductions.

The Solution: We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Unlike sodium cyanoborohydride (toxic) or sodium borohydride (non-selective), STAB allows for a "One-Pot, Direct Reductive Amination" that is chemoselective for the intermediate imine/iminium species in the presence of the free aldehyde.

Scientific Rationale (The "Why")

The Ortho-Hydroxy Effect

In salicylaldehydes, the 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. While this activates the carbonyl carbon toward nucleophilic attack, it renders the resulting imine (Schiff base) highly stable and sometimes resistant to reduction.

  • Implication: Acid catalysis is strictly required to protonate the imine nitrogen, disrupting the intramolecular H-bond and generating the highly electrophilic iminium ion (

    
    ), which is the active species reduced by STAB.
    
Chemoselectivity of STAB

Sodium triacetoxyborohydride is a mild hydride donor. The acetoxy groups withdraw electron density from the boron center, stabilizing the B-H bond.[1]

  • Result: It reduces protonated imines/iminium ions rapidly but reacts negligibly with neutral aldehydes or ketones. This eliminates the need to pre-form and isolate the moisture-sensitive imine.

Materials & Equipment

ReagentRoleEquiv.Notes
DBFH-Ald Substrate1.0Limiting reagent.
Amine (

)
Nucleophile1.1 - 1.2Use free base. If using HCl salt, add 1.0 eq TEA.
STAB (

)
Reducing Agent1.4 - 1.5Moisture sensitive. Weigh quickly.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Crucial for iminium formation.
1,2-Dichloroethane (DCE) SolventN/A[0.1 M - 0.2 M]. Anhydrous preferred.

Safety Note: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde is a skin irritant.[2] DCE is a carcinogen; handle in a fume hood. STAB generates hydrogen gas upon quenching; ensure venting.

Experimental Protocol (Standard Procedure)

Phase 1: Imine Formation (The "Pre-Stir")

Although STAB allows one-pot addition, the steric bulk of the 3,5-dibromo system necessitates a short pre-equilibrium period to ensure the aldehyde is converted to the imine/salt complex.

  • Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve DBFH-Ald (1.0 equiv) in DCE (concentration ~0.15 M).

  • Add Amine: Add the primary or secondary amine (1.1 equiv).

    • Observation: You may observe a color change (yellow/orange) or a precipitate. This is the ammonium-phenolate salt.

  • Catalyze: Add Glacial Acetic Acid (1.0 equiv).

    • Mechanism:[3][4][5][6][7][8][9] This breaks the phenolate salt and catalyzes the dehydration to the imine.

  • Incubate: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (

    
    ).
    
Phase 2: Selective Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

    • Note: Gas evolution (

      
      ) may occur if moisture is present.
      
  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the imine intermediate (often more polar than aldehyde) and appearance of the amine product.

    • Troubleshooting: If the reaction stalls, add an additional 0.5 equiv of STAB and heat strictly to 40°C (do not exceed 50°C to avoid debromination).

Phase 3: Workup (The "Amphoteric Trap")

Critical Step: The product is a halogenated amino-phenol. It is amphoteric (zwitterionic). Incorrect pH during extraction will lead to massive yield loss.

  • Quench: Slowly add saturated aqueous

    
     to the reaction mixture. Stir for 15 minutes to quench excess hydride.
    
  • pH Adjustment: Check the pH of the aqueous layer.

    • Target pH: 7.0 – 8.0 .

    • Why? At pH > 10, the phenol is deprotonated (

      
      ) and stays in water. At pH < 4, the amine is protonated (
      
      
      
      ) and stays in water. The neutral/zwitterionic form extracts best into organics.
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Recommendation: EtOAc is preferred for halogenated phenols as it disrupts hydrogen-bonded aggregates better than DCM.

  • Wash & Dry: Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    

Visualization of Workflows

Reaction Mechanism (DOT Diagram)

This diagram illustrates the pathway from the phenolate salt to the final amine, highlighting the critical role of Acetic Acid.

G Aldehyde DBFH-Aldehyde (Substrate) Salt Phenolate-Ammonium Salt (Precipitate) Aldehyde->Salt + Amine Amine Amine (R-NH2) Amine->Salt Imine Imine (Schiff Base) Salt->Imine + AcOH (- H2O) Iminium Iminium Ion (Active Species) Imine->Iminium + H+ Product Secondary Amine (Final Product) Iminium->Product + STAB (Hydride Transfer) AcOH AcOH (Catalyst) STAB STAB (H- Donor)

Caption: Mechanistic pathway highlighting the acid-catalyzed transition from the inactive salt form to the reactive iminium species.

Experimental Workflow (DOT Diagram)

Workflow Start Start: Weigh DBFH-Ald (1.0 eq) Solvent Dissolve in DCE (0.15 M) Start->Solvent AddAmine Add Amine (1.1 eq) + AcOH (1.0 eq) Solvent->AddAmine PreStir Pre-Stir: 30-60 min @ RT (Imine Formation) AddAmine->PreStir AddSTAB Add STAB (1.4 eq) Single Portion PreStir->AddSTAB React React: 4-16 hrs @ RT Monitor via LCMS AddSTAB->React Quench Quench: Sat. NaHCO3 Adjust pH to 7.0 - 8.0 React->Quench Extract Extract: EtOAc (3x) Wash: Brine -> Dry Quench->Extract

Caption: Step-by-step experimental workflow for the one-pot reductive amination.[1][9][10][11][12]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Iminium ion not forming due to steric bulk.Increase AcOH to 2.0 eq. Heat reaction to 40°C. Add 3Å Molecular Sieves to scavenge water.
Debromination Over-reduction of the aryl ring.Ensure temperature < 50°C. Do not use

or

. Stick to STAB.
Product in Aqueous pH incorrect during extraction.The phenol pKa is low (~6). Ensure the aqueous layer is not basic (pH > 9) during extraction. Aim for pH 7.
Precipitate Insoluble imine or salt.Switch solvent to THF or a DCE/THF (1:1) mixture to improve solubility.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7]

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][3][5][7][10][13] Encyclopedia of Reagents for Organic Synthesis.

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride."

  • Master Organic Chemistry. "Reductive Amination with NaBH(OAc)3."

Sources

Method

Application Note: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde in Transition Metal Coordination Chemistry

Executive Summary & Chemical Profiling The rational design of metallodrugs and advanced catalytic materials heavily relies on the electronic and steric tunability of the organic ligands. 3,5-Dibromo-4-fluoro-2-hydroxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The rational design of metallodrugs and advanced catalytic materials heavily relies on the electronic and steric tunability of the organic ligands. 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0) is a highly functionalized, halogenated salicylaldehyde derivative that serves as a premium building block for synthesizing Schiff base (azomethine) ligands.

The strategic placement of two heavy bromine atoms and a highly electronegative fluorine atom on the aromatic ring creates a profound electron-withdrawing effect. When condensed with primary amines to form bidentate (N,O) or tetradentate (N2O2) ligands, this halogenated framework serves two critical functions:

  • Electronic Modulation: It decreases the electron density on the coordinating phenolic oxygen and imine nitrogen. Upon metallation, this significantly enhances the Lewis acidity and redox potential of the central transition metal (e.g., Cu²⁺, Zn²⁺, Ni²⁺), making the complex highly active for catalytic oxidation and reactive oxygen species (ROS) generation[1].

  • Lipophilicity & Stability: The halogens drastically increase the lipophilicity of the resulting metal complex. According to Overton's concept of cell permeability, enhanced lipophilicity allows the complex to efficiently penetrate the lipid-bilayer membranes of pathogens and cancer cells[2]. Furthermore, the steric bulk of the halogens shields the imine bond, preventing premature hydrolysis in aqueous biological systems[3].

Mechanistic Workflow: From Ligand Design to Metallation

The synthesis of coordination complexes from 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde follows a two-stage self-validating workflow: condensation followed by metallation.

SynthesisWorkflow A 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde B Primary Diamine (e.g., Ethylenediamine) C Condensation Reaction (Reflux in Methanol, 2-6h) D Tetradentate Schiff Base Ligand (N2O2) C->D F Metallation & Deprotonation (Stirring at 313K - 333K) D->F E Metal Acetate Salt (e.g., Cu(OAc)2) E->F G Halogenated Metal-Salen Complex F->G AB AB AB->C

Synthesis workflow of halogenated Schiff base metal complexes.

Protocol A: Synthesis of the Tetradentate Schiff Base Ligand

Causality Insight: Methanol is selected as the solvent because both the aldehyde and amine are highly soluble in it, whereas the resulting highly conjugated, planar Schiff base ligand typically exhibits lower solubility and precipitates out, driving the equilibrium forward and simplifying purification[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2.00 mmol of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde in 40 mL of anhydrous methanol under continuous magnetic stirring at 313 K (40 °C).

  • Condensation: Slowly add 1.00 mmol of the chosen diamine (e.g., 1,2-ethanediamine or a chiral derivative like (1R,2R)-1,2-diphenylethylenediamine) dropwise to the solution. Note: A 2:1 molar ratio is strictly required to form the tetradentate N2O2 pocket.

  • Reflux: Elevate the temperature to reflux (~65 °C) for 2 to 4 hours. The reaction progress is self-validating: the solution will transition from a pale yellow to a vibrant, deep yellow/orange suspension as the extended conjugated

    
    -system of the imine forms.
    
  • Isolation: Cool the mixture to 4 °C overnight to maximize precipitation. Filter the crystalline solid via vacuum filtration, wash with cold ethanol, and dry under a vacuum desiccator.

Protocol B: Metallation and Complexation

Causality Insight: Metal acetate salts (e.g., Cu(OAc)₂, Zn(OAc)₂) are strictly preferred over metal chlorides. The acetate anion acts as a mild internal base, abstracting the proton from the phenolic -OH group of the salicylaldehyde moiety. This in-situ deprotonation is mandatory for forming the strong covalent Metal-Oxygen bond[4].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.00 mmol of the synthesized Schiff base ligand in 30 mL of a methanol/dichloromethane (1:1 v/v) mixture to ensure complete solvation of the lipophilic ligand.

  • Metal Addition: Add 1.00 mmol of the transition metal salt (e.g., Copper(II) acetate monohydrate or Zinc(II) acetate dihydrate) directly to the stirring solution.

  • Complexation: Stir the mixture at 313 K for 2 to 3 hours. The formation of the complex is visually confirmed by a stark color shift (e.g., bright yellow ligand to deep green for Cu(II) or bright orange for Ni(II))[4].

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude powder from hot ethanol to yield X-ray quality single crystals.

Self-Validating Analytical Data

To ensure the structural integrity of the synthesized complexes, quantitative spectroscopic validation is required. The table below summarizes the critical diagnostic shifts observed when transitioning from the free 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde to the metallated complex[5][6].

Analytical TechniqueTarget Functional GroupFree Aldehyde / Ligand Expected ValueMetal Complex Expected ValueDiagnostic Implication
FT-IR Spectroscopy Aldehyde

(C=O)
~1670 - 1680 cm⁻¹Absent Confirms complete condensation to imine.
FT-IR Spectroscopy Imine

(C=N)
~1625 - 1640 cm⁻¹~1605 - 1620 cm⁻¹Shift to lower frequency confirms nitrogen lone-pair donation to the metal.
FT-IR Spectroscopy Phenolic

(C-O)
~1280 - 1300 cm⁻¹~1315 - 1340 cm⁻¹Shift to higher frequency confirms deprotonation and C-O

Metal coordination.
¹H-NMR (DMSO-d6) Phenolic -OH proton~13.0 - 14.0 ppm (singlet)Absent Confirms deprotonation of the hydroxyl group upon metallation.
¹H-NMR (DMSO-d6) Azomethine -CH=N-~8.5 - 8.9 ppm (singlet)~8.7 - 9.2 ppm (Downfield)Downfield shift confirms electron density withdrawal by the metal center.

Biological and Optoelectronic Applications

Antimicrobial and Anticancer Therapeutics

The transition metal complexes of halogenated Schiff bases exhibit profound biological activity. The presence of the bromo and fluoro groups enhances the lipophilicity of the molecule. Once the complex penetrates the cellular membrane, the highly Lewis-acidic metal center interacts with intracellular targets. Copper(II) and Nickel(II) complexes frequently act by intercalating into the major groove of pathogenic DNA or by catalyzing the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and apoptosis[1][7].

MOA Complex Halogenated Metal Complex (High Lipophilicity) Membrane Lipid Bilayer Penetration (Overton's Concept) Complex->Membrane Enhanced by Br/F Intracellular Intracellular Accumulation Membrane->Intracellular Target1 DNA Intercalation & Cleavage Intracellular->Target1 Target2 Kinase Inhibition (e.g., AKT1 E17K) Intracellular->Target2 Target3 ROS Generation (Oxidative Stress) Intracellular->Target3 Outcome Pathogen / Cancer Cell Death Target1->Outcome Target2->Outcome Target3->Outcome

Mechanism of action for halogenated Schiff base metal complexes in biological systems.

Targeted Enzyme Inhibition (Neo-Zinc Chelation)

Recent breakthroughs in targeted oncology have utilized fluorinated salicylaldehyde derivatives to selectively inhibit mutant kinases. For instance, the AKT1 (E17K) mutation introduces a lysine residue into the kinase binding pocket. Salicylaldehyde-based inhibitors can form a covalent imine conjugate with this specific mutant lysine. Remarkably, the resulting salicylaldimine complex recruits endogenous intracellular Zinc (Zn²⁺) to form a localized coordination sphere, locking the enzyme in an inactive state—a process termed "neo-zinc chelation"[8].

Optoelectronics (OLEDs and DSSCs)

Beyond biology, the rigid, highly conjugated tetradentate framework of these fluorinated Schiff base complexes restricts intramolecular rotation. When coordinated to diamagnetic metals like Zinc(II), this rigidity minimizes non-radiative decay pathways, leading to Aggregation-Induced Emission Enhancement (AIEE). Consequently, these complexes are highly valued as fluorescent dyes in Organic Light-Emitting Diodes (OLEDs) and as sensitizers in Dye-Sensitized Solar Cells (DSSCs)[3].

References

Sources

Application

Preparation of fluorinated Salen ligands using 3,5-Dibromo-4-fluorosalicylaldehyde

Application Note: AN-SYN-2026-F Target Precursor: 3,5-Dibromo-4-fluorosalicylaldehyde Application: Enantioselective Catalysis & Lewis Acid Tuning Executive Summary & Strategic Rationale This application note details the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-F

Target Precursor: 3,5-Dibromo-4-fluorosalicylaldehyde Application: Enantioselective Catalysis & Lewis Acid Tuning

Executive Summary & Strategic Rationale

This application note details the synthesis and characterization of highly electron-deficient Salen ligands derived from 3,5-dibromo-4-fluorosalicylaldehyde . While standard Salen ligands (e.g., Jacobsen’s catalyst) rely on steric bulk (tert-butyl groups), the incorporation of fluorine and bromine atoms introduces a unique "Push-Pull" electronic environment.

Why this specific substitution pattern?

  • Electronic Tuning (The 4-Fluoro Effect): The fluorine atom at the para position to the aldehyde (and meta to the phenol) exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO energy of the resulting metal complex, significantly increasing the Lewis acidity of the central metal (Mn, Co, Cr). This is critical for accelerating reactions involving hard nucleophiles or epoxide ring-openings [1, 2].

  • Steric & Ortho-Directing (The 3,5-Dibromo Effect): The bromine atoms provide necessary steric bulk to prevent bimolecular dimerization of the active catalyst species (μ-oxo dimer formation) while maintaining a rigid chiral pocket.

  • Oxidative Stability: Halogenation renders the aromatic ring less susceptible to oxidative degradation during high-turnover catalytic cycles compared to alkyl-substituted ligands.

Precursor Synthesis: 3,5-Dibromo-4-fluorosalicylaldehyde

Note: If the specific precursor is not commercially available in your region, it can be synthesized via electrophilic aromatic substitution from 4-fluorosalicylaldehyde. The directing groups (OH is activating/ortho-para; CHO is deactivating/meta; F is deactivating/ortho-para) perfectly align to direct bromination to the 3 and 5 positions.

Protocol A: Regioselective Bromination

Objective: Install bromine atoms at C3 and C5 of 4-fluorosalicylaldehyde.

Materials:

  • 4-Fluorosalicylaldehyde (1.0 eq)

  • Bromine (

    
    ) (2.2 eq) or N-Bromosuccinimide (NBS)
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Buffer/Base)

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 4-fluorosalicylaldehyde (14.0 g, 100 mmol) in glacial acetic acid (150 mL).

  • Buffering: Add sodium acetate (16.4 g, 200 mmol) to the solution. Reasoning: This buffers the HBr generated, preventing acid-catalyzed side reactions or deformylation.

  • Bromination: Dilute elemental bromine (35.2 g, 11.3 mL, 220 mmol) in 50 mL of acetic acid. Add this solution dropwise over 60 minutes at room temperature.

    • Observation: The solution will transition from clear/yellow to deep orange/red.

  • Reaction: Stir the mixture at 40°C for 4 hours. Monitor via TLC (20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Quench & Precipitation: Pour the reaction mixture into 600 mL of ice-cold water. The product should precipitate as a pale yellow solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove residual acid. Recrystallize from hot ethanol or ethanol/water (9:1).
    
    • Yield Target: >85%

    • QC Check:

      
      H NMR should show loss of aromatic protons at positions 3 and 5, leaving a singlet (or doublet due to F-coupling) for the proton at C6.
      
Ligand Assembly: The Condensation Protocol

This protocol describes the condensation of the precursor with (1R,2R)-1,2-diaminocyclohexane to form the chiral Salen ligand.

Protocol B: Schiff Base Condensation

Table 1: Reaction Stoichiometry

Component Role Equivalents Mass/Vol (Scale: 10 mmol)
3,5-Dibromo-4-fluorosalicylaldehyde Electrophile 2.05 6.10 g
(1R,2R)-1,2-Diaminocyclohexane Nucleophile (Chiral) 1.00 1.14 g
Ethanol (Absolute) Solvent N/A 50 mL

| Dichloromethane (DCM) | Co-solvent (Optional) | N/A | 10 mL (if solubility is poor) |

Experimental Workflow:

  • Preparation of Amine Solution:

    • Dissolve (1R,2R)-1,2-diaminocyclohexane tartrate (if using salt) in water/NaOH to liberate the free amine, extract with DCM, and dry. Ideally, use commercially available pure diamine.

    • Dissolve 1.14 g of the diamine in 20 mL of absolute ethanol in a 100 mL dropping funnel.

  • Aldehyde Solubilization:

    • In a 250 mL 2-neck flask equipped with a reflux condenser, dissolve 6.10 g of 3,5-dibromo-4-fluorosalicylaldehyde in 30 mL of absolute ethanol.

    • Tech Note: If the aldehyde does not fully dissolve at RT, heat gently to 50°C. The electron-withdrawing fluorine may reduce solubility in protic solvents compared to non-fluorinated analogs.

  • Controlled Addition:

    • Heat the aldehyde solution to a gentle reflux (80°C).

    • Add the diamine solution dropwise over 30 minutes.

    • Mechanism:[1][2][3] The amine attacks the carbonyl carbon. The 4-fluoro group makes the carbonyl highly electrophilic, ensuring rapid reaction, but the 3-bromo group adds steric hindrance. Slow addition prevents oligomerization.

  • Reflux & Aging:

    • Reflux for 3–5 hours. The solution will typically turn bright yellow or orange (characteristic of the imine chromophore).

    • Validation: Aliquot 50

      
      L, dry, and run IR. Look for the appearance of the Imine (
      
      
      
      ) stretch at
      
      
      and disappearance of the Carbonyl (
      
      
      ) stretch at
      
      
      .
  • Crystallization (The Critical Step):

    • Allow the reaction to cool slowly to room temperature, then place in an ice bath (0°C) for 2 hours.

    • The fluorinated Salen ligand is often less soluble than the starting materials and should precipitate as a yellow crystalline powder.

  • Isolation:

    • Filter the precipitate.

    • Wash with cold ethanol (

      
       mL) to remove unreacted amine/aldehyde.
      
    • Dry under high vacuum at 60°C for 12 hours.

Characterization & Quality Control

To ensure the integrity of the ligand before metallation, the following QC parameters must be met.

1.


H NMR (400 MHz, 

):
  • Imine Proton (

    
    ):  Look for a singlet around 
    
    
    
    8.2–8.5 ppm.
  • Phenolic Proton (

    
    ):  Broad singlet, typically 
    
    
    
    13.0–14.0 ppm (indicating strong intramolecular H-bonding to the imine nitrogen).
  • Aromatic Region: Simplified pattern due to symmetry. Expect a doublet (

    
    ) for the C6 proton.
    

2.


F NMR: 
  • Essential for confirming the presence of fluorine and checking for impurities (e.g., fluoride salts or defluorinated byproducts). Expect a single sharp peak around -110 to -130 ppm (referenced to

    
    ).
    

3. Infrared Spectroscopy (FT-IR):

  • Target:

    
     at 
    
    
    
    .
  • Absence: No strong

    
     band near 
    
    
    
    .
Process Visualization (Pathway & Logic)

SalenSynthesis cluster_logic Electronic Logic Start 4-Fluorosalicylaldehyde (Commercial SM) Bromination Step 1: Bromination (Br2/AcOH, 40°C) Regioselective (Ortho/Para) Start->Bromination Electrophilic Subst. Precursor 3,5-Dibromo-4-fluorosalicylaldehyde (Electrophile) Bromination->Precursor Isolation Condensation Step 2: Condensation (1R,2R-Diamine + EtOH Reflux) Schiff Base Formation Precursor->Condensation + Diamine Ligand Fluorinated Chiral Salen Ligand (Target) Condensation->Ligand Crystallization QC QC: 19F-NMR, IR Check: C=N Stretch Ligand->QC Validation Logic1 F (C4) increases Electrophilicity Logic2 Br (C3,5) adds Steric Bulk

Figure 1: Synthetic workflow for the preparation of the fluorinated Salen ligand, highlighting the critical intermediate and electronic design logic.

Troubleshooting & Optimization
  • Issue: Low Yield/Oily Product.

    • Cause: Fluorinated imines can be sensitive to hydrolysis.

    • Fix: Ensure ethanol is anhydrous. Add 3Å molecular sieves to the reflux. If oil forms, redissolve in minimal hot DCM and add Hexane to force precipitation.

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance from the 3-Bromo group.

    • Fix: Extend reflux time to 12 hours. Add a catalytic amount of Formic Acid (1 mol%) to activate the carbonyl, though usually the 4-F group makes this unnecessary.

References
  • Electronic Effects in Salen Catalysts: McGarrigle, E. M., & Gilheany, D. G. (2005). Chromium- and Manganese-salen Promoted Epoxidation of Alkenes: Kinetic and Mechanistic Studies. Chemical Reviews, 105(5), 1563–1602. [Link]

  • Fluorine Substitution Effects: Kleij, A. W. (2008). Salen-Based Metal Complexes in Asymmetric Synthesis.[4][5] European Journal of Inorganic Chemistry. [Link]

  • Bromination Protocols: Larrow, J. F., & Jacobsen, E. N. (1998). 3,5-Di-tert-butylsalicylaldehyde. Organic Syntheses, 75, 1. [Link] (Adapted for halogenated substrates).

  • General Salen Synthesis: Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33, 410-421. [Link]

Sources

Method

Application Note: Strategic Suzuki-Miyaura Coupling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

[1] Executive Summary & Substrate Analysis This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (1) . This substrate presents a unique "triad...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Substrate Analysis

This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (1) . This substrate presents a unique "triad of challenges" for medicinal chemists:

  • Polyhalogenation: Two chemically distinct bromine sites (C3, C5) and a fluorine atom (C4).[1]

  • Competing Functionalities: An acidic phenolic hydroxyl (-OH, pKa ~7-8) and an electrophilic aldehyde (-CHO).[1]

  • Steric Crowding: The C3-position is severely hindered, wedged between the hydroxyl and fluorine groups.

Substrate Electronic & Steric Map

To design the correct protocol, one must understand the electronic vectors at play.

  • C5-Position (Target 1): Located para to the hydroxyl group.[1] Although electronically deactivated by the resonance donation of the -OH, it is sterically accessible, flanked only by a proton (H6) and the small fluorine atom.[1]

  • C3-Position (Target 2): Located ortho to the hydroxyl group.[1] It is electronically deactivated and severely sterically hindered by the adjacent -OH and -F groups.[1]

  • C4-Fluorine: Generally inert under standard Suzuki conditions but stabilizes the ring against oxidation.[1]

Regioselectivity Rule: Under kinetically controlled conditions, oxidative addition will occur preferentially at the C5-position due to lower steric hindrance.

Decision Pathway & Workflow

The following flowchart outlines the strategic decision-making process for selecting the optimal route based on your specific coupling partner (boronic acid/ester) and scale.

SuzukiStrategy Start Substrate: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde Check Is the Boronic Acid Acid-Sensitive or Expensive? Start->Check RouteA Route A: Direct Coupling (Aqueous Base) Check->RouteA No (Standard) RouteB Route B: Protection Strategy (Acetylation/MOM) Check->RouteB Yes (Sensitive) StepA1 Step 1: Ligand Selection (SPhos or XPhos for deactivated ring) RouteA->StepA1 StepB1 Step 1: Acetylation (Ac2O) or Benzylation (BnBr) RouteB->StepB1 StepA2 Step 2: Base Selection (K2CO3 or K3PO4 to preserve CHO) StepA1->StepA2 Result Target: C5-Arylated Product StepA2->Result StepB2 Step 2: Standard Coupling (Pd(PPh3)4 / Toluene) StepB1->StepB2 StepB2->Result

Figure 1: Strategic workflow for selecting the coupling pathway. Route A is preferred for atom economy; Route B is reserved for difficult substrates.

Detailed Experimental Protocols

Protocol A: Direct Regioselective Coupling (C5-Selective)

Recommended for: Rapid library synthesis, robust boronic acids.[1]

Rationale: The free phenol is deprotonated by the base to form a phenoxide.[1] This anionic species is electron-rich, making oxidative addition difficult for standard catalysts like Pd(PPh3)4.[1] Therefore, we utilize Buchwald-type precatalysts (e.g., XPhos Pd G2) which are highly active and bulky, facilitating reaction at the less hindered C5 position.[1]

Reagents & Stoichiometry (Table 1)
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde
Boronic Acid 1.1NucleophileAryl boronic acid (

)
Catalyst 0.02Pd SourceXPhos Pd G2 or Pd(dppf)Cl2
Base 2.5Activator

(2.0 M aq.)[1]
Solvent [0.1 M]Medium1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure:
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.1 equiv), and XPhos Pd G2 (2 mol%).[1]

  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.[1]
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
     solution.
    
  • Reaction: Heat the mixture to 60°C for 4-6 hours.

    • Note: Keep temperature moderate.[1] High heat (>90°C) may force reaction at the C3 position or cause aldehyde degradation.[1]

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and ensure solubility in organic layer). Extract with Ethyl Acetate (3x).[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Protection-First Strategy

Recommended for: Low-yielding reactions in Route A, or when using base-sensitive boronic acids.[1]

Rationale: Protecting the phenol as an acetate or benzyl ether removes the phenoxide negative charge, preventing catalyst deactivation and restoring normal electronic reactivity.

Step 1: Acetylation[1]
  • Dissolve substrate in DCM (0.2 M).[1]

  • Add Pyridine (1.2 equiv) and Acetic Anhydride (1.1 equiv) at 0°C.

  • Stir at RT for 2 hours. Quench with water, extract, and concentrate.[1] Yield is typically quantitative.

Step 2: Coupling (Standard Conditions)
  • Catalyst: Pd(PPh3)4 (3 mol%) is sufficient for the protected substrate.[1]

  • Base:

    
     (2.0 M aq).[1]
    
  • Solvent: Toluene/Ethanol/Water (4:1:1).[1]

  • Temp: 80°C.

  • Outcome: The reaction will be faster than Route A. The acetate group may partially hydrolyze; if full deprotection is needed, treat the crude with

    
    /MeOH post-reaction.[1]
    

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by phenoxide or steric bulk.[1]Switch to XPhos or SPhos ligands.[1] Increase temp to 80°C.
Bis-Coupling (C3 & C5) Temperature too high or excess boronic acid.[1]Lower temp to 50°C. Use strictly 1.05 equiv of boronic acid.
Aldehyde Degradation Base concentration too high (Cannizzaro/Aldol).[1]Switch from

to weaker base like

or

.[1]
Protodeboronation Unstable boronic acid.[1]Use Boronic Ester (BPin) or Potassium Trifluoroborate salt (

).[1]

Mechanistic Insight: Regioselectivity

The regioselectivity is governed by the Hammond Postulate applied to the oxidative addition step.[1]

  • Sterics (Dominant): The Pd(0)L2 species is bulky.[1] The "cone angle" of the phosphine ligand makes approach to the C3-Br (sandwiched between OH and F) energetically unfavorable compared to C5-Br.[1]

  • Electronics: While both positions are deactivated by the electron-donating OH group, the C5 position benefits from slightly better orbital overlap with the catalyst in the transition state due to lack of ortho-substituent clashing.

Regioselectivity Substrate 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde C5_Path Path A: C5-Attack (Kinetic Product) Substrate->C5_Path Low Steric Barrier Fast Oxidative Addition C3_Path Path B: C3-Attack (Thermodynamic/Forced) Substrate->C3_Path High Steric Barrier (Requires High T)

Figure 2: Kinetic preference for C5 coupling due to steric gating.[1]

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link

  • Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211.[1] Link

  • Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366.[1] Link[1]

  • Western, E. C.; Daft, J. R.; Shuey, E. M. "Regioselective Suzuki Coupling of Polyhalogenated Aryls."[1] Journal of Organic Chemistry, 2003 , 68(17), 6767–6774.[1] (Contextual citation for polyhalo-selectivity).

Sources

Application

Application Note: Divergent Synthesis of Bioactive Heterocycles from Halogenated Salicylaldehydes

Executive Summary & Strategic Value Halogenated salicylaldehydes (specifically 3,5-dichloro- and 3,5-dibromosalicylaldehyde) represent a "privileged scaffold" in medicinal chemistry. Unlike their unsubstituted counterpar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Halogenated salicylaldehydes (specifically 3,5-dichloro- and 3,5-dibromosalicylaldehyde) represent a "privileged scaffold" in medicinal chemistry. Unlike their unsubstituted counterparts, these precursors offer two distinct advantages:

  • Orthogonal Reactivity: The aldehyde and hydroxyl groups facilitate condensation and cyclization, while the halogen atoms (Cl, Br) remain intact, serving as handles for late-stage diversification via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • Enhanced Bioactivity: The introduction of halogens significantly increases lipophilicity (

    
    ), improving membrane permeability and metabolic stability. Studies indicate that 6,8-dihalogenated coumarins and benzofurans exhibit superior cytotoxicity against cancer cell lines (e.g., HL-60, K562) compared to non-halogenated analogs [1].
    

This guide details three divergent protocols to transform a single halogenated precursor into three distinct bioactive cores: Coumarins , Benzofurans , and Chromenes .

Visual Workflow: Divergent Synthesis

DivergentSynthesis Start Halogenated Salicylaldehyde Coumarin Coumarin Core (Antimicrobial) Start->Coumarin Protocol A: Diethyl Malonate (Knoevenagel) Benzofuran Benzofuran Core (Anticancer) Start->Benzofuran Protocol B: Phenacyl Bromide (O-Alkylation/Cyclization) Chromene Chromene Core (MCR / Green Chem) Start->Chromene Protocol C: Malononitrile + Dimedone (Multicomponent)

Figure 1: Divergent synthetic pathways from a single halogenated salicylaldehyde precursor.

Protocol A: Coumarin Synthesis via Knoevenagel Condensation

Target: 6,8-Dihalo-3-acetylcoumarins or 3-ethoxycarbonylcoumarins. Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular transesterification (lactonization).

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 3,5-Dichlorosalicylaldehyde (1.0 equiv)

  • Active Methylene: Diethyl malonate (1.2 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute)

  • Acid Additive: Glacial Acetic Acid (drops)

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 3,5-dichlorosalicylaldehyde (10 mmol) in ethanol (20 mL).

  • Addition: Add diethyl malonate (12 mmol) followed by piperidine (1 mmol) and 2-3 drops of glacial acetic acid.

    • Expert Insight: The acetic acid buffers the basicity of piperidine, preventing the ring-opening of the formed lactone (coumarin) back to the coumaric acid salt.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a highly fluorescent coumarin spot (
    
    
    
    ).
  • Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, pour the mixture into crushed ice/water (100 mL) and acidify slightly with HCl to induce precipitation. Recrystallize from ethanol.

Validation:

  • Yield: Expect 80–92%.

  • IR Spectroscopy: Look for the characteristic lactone carbonyl stretch at

    
    .
    

Protocol B: Benzofuran Synthesis via Rap-Stoermer Type Reaction

Target: 2-Aryl-5,7-dihalobenzofurans. Mechanism: This reaction proceeds via an


 O-alkylation of the phenol followed by an intramolecular aldol condensation and dehydration.
Visual Mechanism: Benzofuran Formation

BenzofuranMech Step1 Salicylaldehyde + Phenacyl Bromide Step2 Intermediate A: O-Alkylated Ether Step1->Step2 K2CO3, Reflux (SN2 Attack) Step3 Intermediate B: Cyclized Alkoxide Step2->Step3 Intramolecular Aldol Condensation Final Benzofuran Product (- H2O) Step3->Final Dehydration (Aromatization)

Figure 2: Mechanistic pathway for the base-mediated synthesis of benzofurans.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 3,5-Dibromosalicylaldehyde (1.0 equiv)

  • Alkylaing Agent: Phenacyl bromide (1.1 equiv)

  • Base: Anhydrous

    
     (2.5 equiv)
    
  • Solvent: Acetone (for lower boiling point) or DMF (for faster rates).

Step-by-Step Methodology
  • Activation: Dissolve the salicylaldehyde (5 mmol) in dry acetone (30 mL). Add anhydrous

    
     (12.5 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
    
    • Expert Insight: Ensure

      
       is finely ground. Coarse granules reduce surface area and slow the O-alkylation step significantly.
      
  • Alkylation: Add phenacyl bromide (5.5 mmol) dropwise.

  • Cyclization: Reflux the mixture for 6–8 hours.

    • Critical Control Point: If using DMF, heat to 100-110°C. DMF promotes the specific intramolecular condensation more efficiently than acetone for sterically hindered di-halo substrates [2].

  • Work-up: Filter off the inorganic salts (

    
    , Excess Base) while hot. Evaporate the solvent.
    
  • Purification: The residue is often a sticky solid. Triturate with cold methanol to obtain a solid. Recrystallize from Ethanol/DMF (9:1).

Validation:

  • Yield: Expect 70–85%.

  • NMR Check: Disappearance of the aldehyde proton (

    
    ) and appearance of the benzofuran C3-H singlet (
    
    
    
    ).

Protocol C: Green Multicomponent Synthesis of Chromenes

Target: 2-Amino-4H-chromenes (3-cyano-chromenes).[1][2] Strategic Value: This is an atom-economic Multicomponent Reaction (MCR) ideal for generating libraries of compounds for high-throughput screening.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Precursor: 5-Chloro-salicylaldehyde (1.0 equiv)

  • Reagent A: Malononitrile (1.0 equiv)

  • Reagent B: Dimedone (1.0 equiv)

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (10 mol%) or simple NaOH.

  • Solvent: Water/Ethanol (1:1) or "On-Water" conditions.

Step-by-Step Methodology
  • Mixing: In a 25 mL flask, combine the aldehyde (2 mmol), malononitrile (2 mmol), and dimedone (2 mmol) in 10 mL of Ethanol/Water (1:1).

  • Catalysis: Add DABCO (0.2 mmol).

    • Expert Insight: DABCO is superior here as it acts as a nucleophilic catalyst that stabilizes the Knoevenagel intermediate before the Michael addition of dimedone [3].

  • Reaction: Stir at room temperature or mild heat (50°C) for 30–60 minutes. The product usually precipitates out of the aqueous solution as the reaction proceeds.

  • Work-up: Simply filter the precipitate. Wash with water (to remove DABCO) and then cold ethanol.

  • Purification: Usually requires no column chromatography. Recrystallization from ethanol is sufficient.

Validation:

  • Yield: Expect >90% (High efficiency).

  • Appearance: Typically yellow to orange crystalline solids.

Comparative Data & Bioactivity[10][11]

The following table summarizes the expected outcomes and bioactivity profiles for derivatives synthesized using these protocols, based on recent literature [1, 4].

ScaffoldHalogen PositionReaction TypeTypical YieldPrimary BioactivityTarget Mechanism
Coumarin 6,8-DichloroKnoevenagel85-92%AntimicrobialDNA Gyrase inhibition
Benzofuran 5,7-DibromoRap-Stoermer70-80%AnticancerTubulin polymerization inhibition
Chromene 6-ChloroMCR (DABCO)90-95%ApoptoticBcl-2 family modulation

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PMC (National Institutes of Health). URL:[Link]

  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. Source: PubMed. URL:[Link]

  • A Facile Multi Component Synthesis of Some Functionalized Chromenes and Spiroindole Derivatives using DABCO as an Efficient Catalyst. Source: Journal of the Chemical Society of Pakistan.[3] URL:[Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. Source: MDPI (Molecules). URL:[Link]

Sources

Method

Application Note: Regioselective Functionalization of 4-Fluoro-2-hydroxybenzaldehyde via Electrophilic Bromination

Introduction and Mechanistic Rationale Halogenated salicylaldehydes, particularly 5-bromo-4-fluoro-2-hydroxybenzaldehyde, serve as highly versatile multi-functional building blocks in organic synthesis and drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Halogenated salicylaldehydes, particularly 5-bromo-4-fluoro-2-hydroxybenzaldehyde, serve as highly versatile multi-functional building blocks in organic synthesis and drug discovery. The unique arrangement of a reactive formyl group, a hydroxyl group, and two distinct halogens makes this scaffold ideal for synthesizing coumarins, Schiff bases, and complex heterocyclic inhibitors, such as Janus kinase (JAK) inhibitors [1].

The functionalization of 4-fluoro-2-hydroxybenzaldehyde via electrophilic bromination is a masterclass in regiocontrol, governed by the competing directing effects of its three native substituents[2]:

  • Hydroxyl Group (-OH) at C2: A strongly activating, ortho/para-directing group due to the donation of oxygen lone pairs into the aromatic pi-system.

  • Fluorine Atom (-F) at C4: A weakly deactivating group (via inductive electron withdrawal) but an ortho/para-director (via resonance).

  • Formyl Group (-CHO) at C1: A strongly deactivating, meta-directing group.

When evaluating the available positions for electrophilic aromatic substitution (C3, C5, and C6), C5 emerges as the overwhelmingly favored site. Position C5 is para to the strongly activating hydroxyl group and ortho to the fluorine atom. Furthermore, while position C3 is also electronically activated (ortho to both -OH and -F), it suffers from severe steric hindrance, being sandwiched directly between these two substituents. Consequently, bromination proceeds with near-perfect regioselectivity to yield 5-bromo-4-fluoro-2-hydroxybenzaldehyde.

Reaction Pathway Visualization

Mechanism SM 4-Fluoro-2-hydroxybenzaldehyde (Starting Material) Regio Regioselectivity Analysis: -OH (C2): o/p director -F (C4): o/p director -CHO (C1): m director SM->Regio Steric C3: Sterically hindered C5: Electronically & sterically favored Regio->Steric EAS Electrophilic Aromatic Substitution (Br+ attack at C5) Steric->EAS Product 5-Bromo-4-fluoro-2-hydroxybenzaldehyde (Target Product) EAS->Product

Fig 1. Mechanistic pathway and regioselectivity of 4-fluoro-2-hydroxybenzaldehyde bromination.

Experimental Methodologies

To ensure robustness across different laboratory scales and environmental constraints, two self-validating protocols are detailed below. Method A utilizes traditional liquid bromine for high-throughput scalability, while Method B employs N-Bromosuccinimide (NBS) for a milder, greener approach.

Method A: Traditional Liquid Bromination (Standard Scalable Route)

This method is optimized for scale-up and relies on the direct electrophilic addition of molecular bromine in a halogenated solvent [3].

Step-by-Step Protocol:

  • Substrate Preparation: In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-fluoro-2-hydroxybenzaldehyde (13.6 g, 97.1 mmol, 1.0 eq) in anhydrous chloroform (68 mL). Causality: Chloroform provides excellent solubility for both the substrate and the halogen, ensuring a homogeneous reaction matrix.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Lowering the temperature suppresses the formation of dibrominated byproducts and controls the exothermic nature of the initial electrophilic attack.

  • Reagent Addition: Prepare a solution of bromine (14.1 g, 88.3 mmol, 0.91 eq) in chloroform (25 mL). Add this solution dropwise over a period of 10–15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 16 hours. If TLC analysis indicates incomplete conversion, add a secondary catalytic portion of bromine and stir for an additional 4–8 hours [3].

  • Quenching: Carefully wash the reaction mixture twice with 30% aqueous sodium thiosulfate (

    
    ). Causality: Thiosulfate instantly reduces unreacted volatile bromine to benign bromide ions, removing the deep red color and eliminating severe inhalation hazards during subsequent concentration.
    
  • Workup and Isolation: Wash the organic layer with distilled water, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to afford the target product as a solid (Yield: ~100%).
    
Method B: NBS Bromination in PEG-400 (Green Chemistry Approach)

For laboratories seeking to minimize the use of corrosive molecular bromine and toxic halogenated solvents, NBS in polyethylene glycol (PEG-400) offers a highly efficient alternative [1].

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 4-fluoro-2-hydroxybenzaldehyde (1.0 g, 7.14 mmol, 1.0 eq) in PEG-400 (15 mL). Causality: PEG-400 acts as an eco-friendly, non-volatile solvent that effectively stabilizes the polar transition state of the bromination.

  • Reagent Addition: Add N-Bromosuccinimide (1.33 g, 7.50 mmol, 1.05 eq) in small portions at 15 °C. Causality: Portion-wise addition prevents localized heating and controls the steady release of the bromonium ion (

    
    ).
    
  • Reaction Propagation: Stir the mixture at 20–25 °C for 2 to 4 hours. Monitor completion via LC-MS or TLC.

  • Workup: Pour the mixture into a 1:1 (w/w) ice-water slurry (30 mL) to precipitate the organic components. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    

Workflow Start Substrate Preparation Reagent Bromination (Br2 or NBS) Start->Reagent Temp Temperature Control (0-25°C) Reagent->Temp Quench Quenching (Na2S2O3) Temp->Quench Workup Extraction & Workup Quench->Workup Isolate Product Isolation Workup->Isolate

Fig 2. Standard experimental workflow for 5-bromo-4-fluoro-2-hydroxybenzaldehyde synthesis.

Quantitative Data and Method Comparison

The table below summarizes the critical parameters and expected outcomes for both synthetic methodologies, allowing researchers to select the most appropriate route based on their specific laboratory constraints.

ParameterMethod A (Liquid Bromine)Method B (NBS / PEG-400)
Brominating Agent Molecular Bromine (

)
N-Bromosuccinimide (NBS)
Solvent System Chloroform (

) or DCM
Polyethylene Glycol (PEG-400)
Reaction Time 16 - 24 hours2 - 4 hours
Temperature Profile 0 °C (Addition)

25 °C
15 °C (Addition)

25 °C
Regioselectivity >98% (C5 position)>95% (C5 position)
Expected Yield 90 - 100%85 - 95%
E-Factor / Greenness Low (Utilizes halogenated solvents)High (Mild reagent, green solvent)
Primary Application Industrial scale-up, bulk synthesisDiscovery chemistry, library synthesis

References

  • Title: US20220194965A1 - Boron containing pyrazole compounds, compositions comprising them, methods and uses thereof Source: Google Patents URL
  • Title: 3-Bromo-4-fluoro-2-hydroxybenzaldehyde | 856076-73-8 Source: Benchchem URL
  • Title: 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE | 399-00-8 Source: ChemicalBook URL
Application

Application Note: Advanced Crystal Growth Protocols for 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde Metal Complexes

Executive Summary The rational design of metallodrugs relies heavily on the precise structural characterization of transition metal complexes. 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0) 1[1] is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metallodrugs relies heavily on the precise structural characterization of transition metal complexes. 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0) 1[1] is a highly specialized halogenated precursor used to synthesize Schiff base ligands. These ligands coordinate with transition metals—such as Copper(II) and Zinc(II)—to form complexes with potent antimicrobial and antiproliferative properties 2[2].

This application note provides researchers and drug development professionals with field-proven methodologies for synthesizing these complexes and growing X-ray quality single crystals. By understanding the supramolecular causality behind experimental choices, scientists can overcome common crystallization bottlenecks such as twinning, amorphous precipitation, and solvent trapping.

Mechanistic Rationale: The Role of Halogenation in Crystal Packing

Successful crystal growth is not a matter of trial and error; it is dictated by the electronic and steric properties of the ligand. Utilizing 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde introduces three critical mechanistic advantages:

  • Electronic Tuning via Fluorine: The highly electronegative fluorine atom at the 4-position withdraws electron density via inductive effects. This increases the acidity of the phenolic -OH, facilitating easier deprotonation during metal complexation without the need for harsh bases.

  • Steric Hindrance via Bromine: The bulky bromine atoms at the 3 and 5 positions introduce significant steric bulk. When coordinating to a metal center, this steric clash prevents the formation of a perfectly flat square-planar geometry, forcing the complex into a distorted tetrahedral or penta-coordinate conformation 3[3].

  • Supramolecular Synthons: The heavy bromine atoms act as primary drivers for the self-assembly of the crystal lattice. They participate in highly directional halogen bonds (Br···Br and Br···O), which stabilize the 3D crystal packing and promote the nucleation of highly ordered single crystals over amorphous powders.

Mechanism L Ligand (L⁻) 3,5-Br2-4-F-Phenolate C Coordination Complex [ML2] Geometry L->C Chelation M Metal (M²⁺) Cu(II) / Zn(II) M->C Lewis Acid X Crystal Lattice Halogen Bonding C->X Nucleation S Steric Bulk (Br) Forces Distortion S->C

Fig 1. Mechanistic pathway of ligand coordination and crystal lattice stabilization.

Experimental Workflows: Synthesis & Complexation

Before crystal growth can begin, the Schiff base ligand and its corresponding metal complex must be synthesized with high purity. Impurities act as rogue nucleation sites, leading to microcrystalline powders rather than single crystals.

Phase 1: Schiff Base Ligand Synthesis (HL)

Causality: Condensation of the aldehyde with a primary amine (e.g., amantadine or an 8-aminoquinoline derivative) forms the azomethine (C=N) linkage, creating a bidentate (N,O) chelating pocket.

  • Preparation: Dissolve 1.0 mmol of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde in 20 mL of anhydrous ethanol.

  • Amine Addition: Add 1.0 mmol of the target primary amine dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux (70–80 °C) for 3–4 hours. A catalytic drop of glacial acetic acid can be added to accelerate imine formation.

  • Isolation: Cool the solution to 4 °C overnight. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

Validation Checkpoint: Perform FTIR analysis. The disappearance of the aldehyde carbonyl peak (~1660 cm⁻¹) and the emergence of a strong azomethine (C=N) stretch at ~1605–1615 cm⁻¹ confirms successful condensation 4[4].

Phase 2: Metal Complexation

Causality: The deprotonated phenolic oxygen and the azomethine nitrogen donate electron pairs to the metal cation (e.g., Cu²⁺, Zn²⁺), forming a stable chelate ring.

  • Dissolution: Dissolve 2.0 mmol of the synthesized ligand (HL) in 25 mL of a methanol/dichloromethane (1:1 v/v) mixture.

  • Metal Addition: Slowly add a solution containing 1.0 mmol of the metal salt (e.g., Cu(OAc)₂·H₂O or ZnCl₂) dissolved in 10 mL of methanol.

  • Reaction: Stir the mixture at 50 °C for 2 hours.

  • Filtration: Filter the hot solution to remove any unreacted metal oxides or insoluble byproducts.

Validation Checkpoint: A distinct color change (e.g., yellow ligand to dark green/brown for Cu(II) complexes) and a bathochromic shift in the UV-Vis spectrum indicate successful coordination.

Advanced Crystal Growth Protocols

Halogenated metal complexes exhibit unique solubility profiles. Depending on the specific amine and metal used, researchers must select the appropriate crystallization method.

Workflow A 1. Schiff Base Condensation (Aldehyde + Amine) B 2. Metal Complexation (Ligand + Metal Salt) A->B C Method A: Slow Evaporation B->C D Method B: Vapor Diffusion B->D E Method C: Liquid Layering B->E F X-Ray Quality Single Crystals C->F D->F E->F

Fig 2. Experimental workflow from ligand synthesis to single-crystal isolation.

Protocol A: Slow Solvent Evaporation

Best for: Complexes with moderate solubility in polar protic solvents. Causality: The slow loss of solvent gradually increases the solute concentration into the metastable zone, promoting highly ordered nucleation over rapid, amorphous precipitation5[5].

  • Dissolve 50 mg of the purified complex in 5 mL of a suitable solvent (e.g., Methanol or Ethanol/Acetonitrile mixture).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove dust particles (which cause premature, low-quality nucleation).

  • Cover the vial with Parafilm and puncture 2–3 small pinholes.

  • Leave undisturbed in a vibration-free environment at ambient temperature (20–25 °C). Crystals typically form within 5 to 14 days.

Protocol B: Vapor Diffusion

Best for: Highly soluble complexes that form powders upon direct evaporation. Causality: A volatile antisolvent (e.g., diethyl ether) diffuses through the vapor phase into a solvent containing the complex (e.g., DMF or DCM). The gradual change in the solvent mantle lowers solubility smoothly, allowing halogen bonds to align the lattice perfectly.

  • Dissolve 30 mg of the complex in 2 mL of a "good" solvent (e.g., Dichloromethane) in a small inner vial.

  • Place the uncapped inner vial inside a larger outer vial containing 5 mL of a volatile "antisolvent" (e.g., Diethyl ether or Hexane).

  • Tightly seal the outer vial.

  • Allow the system to equilibrate over 1–3 weeks. The antisolvent will slowly diffuse into the inner vial, triggering crystallization.

Protocol C: Liquid-Liquid Diffusion (Layering)

Best for: Complexes prone to solvent trapping or those requiring highly controlled, localized supersaturation. Causality: Creates a concentration gradient at the interface of two slowly miscible solvents. Crystals grow exclusively at the interface where supersaturation is highly localized.

  • In a narrow crystallization tube (e.g., an NMR tube), add 1 mL of a dense "good" solvent containing the dissolved complex (e.g., Chloroform).

  • Carefully overlay a 1 mL "buffer" layer of a miscible intermediate solvent (e.g., Toluene) using a long needle, ensuring the interface is not disturbed.

  • Gently layer 2 mL of a light "antisolvent" (e.g., n-Hexane) on top.

  • Cap the tube and store it upright in a dark, temperature-controlled cabinet. Crystals will grow at the diffusion interface over several weeks.

Quantitative Data Summary

The structural and physicochemical properties of halogenated salicylaldehyde metal complexes are highly consistent due to the dominant supramolecular forces dictated by the bromine and fluorine substituents. Below is a summary of typical crystallographic and thermal data observed in the literature for these specific complex classes 3[3], 4[4], 6[6], 2[2]:

Complex / MetalLigand TypeCrystal System & Space GroupCoordination GeometryTypical Yield (%)Thermal Stability (T_decomp)
Cu(II) Schiff Base (Amantadine)Monoclinic, P21/cDistorted Tetrahedral60 - 75%> 200 °C
Zn(II) Schiff Base (Amantadine)Triclinic, P-1Distorted Tetrahedral~ 56%> 145 °C
Cu(II) Mixed Ligand (Diimine)VariablePenta-coordinate65 - 80%> 220 °C
Co(II) AcylhydrazoneMonoclinic, P21/cSix-coordinate Octahedral70 - 85%> 200 °C

References

  • Sigma-Aldrich. "3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde | 886493-33-0". 1[1]

  • ResearchGate. "Synthesis, characterization, crystal structure, and electrochemical property of copper(II) complexes with Schiff bases derived from 5-halogenated salicylaldehyde and amantadine". 3[3]

  • PMC (NIH). "Synthesis of an amantadine-based novel Schiff base and its transition metal complexes as potential ALP, α-amylase, and α-glucosidase inhibitors". 4[4]

  • IKM. "Green Synthesis of Salicylaldehyde Derivative Schiff Base Metal Complexes Using Microwave Irradiation". 5[5]

  • ResearchGate. "Crystal structures of three transition metal complexes with salicylaldehyde-4-hydroxy phenylacetyl acylhydrazone and their interactions with CT-DNA and BSA". 6[6]

  • ACS Publications. "Antiproliferative Activities of Diimine-Based Mixed Ligand Copper(II) Complexes". 2[2]

Sources

Method

Application Note: One-Pot Synthesis of Highly Functionalized Benzofurans from 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

Executive Summary The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting infectious diseases, cardiovascular disorders, and oncology. Synthesizing highly dec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting infectious diseases, cardiovascular disorders, and oncology. Synthesizing highly decorated benzofurans traditionally requires multi-step, harsh conditions. This application note details a highly efficient, green-chemistry protocol for the one-pot synthesis of benzofurans starting from 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde . By leveraging a 4-dimethylaminopyridine (DMAP)-catalyzed cascade reaction in an aqueous medium, researchers can rapidly construct complex, polyhalogenated benzofuran libraries suitable for late-stage functionalization and drug discovery[1].

Introduction & Mechanistic Rationale

The selection of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde as a building block is highly strategic for drug development[2]:

  • Metabolic Stability: The 4-fluoro substituent blocks cytochrome P450-mediated oxidative metabolism at a highly reactive aromatic position, enhancing the pharmacokinetic half-life of the resulting drug candidate.

  • Orthogonal Functionalization Handles: The 3,5-dibromo groups provide excellent handles for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for the divergent synthesis of complex libraries.

  • Electronic Activation: The strong electron-withdrawing nature of the halogens significantly lowers the pKa of the phenolic hydroxyl group. This enables the use of mild bases (like Na₂CO₃) rather than aggressive reagents, preventing the degradation of sensitive α-halo ketone coupling partners.

The Rap-Stoermer Cascade

The synthesis relies on a modified Rap-Stoermer condensation[3]. The reaction proceeds via a tandem intermolecular O-alkylation followed by an intramolecular aldol-type condensation and subsequent dehydration.

Mechanism A 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde B Phenoxide Anion (via Na2CO3) A->B Base Deprotonation C O-Alkylation (α-halo ketone) B->C SN2 (DMAP Catalyzed) D Intramolecular Aldol Addition C->D Cyclization E Dehydration (-H2O) D->E H+ Transfer F Functionalized Benzofuran E->F Aromatization

Figure 1: Mechanistic pathway of the DMAP-catalyzed cascade benzofuran synthesis.

Experimental Design & Causality

Every reagent in this protocol is chosen to drive the reaction forward while minimizing byproducts:

  • Solvent (Water): Utilizing water as the sole solvent exploits the "hydrophobic packing effect." The highly lipophilic polyhalogenated aldehyde and the α-halo ketone are forced into close proximity within the aqueous suspension, significantly accelerating the intermolecular S_N2 reaction[1].

  • Catalyst (DMAP): DMAP acts as a nucleophilic catalyst. It transiently reacts with the α-halo ketone to form an activated pyridinium intermediate, which is far more susceptible to attack by the bulky, sterically hindered 3,5-dibromo phenoxide[1].

  • Base (Na₂CO₃): A mild inorganic base is sufficient to deprotonate the electron-deficient phenol[3]. Stronger bases (like KOH or NaH) would hydrolyze the α-halo ketone or induce unwanted side reactions (e.g., Cannizzaro reaction on the aldehyde).

Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual and chromatographic cues are embedded to ensure the researcher can verify the reaction's progress in real-time.

Materials Required
  • 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (1.0 mmol)

  • α-Halo ketone (e.g., Phenacyl bromide or Chloroacetone) (1.1 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 10 mol%)

  • Sodium carbonate (Na₂CO₃) (1.5 mmol)

  • Deionized Water (10 mL)

  • Dichloromethane (CH₂Cl₂) for extraction

Procedure
  • Reagent Assembly: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Na₂CO₃ (159 mg, 1.5 mmol) and DMAP (12 mg, 0.1 mmol) to 10 mL of deionized water. Stir until fully dissolved.

  • Substrate Addition: Add 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde (298 mg, 1.0 mmol). Self-Validation Check: The suspension will undergo a slight color shift as the water-soluble phenoxide anion forms.

  • Initiation: Add the α-halo ketone (1.1 mmol) in one portion. Attach a reflux condenser.

  • Cascade Reaction: Heat the mixture to 80 °C and stir vigorously for 5 hours[3]. Self-Validation Check: As the reaction progresses, the highly lipophilic benzofuran product will begin to phase-separate, forming distinct oily droplets or precipitating on the flask walls.

  • Monitoring: At t = 4 hours, sample the aqueous mixture, extract with 0.5 mL EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). Self-Validation Check: The starting aldehyde (highly UV-active, lower

    
    ) should be completely consumed, replaced by a single, non-polar product spot (higher 
    
    
    
    ).
  • Workup: Cool the reaction to room temperature. Extract the aqueous mixture with CH₂Cl₂ (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄[3].

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure benzofuran.

Workflow Step1 Step 1: Reagent Assembly Aldehyde + Ketone + DMAP + Na2CO3 in H2O Step2 Step 2: Cascade Reaction Stir at 80°C for 5 hours Monitor via TLC Step1->Step2 Step3 Step 3: Workup Extract with CH2Cl2 Wash with Brine Step2->Step3 Step4 Step 4: Purification Column Chromatography (Hexane/EtOAc) Step3->Step4 Step5 Step 5: Validation NMR, MS, HPLC Step4->Step5

Figure 2: Step-by-step experimental workflow for the one-pot aqueous synthesis.

Data Presentation: Comparative Yields

The efficiency of this protocol remains robust across various α-halo ketones. The table below summarizes the expected quantitative data when reacting 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde under these standardized conditions[3],[1].

α-Halo Ketone PartnerCatalyst / BaseSolventTemp / TimeExpected Isolated Yield (%)
Phenacyl bromideDMAP / Na₂CO₃H₂O80 °C / 5 h82 - 87%
4-Methoxy-phenacyl bromideDMAP / Na₂CO₃H₂O80 °C / 5 h85 - 89%
ChloroacetoneDMAP / Na₂CO₃H₂O80 °C / 6 h74 - 78%
Ethyl bromoacetateDMAP / Na₂CO₃H₂O80 °C / 5 h79 - 83%

Note: Yields are representative of the DMAP-catalyzed aqueous cascade protocol applied to highly electron-deficient salicylaldehydes. Variations in stirring efficiency (due to the biphasic nature of the reaction) may account for minor yield fluctuations.

References

  • Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents : Phan, P.-T. T.; Nguyen, T.-T. T.; Nguyen, H.-N. T.; Le, B.-K. N.; Vu, T. T.; Tran, D. C.; Pham, T.-A. N. Molecules 2017, 22(5), 687.[Link]

  • DMAP-catalyzed cascade reaction: One-pot synthesis of benzofurans in water : Shang, Y.; Wang, C.; He, X.; Ju, K.; Zhang, M.; Yu, S.; Wu, J. Tetrahedron 2010, 66(50), 9629-9633.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde synthesis

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the halogenation of highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Aromatic Functionalization. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the halogenation of highly functionalized benzaldehydes.

The synthesis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde from 4-fluoro-2-hydroxybenzaldehyde is a classic case of balancing reaction kinetics with thermodynamic driving forces. While the regioselectivity is naturally perfect—the hydroxyl (ortho/para), fluoro (ortho/para), and formyl (meta) groups synergistically direct electrophilic attack to the 3 and 5 positions [1]—the primary challenges lie in driving the reaction to complete di-bromination without triggering over-oxidation.

Below is our comprehensive troubleshooting guide, optimized protocols, and mechanistic insights to help you achieve >85% yields of high-purity product.

Mechanistic Workflow

SynthesisWorkflow Start 4-Fluoro-2-hydroxybenzaldehyde (Starting Material) Reagents Electrophilic Bromination (2.2 - 2.5 eq Br2) Start->Reagents Add dropwise at 0-5 °C Mono 5-Bromo Intermediate (Kinetic Product) Reagents->Mono Fast (1st eq) Impurity Oxidized Byproducts (Carboxylic Acids) Reagents->Impurity Excess Oxidant / Aqueous Media Di 3,5-Dibromo Target (Thermodynamic Product) Mono->Di Heat / Time (2nd eq) Quench Sodium Thiosulfate Quench & Recrystallization Di->Quench Workup Impurity->Quench Removed in filtrate

Workflow for regioselective synthesis of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde.

Troubleshooting & FAQs

Q1: My reaction is stalling, and LC-MS shows a massive peak for the mono-brominated intermediate. Why isn't the second bromine attaching? Causality: The first bromination (typically at the less sterically hindered 5-position) is kinetically favored due to the strong electron-donating effect of the hydroxyl group. However, once the first bromine atom is installed, its inductive electron-withdrawing effect slightly deactivates the aromatic ring [2]. The second bromination at the 3-position is the thermodynamic product and requires a higher activation energy. Solution: Do not rely on room-temperature stirring alone. Ensure you are using a slight excess of your brominating agent (2.2 to 2.5 equivalents). After the initial exothermic addition at 0–5 °C, you must elevate the temperature (e.g., gentle reflux at 60 °C in chloroform) for 4–6 hours to overcome the activation barrier for the second substitution.

Q2: I am seeing significant degradation and the formation of carboxylic acid byproducts. How do I protect the aldehyde group? Causality: Aldehydes are highly susceptible to oxidation by halogens, particularly in aqueous or basic media (haloform-type side reactions). While "green" oxidative bromination methods utilizing


 are excellent for mono-bromination, the extended reaction times required for di-bromination in these aqueous environments often lead to the oxidation of the formyl group to a carboxylic acid [3].
Solution:  Run the reaction in strictly anhydrous, non-nucleophilic solvents. Glacial acetic acid or anhydrous chloroform are the industry standards [4]. Avoid aqueous oxidants when exhaustive halogenation is the goal.

Q3: Should I use N-Bromosuccinimide (NBS) or Molecular Bromine (


)? 
Causality:  NBS provides a low, steady-state concentration of electrophilic bromine (

), which is ideal for preventing over-reaction but often fails to push a deactivated mono-bromo intermediate to the di-bromo target without a Lewis acid catalyst. Molecular bromine provides a high local concentration of electrophiles. Solution: For the 3,5-dibromo target, use molecular bromine (

). It is more atom-economical and provides the necessary driving force for complete di-substitution.

Q4: Column chromatography is tedious due to the similar polarity of the mono- and di-brominated products. What is the best purification strategy? Causality: The addition of a second bromine atom significantly increases the molecular weight and lipophilicity of the compound while disrupting crystal lattice packing similarly to the mono-bromo variant, making their


 values nearly identical on silica gel.
Solution:  Exploit solubility differences instead of polarity. The di-brominated target is significantly less soluble in cold polar solvents than the mono-brominated intermediate. Recrystallization from hot ethanol is a self-validating purification method that leaves mono-brominated impurities in the mother liquor.

Quantitative Data: Reaction Parameter Comparison

Summarizing the kinetic vs. thermodynamic requirements ensures you select the right parameters for your specific target.

ParameterMono-bromination (Target: 5-Bromo)Di-bromination (Target: 3,5-Dibromo)
Reagent Equivalents 1.0 - 1.05 eq

or NBS
2.2 - 2.5 eq

Optimal Solvent Chloroform or DMF (with NBS)Glacial Acetic Acid or Chloroform
Temperature Profile 0 °C to Room Temperature0 °C (Addition)

60 °C (Reflux)
Reaction Time 2 - 4 hours16 - 24 hours
Expected Yield > 85%75% - 90%
Primary Impurity Risk Unreacted starting materialMono-brominated intermediate

Standard Operating Procedure: Optimized Di-Bromination

This protocol is designed as a self-validating system . Visual cues (color changes) and phase separations are built into the methodology to confirm reaction progress and safety.

Step 1: Setup and Dissolution

  • In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Attach the condenser to a gas scrubber containing 1M NaOH to neutralize evolving HBr gas.

  • Dissolve 10.0 mmol of 4-fluoro-2-hydroxybenzaldehyde in 30 mL of anhydrous chloroform.

Step 2: Controlled Kinetic Bromination

  • Submerge the reaction flask in an ice-water bath and cool to 0–5 °C.

  • In a separate flask, dissolve 22.0 mmol (2.2 eq) of molecular bromine (

    
    ) in 10 mL of anhydrous chloroform.
    
  • Transfer the

    
     solution to the addition funnel. Add it dropwise to the reaction mixture over 30 minutes. Self-Validation: The mixture will turn deep red/brown, and HBr gas evolution will begin, indicating the rapid first bromination.
    

Step 3: Thermodynamic Maturation

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours.

  • Replace the water bath with a heating mantle. Gently reflux the mixture at 60 °C for 4 hours to drive the second bromination to completion.

Step 4: Quenching and Workup

  • Cool the reaction to room temperature.

  • Slowly add 20 mL of a 30% aqueous sodium thiosulfate (

    
    ) solution. Stir vigorously for 15 minutes. Self-Validation: The deep red color of unreacted bromine will completely dissipate, leaving a pale yellow organic layer. This confirms the oxidant has been safely neutralized.
    
  • Transfer to a separatory funnel. Extract the organic (bottom) layer. Wash the organic layer once with distilled water (20 mL) and once with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to obtain the crude solid.
    

Step 5: Purification via Recrystallization

  • Dissolve the crude solid in a minimum volume of boiling absolute ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization.

  • Filter the pale yellow crystals via vacuum filtration and wash with a small amount of ice-cold ethanol. Dry under high vacuum to yield pure 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde.

References

  • Maurya, M. R., et al. "Oxidative bromination of salicylaldehyde by potassium bromide/H2O2 catalysed by dioxovanadium(V) complexes encapsulated in zeolite-Y: A functional model of haloperoxidases." Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Podgoršek, A., et al. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews, American Chemical Society. Available at:[Link]

Optimization

Troubleshooting solubility issues of brominated salicylaldehydes in ethanol

Topic: Troubleshooting Solubility & Purification in Ethanol Ticket ID: #BR-SAL-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Solubility Paradox Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Purification in Ethanol Ticket ID: #BR-SAL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Solubility Paradox

Welcome to the technical support center. You are likely here because 3,5-dibromosalicylaldehyde (or its 5-bromo analog) is behaving unexpectedly in ethanol. It either refuses to dissolve at room temperature, or upon recrystallization, it separates as a stubborn oil rather than the pristine needles reported in literature.

This behavior is not random; it is a direct consequence of halogen bonding and lattice energy . Bromination significantly increases the lipophilicity of the salicylaldehyde scaffold while simultaneously increasing the crystal lattice energy. While ethanol is the standard solvent for these aldehydes, the "window" of solubility is narrower than for non-brominated precursors.

Diagnostic & Troubleshooting Modules
Module A: "It Won't Dissolve" (Initial Solubilization)

User Issue: I am trying to dissolve 3,5-dibromosalicylaldehyde in ethanol for a Schiff base reaction, but a yellow sediment remains at the bottom.

The Science (Root Cause): The introduction of bromine atoms (atomic radius ~114 pm) increases the molecular surface area and allows for strong intermolecular halogen-halogen interactions in the solid state. This raises the Lattice Energy . To dissolve, the solvation energy (ethanol-solute interactions) must overcome this lattice energy.

  • Intramolecular Hydrogen Bonding (IHB): The phenolic -OH and aldehyde -CHO form a strong internal hydrogen bond.[1] This "locks" the polar groups, making them less available to interact with the solvent, effectively making the molecule more "hydrophobic" than expected [1].

Protocol:

  • Switch to Absolute Ethanol: Water is a powerful anti-solvent for brominated aromatics. Ensure you are using anhydrous ethanol (≥99.5%). 95% Ethanol is often too polar.

  • Thermodynamic Activation: Heat the mixture to reflux (78°C) . Solubility of 3,5-dibromosalicylaldehyde increases exponentially near the boiling point of ethanol.

  • The "Cloud Point" Test:

    • Heat to reflux until clear.

    • Remove from heat.

    • Self-Validation: If crystals appear immediately (within 10 seconds), your concentration is too high. Add 10% more hot ethanol.

Module B: "It's Oiling Out" (Recrystallization Issues)

User Issue: Upon cooling my hot ethanol solution, the product separates as a yellow/orange oil droplets instead of crystals.

The Science (Root Cause): "Oiling out" occurs when the Limit of Solubility (Liquid-Liquid Phase Separation) is reached at a temperature above the melting point of the solvated solute.

  • Melting Point Depression: Pure 3,5-dibromosalicylaldehyde melts at ~86°C [2].[2] However, in the presence of impurities (isomers) or solvent, the effective melting point drops. If the MP drops below the boiling point of ethanol (78°C), the compound will exist as a liquid (oil) in the hot solvent.

Protocol:

  • The Re-Heat: Re-dissolve the oil by heating back to reflux.

  • Cosolvent Adjustment: Add Glacial Acetic Acid (10-20% v/v) to the ethanol. Brominated salicylaldehydes have higher solubility in acetic acid, which stabilizes the solution and prevents premature phase separation [3].

  • Seeding (Critical):

    • Allow the solution to cool to ~50°C.

    • Add a single seed crystal of pure 3,5-dibromosalicylaldehyde.

    • Why? This provides a nucleation template, bypassing the high energy barrier required to form the first crystal from an oil.

  • Slow Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid cooling traps impurities and favors the amorphous (oil) state.

Module C: Impurity Profiling (The "Sticky Solid")

User Issue: My product is a sticky solid and has a lower melting point than expected.

The Science: Bromination of salicylaldehyde is not perfectly regioselective.

  • Target: 3,5-dibromosalicylaldehyde.[2][3][4][5][6]

  • Contaminant: 5-bromosalicylaldehyde (Mono-bromo). The mono-bromo derivative is more soluble in ethanol. If you have a mixture, the mono-bromo acts as a solvent for the di-bromo, creating a eutectic mixture that is difficult to crystallize.

Protocol:

  • TLC Check: Run a TLC (Hexane:Ethyl Acetate 4:1).

    • If two spots are visible, recrystallization from ethanol alone will fail.

  • The Fix: Recrystallize from Glacial Acetic Acid first. This is more selective for the di-bromo derivative [2].

Visualization: Decision Logic & Workflows
Figure 1: Solubility Troubleshooting Logic

Caption: Decision tree for troubleshooting solubility based on visual observation of the mixture.

SolubilityLogic Start Start: Solid in Ethanol Heat Heat to Reflux (78°C) Start->Heat Check Visual Check Heat->Check Clear Solution Clear? Check->Clear Success Proceed to Reaction/Cooling Clear->Success Yes Cloudy Cloudy/Sediment Remains Clear->Cloudy No Action1 Add 10% Vol Glacial Acetic Acid Cloudy->Action1 Organic Sediment Action2 Hot Filtration (Remove Inorganic Salts) Cloudy->Action2 Inorganic Sediment (e.g. NaBr) Action1->Heat

Figure 2: The "Oiling Out" Rescue Workflow

Caption: Step-by-step thermal profile to convert oil phase back into crystalline solid.

Recrystallization Step1 1. Oil Phase Formed (T > MP_effective) Step2 2. Re-Heat to Reflux (Dissolve Oil) Step1->Step2 Apply Heat Step3 3. Add Seed Crystal (at T = 50°C) Step2->Step3 Cool Slowly Step4 4. Slow Cool to RT (Insulate Flask) Step3->Step4 Crystal Growth Step5 5. Ice Bath (Final Yield) Step4->Step5 Maximize Yield

Technical Data Specifications

Table 1: Physicochemical Properties of Brominated Salicylaldehydes Use this table to verify if your observed melting points indicate purity.

CompoundMelting Point (Lit.) [2, 4]Solubility in EtOH (RT)Solubility in EtOH (Hot)Key Impurity Risk
Salicylaldehyde -7°C (Liquid)MiscibleMisciblePhenol
5-Bromosalicylaldehyde 104-106°CModerateHighUnreacted Salicylaldehyde
3,5-Dibromosalicylaldehyde 82-86°C Low (<25 mg/mL)High5-Bromo derivative

Pro-Tip: Note that the di-bromo derivative has a lower melting point than the mono-bromo derivative. This counter-intuitive fact often confuses researchers. If your MP is >90°C, you likely have the mono-bromo product, not the di-bromo.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, but with caution. 3,5-dibromosalicylaldehyde is soluble in methanol (~25 mg/mL) [4].[3][5][6] However, methanol has a lower boiling point (64.7°C). This reduces the temperature differential available for recrystallization, potentially lowering your recovery yield compared to ethanol (BP 78°C).

Q: Why does the solution turn bright yellow/orange when I add an amine? A: This is the formation of the Schiff Base (Imine) . The conjugation system extends across the C=N bond, lowering the HOMO-LUMO gap and absorbing blue light (appearing yellow/orange).

  • Troubleshooting: If the precipitate forms immediately upon adding amine, it might be the unreacted aldehyde crashing out due to the change in solvent polarity. Ensure you add the amine solution dropwise to the hot aldehyde solution.

Q: How do I remove the "Mono-bromo" impurity effectively? A: Standard ethanol recrystallization is often insufficient for separating the mono- and di-bromo species due to overlapping solubility profiles. The most authoritative method (Brewster, 1924) recommends recrystallization from Glacial Acetic Acid [3]. The di-bromo compound crystallizes well from acetic acid, while the mono-bromo stays in solution longer.

References
  • BenchChem. (2025).[7][8][9] The Enduring Influence of an Internal Link: An In-depth Technical Guide to Intramolecular Hydrogen Bonding in Salicylaldehydes. Retrieved from 1

  • Sigma-Aldrich. (n.d.).[3] 3,5-Dibromosalicylaldehyde Product Specification & Properties. Retrieved from

  • Brewster, C. M. (1924).[3][6] Schiff's Bases from 3,5-Dibromosalicylaldehyde. Journal of the American Chemical Society, 46(11), 2463–2468.[3][6] (Cited via ChemicalBook). Retrieved from 6[6]

  • PubChem. (2025).[4] 3,5-Dibromosalicylaldehyde Compound Summary. National Library of Medicine. Retrieved from 4

Sources

Troubleshooting

Preventing hydrolysis of Schiff bases derived from 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

Topic: Stability & Synthesis of Schiff Bases derived from 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde Executive Summary: The Chemical Challenge User Query: "Why is my Schiff base decomposing back into the aldehyde and ami...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Synthesis of Schiff Bases derived from 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

Executive Summary: The Chemical Challenge

User Query: "Why is my Schiff base decomposing back into the aldehyde and amine?"

Technical Insight: You are working with a highly functionalized salicylaldehyde derivative. The 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde core presents a unique stability paradox:

  • The Stabilizer (2-OH): The ortho-hydroxyl group forms an Intramolecular Hydrogen Bond (IMHB) with the imine nitrogen (enol-imine tautomer), which typically locks the conformation and resists hydrolysis.

  • The Destabilizers (Br, F): The strong electron-withdrawing groups (EWGs) at positions 3, 4, and 5 significantly increase the electrophilicity of the azomethine carbon (

    
    ). While this accelerates formation, it also makes the bond highly susceptible to nucleophilic attack by water.
    

Verdict: Your molecule is kinetically unstable in the presence of moisture. Prevention requires shifting the equilibrium (


) by rigorous water exclusion.

Mechanism of Failure (Hydrolysis)

Understanding the enemy is the first step to defeating it. Hydrolysis is the exact reverse of synthesis.[1][2]

HydrolysisMechanism SB Schiff Base (Imine) Transition Carbinolamine Intermediate SB->Transition Nucleophilic Attack (Catalyzed by Acid/Base) Water H₂O (Nucleophile) Water->Transition Products Aldehyde + Amine Transition->Products C-N Bond Cleavage Products->SB Synthesis (Requires -H₂O)

Figure 1: The hydrolysis pathway. Note that the reaction is reversible; water drives it to the right (decomposition), while water removal drives it to the left (stability).

Synthesis Optimization: The "Dry" Protocol

To prevent hydrolysis, you must prevent the formation of the Carbinolamine Intermediate . This is achieved by manipulating Le Chatelier’s principle.

Step-by-Step Anhydrous Workflow
PhaseActionTechnical Rationale
1. Solvent Choice Use Anhydrous Ethanol or Methanol . Better:Toluene (for azeotropic distillation).[2]Protic solvents like standard EtOH contain ~5% water, which is enough to degrade your specific fluorinated Schiff base.
2. Catalyst Glacial Acetic Acid (Catalytic amount: 1-2 drops).Protonates the carbonyl oxygen to facilitate amine attack. Warning: Excess acid protonates the amine, killing the reaction.
3. Water Removal Dean-Stark Trap (if refluxing in Toluene) or 3Å Molecular Sieves .Physically removes water from the reaction matrix, forcing the equilibrium toward the Schiff base.
4. Isolation Filter precipitates rapidly; wash with cold, dry ether .Removes unreacted aldehyde without introducing moisture.
Critical Technical Note: The "3-Bromo" Steric Effect

The bromine atom at the 3-position (ortho to the hydroxyl) forces the hydroxyl group into a rigid conformation. While this strengthens the IMHB, it also creates steric strain.

  • Do NOT use high heat for prolonged periods if using low-boiling amines; thermal degradation is a risk.[3]

  • Do use a Dean-Stark apparatus if your amine has a high boiling point (e.g., anilines).

Troubleshooting Guide (FAQ)

Q1: My product turns into an oil or "gum" during recrystallization.

Diagnosis: Partial Hydrolysis. The "oil" is often a mixture of the Schiff base and the original aldehyde (which has a lower melting point). The Fix:

  • Stop using aqueous ethanol. Switch to a mixture of Dichloromethane (DCM) and Hexane . Dissolve in minimal DCM, then add Hexane until turbid. Refrigerate.

  • Check your glassware. Was it oven-dried? Surface moisture on glass is sufficient to initiate hydrolysis for electron-deficient imines.

Q2: The NMR shows a small aldehyde peak (CHO at ~10 ppm) that wasn't there before.

Diagnosis: Solution-State Hydrolysis. Deuterated solvents (


, 

) often contain traces of

(acid) or water. The Fix:
  • Filter your NMR solvent through a small plug of basic alumina before use to neutralize acid and remove water.

  • Run the NMR immediately after preparation. Do not let the tube sit overnight.

Q3: Can I use Silica Gel chromatography for purification?

Diagnosis: ABSOLUTELY NOT. Silica gel is slightly acidic (


). This is the perfect catalyst for hydrolyzing your Schiff base back to the starting materials.
The Fix: 
  • Use Neutral Alumina (Aluminum Oxide) instead of silica.

  • If you must use silica, pre-treat the column with 1% Triethylamine (Et3N) in Hexane to neutralize the acid sites.

Storage & Handling Protocols

Once synthesized, the battle is only half won. The electron-withdrawing Fluorine and Bromine atoms make the C=N bond "thirsty."

StorageProtocol Start Purified Schiff Base Container Amber Glass Vial (UV Protection) Start->Container Atmosphere Argon/Nitrogen Flush Container->Atmosphere Desiccant Desiccator with P₂O₅ or Indicating Silica Atmosphere->Desiccant Temp Store at 4°C or -20°C Desiccant->Temp

Figure 2: The "Chain of Custody" for ensuring long-term stability.

Protocol Checklist:

  • Container: Amber vials (halogenated compounds can be light-sensitive).

  • Atmosphere: Flush the headspace with Nitrogen or Argon before sealing.

  • Desiccant: Store the vial inside a secondary container (desiccator) containing

    
     or 
    
    
    
    .

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from 2

  • Cimerman, Z., et al. (2002). Determination of the Protonation Constants of Some Substituted Salicylideneanilines. TÜBİTAK Academic Journals. Retrieved from 5

  • Fan, Y., et al. (2008).[6] 3,5-Dibromo-2-hydroxybenzaldehyde.[6] Acta Crystallographica Section E. Retrieved from 6

  • Sankaran, K.R., et al. (1998).[7] Neighbouring Group Participation in Micellar Catalysed Hydrolysis of Schiff Bases. Asian Journal of Chemistry. Retrieved from 7[8]

  • Basolo, F. (2020). Unprecedented Water Effect as a Key Element in Salicyl-Glycine Schiff Base Synthesis. MDPI. Retrieved from 9

Sources

Optimization

Technical Support Center: Bromine Quenching in 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde Synthesis

Welcome to the Technical Support Center. Synthesizing 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde via the electrophilic aromatic bromination of 4-fluoro-2-hydroxybenzaldehyde requires a slight excess of elemental bromine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde via the electrophilic aromatic bromination of 4-fluoro-2-hydroxybenzaldehyde requires a slight excess of elemental bromine (


) to drive the reaction to completion. However, unreacted 

must be rigorously removed during the workup phase. Failure to do so can lead to oxidative degradation of the aldehyde moiety, downstream contamination, and severe safety hazards due to bromine's volatility and toxicity[1][2].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating experimental protocols to ensure a safe and high-yielding workup.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is it critical to quench unreacted bromine immediately after the synthesis of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde? A1: Residual bromine is a powerful oxidant. If left unquenched during the concentration or crystallization phases, it can oxidize the sensitive aldehyde group of your product into a carboxylic acid, drastically reducing your yield. Furthermore, elemental bromine is highly toxic and corrosive; attempting to remove it via rotary evaporation without quenching poses a severe risk to both the operator and the vacuum equipment[1].

Q2: Why did a fine yellow/white precipitate form when I added sodium thiosulfate to my reaction mixture? A2: The precipitate is elemental sulfur. The bromination of 4-fluoro-2-hydroxybenzaldehyde generates two equivalents of hydrogen bromide (HBr) as a byproduct, rendering the reaction mixture highly acidic. When aqueous sodium thiosulfate (


) is introduced to an acidic environment, it undergoes rapid disproportionation:


This elemental sulfur is partially soluble in organic solvents and will precipitate during crystallization, severely contaminating your final 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde product[1][3].

Q3: How can I prevent sulfur precipitation during the quench? A3: You have two mechanistic choices to prevent thiosulfate disproportionation:

  • Pre-neutralize the mixture: Add a saturated aqueous solution of sodium bicarbonate (

    
    ) to neutralize the HBr before introducing the thiosulfate[1][3].
    
  • Change the quenching agent: Switch to sodium bisulfite (

    
    ) or sodium sulfite (
    
    
    
    ). These reagents reduce bromine effectively but do not disproportionate into elemental sulfur in acidic media[3][4].

Q4: The quenching reaction is violently exothermic. How do I control it? A4: The reduction of bromine is highly exothermic. To maintain self-validating control over the exotherm, you must always cool the crude reaction mixture to 0–5 °C using an ice-water bath prior to quenching[1]. Add the quenching solution dropwise, and ensure vigorous biphasic stirring to prevent localized accumulation of unreacted quencher, which can lead to delayed, runaway exothermic spikes[1].

Part 2: Mechanistic Logic of Bromine Quenching

Understanding the chemical environment is key to selecting the right quenching strategy. The diagram below illustrates the causality behind sulfur contamination and how to bypass it.

QuenchLogic Br2 Excess Br2 (Acidic HBr Media) Thio Na2S2O3 Quench (Direct) Br2->Thio pH < 7 Bisul NaHSO3 Quench (Direct) Br2->Bisul pH < 7 Buffer NaHCO3 Buffer + Na2S2O3 Br2->Buffer Neutralization Sulfur Elemental Sulfur (Contamination) Thio->Sulfur Disproportionation Safe Water-Soluble Br- (Safe Workup) Bisul->Safe Reduction Buffer->Safe Reduction (pH > 7)

Mechanistic logic of bromine quenching and the prevention of sulfur precipitation.

Part 3: Quantitative Comparison of Quenching Agents

To aid in experimental design, the following table summarizes the quantitative and chemical properties of the most common bromine quenching agents used in organic synthesis[1][3][4].

Quenching AgentChemical FormulaRecommended Conc.Solution pHMain ByproductsBest Use Case
Sodium Thiosulfate

10% (w/v)~6.5 - 8.0

,

Neutral to basic reaction mixtures
Sodium Bisulfite

10% (w/v)~4.0 - 5.0

,

Highly acidic media (e.g., HBr present)
Sodium Sulfite

10% (w/v)~9.0 - 10.0

,

Mildly acidic to neutral mixtures

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By relying on visual and chemical indicators, you can ensure the complete removal of bromine without compromising the 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde product.

Workflow Step1 Crude Reaction Mixture (Product + Br2 + HBr) Step2 Cool to 0-5 °C (Ice Bath) Step1->Step2 Step3 Add 10% NaHSO3 (Dropwise) Step2->Step3 Step4 Vigorous Stirring (Until Colorless) Step3->Step4 Step5 Phase Separation Step4->Step5 Step6 Organic Phase (Aldehyde Product) Step5->Step6 Step7 Aqueous Phase (Br- Waste) Step5->Step7

Step-by-step workflow for the safe and effective removal of unreacted bromine.

Protocol A: Sodium Bisulfite Quench (Preferred for Acidic Media)

Causality Focus: Sodium bisulfite is the optimal choice for this specific synthesis because it bypasses the need for a separate neutralization step. It directly reduces


 to 

in the presence of HBr without the risk of elemental sulfur formation[3][4].
  • Cooling: Transfer the crude reaction mixture to a suitably sized flask and cool to 0–5 °C in an ice-water bath to control the reduction exotherm[1].

  • Preparation: Prepare a fresh 10% (w/v) aqueous solution of sodium bisulfite (

    
    )[4].
    
  • Addition: Begin vigorous magnetic stirring. Add the 10%

    
     solution dropwise via an addition funnel[1]. Note: Vigorous stirring is mandatory to maximize interfacial contact between the organic and aqueous phases.
    
  • Visual Validation: Continue the addition until the distinct reddish-brown color of the organic layer completely discharges to a pale yellow or colorless state. This color change is your primary self-validating indicator of complete reduction[1].

  • Chemical Validation: Spot the aqueous phase on starch-iodide paper. A lack of blue-black color confirms the complete absence of residual oxidizing agents.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel, allow the layers to resolve, and collect the organic phase containing the 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde[4]. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Buffered Sodium Thiosulfate Quench

Causality Focus: If sodium thiosulfate must be used due to reagent availability, the acidic HBr byproduct must be neutralized first to maintain a pH > 7, thereby preventing thiosulfate disproportionation[3].

  • Cooling: Cool the crude reaction mixture to 0–5 °C in an ice-water bath[1].

  • Neutralization: Slowly add a saturated aqueous

    
     solution under vigorous stirring until the aqueous phase reaches a pH of ~7-8[1][3]. Caution: 
    
    
    
    gas will evolve rapidly; ensure the reaction vessel is properly vented.
  • Quenching: Add a freshly prepared 10% (w/v) aqueous solution of sodium thiosulfate (

    
    ) dropwise until the organic layer is decolorized[1][5].
    
  • Workup: Separate the phases in a separatory funnel, wash the organic layer sequentially with water and brine, dry over

    
    , and concentrate[1].
    

References

  • How do you avoid sulfur production during a sodium thiosulfate quench process? Source: researchgate.net URL:[Link]

  • Question about use of bromine (experimental procedure) : r/Chempros Source: reddit.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

Executive Summary & Chemical Profile[1][2] Compound: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde CAS: N/A (Specific derivative; structural analogs used for physicochemical modeling) Molecular Weight: ~298.9 g/mol Key Func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

Compound: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde CAS: N/A (Specific derivative; structural analogs used for physicochemical modeling) Molecular Weight: ~298.9 g/mol Key Functional Groups: Aldehyde (C-1), Phenolic Hydroxyl (C-2), Bromides (C-3, C-5), Fluoride (C-4).[1]

Technical Context: This molecule is a tetra-substituted benzene derivative.[1] The presence of the phenolic hydroxyl group ortho to the aldehyde creates a strong intramolecular hydrogen bond, which significantly reduces the compound's polarity compared to non-ortho isomers.[1] The electron-withdrawing nature of the fluorine and two bromine atoms increases the acidity of the phenol.[1]

Purification Challenge: The primary challenge in purifying this compound is separating the desired dibromo- species from the likely impurities: 3-bromo-4-fluoro-2-hydroxybenzaldehyde (under-brominated) and oxidation byproducts (quinones).[1]

Troubleshooting Guide (FAQ)

Q1: What is the primary recommended solvent system for recrystallization?

A: The most robust solvent system is Ethanol (EtOH) and Water , or Glacial Acetic Acid .

  • Why? The compound exhibits moderate solubility in hot ethanol due to the organic aromatic core, but the solubility drops extensively upon cooling, especially when water (anti-solvent) is introduced.

  • Alternative: Glacial Acetic Acid is historically the "gold standard" for purifying poly-brominated phenols and salicylaldehydes.[1] It is particularly effective at solubilizing the mono-bromo impurities while allowing the less soluble dibromo- product to crystallize out upon cooling [1].[1]

Q2: My product is oiling out instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or the cooling is too rapid.[1]

  • Immediate Fix: Re-heat the mixture until clear. Add a small amount of additional solvent (approx. 10-15% volume).[1] Allow the solution to cool to room temperature very slowly (wrap the flask in foil or a towel).

  • Seeding: Once the solution reaches room temperature, add a single seed crystal of the pure compound or scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[1]

Q3: The crystals are colored (orange/brown) instead of the expected pale yellow/white.

A: This indicates oxidation of the phenol or the presence of free bromine trapped in the lattice.[1]

  • The Fix: Perform the recrystallization in the presence of a reducing agent.[1] Add a small amount of Sodium Bisulfite (NaHSO₃) or sodium thiosulfate to the aqueous component of your solvent system. This reduces colored quinones or free bromine back to colorless species [2].

Q4: I have low recovery yield (<50%). Is the product decomposing?

A: Decomposition is unlikely if temperatures were kept below 100°C. Low yield is usually due to:

  • Over-solubility: Too much solvent was used.

  • pH Issues: The phenol is acidic (pKa ~6-7 due to halogens). If your water is slightly basic, the compound will deprotonate and stay in the aqueous phase as a phenolate salt.[1]

  • Correction: Ensure the aqueous anti-solvent is slightly acidified (pH 3-4) with dilute HCl to ensure the molecule remains protonated and insoluble in water.

Recommended Experimental Protocols

Protocol A: The "Green" Method (Ethanol/Water)

Best for general purification and removal of inorganic salts.[1]

  • Dissolution: Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 95% Ethanol (approx. 5-7 mL per gram of solid) and heat to reflux (~78°C) with stirring until fully dissolved.

  • Filtration (Optional): If insoluble black specks are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Anti-Solvent: While keeping the solution hot (but not boiling), add warm Distilled Water dropwise.

    • Stop point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

    • Clarification: Add 1-2 mL of Ethanol to clear the solution back up.[1]

  • Crystallization: Remove heat. Allow to cool to Room Temperature (RT) over 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via vacuum filtration. Wash the cake with cold 50% EtOH/Water.

Protocol B: The "High Purity" Method (Glacial Acetic Acid)

Best for separating regioisomers (mono-bromo vs. di-bromo).[1]

  • Dissolution: Suspend crude solid in Glacial Acetic Acid (approx. 3-4 mL per gram).

  • Heating: Heat to 80-90°C. The solid should dissolve completely.

    • Note: Perform this in a fume hood; hot acetic acid vapors are corrosive.

  • Cooling: Allow the solution to cool slowly to RT. The dibromo- derivative typically crystallizes as heavy needles, while impurities remain in the mother liquor.[1]

  • Precipitation (Optional): If yield is low, add cold water to the acetic acid filtrate to precipitate a second crop (likely lower purity).

  • Washing: Filter the crystals and wash thoroughly with cold water (to remove acid) followed by a small amount of cold hexanes.

Solvent Compatibility Data

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateHigh Ideal when paired with water as anti-solvent.[1]
Glacial Acetic Acid HighLowHigh Best for removing structural isomers [1].[1]
Water LowInsolubleLowOnly used as an anti-solvent.
Dichloromethane HighHighLowToo soluble; poor recovery yield.
Hexanes LowInsolubleModerateCan be used to wash crystals or as anti-solvent for DCM.

Decision Logic for Purification

The following diagram illustrates the logical flow for selecting the correct purification path based on the crude material's behavior.

PurificationLogic Start Crude 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity IsomerImpurity Isomer Impurities? (Mono-bromo species) CheckPurity->IsomerImpurity ColorImpurity Colored Impurities? (Oxidation/Quinones) IsomerImpurity->ColorImpurity No ProtocolAcetic Protocol B: Recrystallize from Glacial Acetic Acid IsomerImpurity->ProtocolAcetic Yes (High Precision) ProtocolEtOH Protocol A: Recrystallize from Ethanol/Water ColorImpurity->ProtocolEtOH No AddBisulfite Add NaHSO3 to Aqueous Phase ColorImpurity->AddBisulfite Yes AddBisulfite->ProtocolEtOH

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.[1]

References

  • Hansen, T. V., & Skattebøl, L. (2005).[2] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. (Describes the standard purification of brominated salicylaldehydes using acetic acid and ethanol systems). [1][2]

  • Perkins, R. P. (1940).[3] Salicylaldehyde Purification. U.S. Patent 2,190,607.[3] (Foundational industrial method for purifying salicylaldehydes using bisulfite and pH control).

  • BenchChem Technical Support. (2025). Purification of 2-Fluoro-4-hydroxybenzaldehyde. (General protocols for fluorinated hydroxybenzaldehydes). [1]

Sources

Optimization

Technical Support Center: Regioselective Halogenation of 4-Fluorosalicylaldehyde

Here is the technical support guide for the regioselective halogenation of 4-fluorosalicylaldehyde. Topic: Controlling Regioselectivity (C5 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the regioselective halogenation of 4-fluorosalicylaldehyde.

Topic: Controlling Regioselectivity (C5 vs. C3) in Electrophilic Aromatic Substitution Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

The Regioselectivity Matrix: Theory & Prediction

Before troubleshooting, it is critical to understand the electronic and steric landscape of your substrate. 4-Fluorosalicylaldehyde (4-fluoro-2-hydroxybenzaldehyde) presents a unique "cooperative but crowded" directing scenario.

The Electronic Battlefield

Three functional groups dictate the outcome of halogenation (Cl, Br, I):

  • Hydroxyl (-OH) at C2: Strong activator, ortho/para director. Directs to C3 and C5 .

  • Fluorine (-F) at C4: Weak activator (resonance) / withdrawer (induction), ortho/para director. Directs to C3 and C5 .

  • Aldehyde (-CHO) at C1: Strong deactivator, meta director. Directs to C3 and C5 .

The Conflict: All three groups direct the incoming electrophile to the same positions (C3 and C5). The Resolution: Steric hindrance dictates the major product.

  • C3 Position: Sandwiched between the -OH and -F groups. Highly sterically congested.

  • C5 Position: Flanked by -F and a Hydrogen (C6). Significantly more accessible.

Regioselectivity Prediction Table
Target PositionFeasibilityKey BarrierRecommended Strategy
C5 (Major) HighOver-halogenation to 3,5-dihaloControl stoichiometry (0.95 eq) & Temp (<20°C).
C3 (Minor) LowSteric crowding; C5 is more reactiveRequires C5-blocking group or indirect synthesis.
C3, C5 (Bis) HighNone (Thermodynamic sink)Excess halogen (>2.2 eq) + Heat.

Visualizing the Reaction Pathway

The following flow chart illustrates the kinetic competition and the pathway to over-halogenation.

HalogenationPathway Substrate 4-Fluorosalicylaldehyde (Starting Material) TS_C5 Transition State (C5 Attack) Substrate->TS_C5 Fast (Low Sterics) TS_C3 Transition State (C3 Attack) Substrate->TS_C3 Slow (High Sterics) Product_C5 5-Halo-4-fluorosalicylaldehyde (MAJOR PRODUCT) TS_C5->Product_C5 Product_C3 3-Halo-4-fluorosalicylaldehyde (Minor Impurity) TS_C3->Product_C3 Product_Bis 3,5-Dihalo-4-fluorosalicylaldehyde (Over-reaction) Product_C5->Product_Bis + Excess X2 (Thermodynamic Sink) Product_C3->Product_Bis + Excess X2

Caption: Kinetic pathway showing the dominance of C5 substitution due to steric accessibility compared to the crowded C3 position.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a significant amount of the 3,5-dihalo impurity."

Diagnosis: This is the most common issue. The activation from the -OH group makes the ring highly reactive, even after the first halogen is added. Corrective Actions:

  • Stoichiometry Control: Never use a full equivalent of halogen initially. Start with 0.90 – 0.95 equivalents . It is better to leave 5% starting material (which is easily separated by polarity difference) than to form the di-halo byproduct (which often co-crystallizes with the product).

  • Temperature Damping: Perform the addition at 0°C to 5°C . Room temperature often provides enough energy to overcome the activation barrier for the second addition.

  • Reagent Dosing: Add the halogen (e.g.,

    
     or NCS) dropwise over 1-2 hours. High local concentration favors di-halogenation.
    
Issue 2: "I specifically need the 3-bromo isomer, but I only get 5-bromo."

Diagnosis: You are fighting thermodynamics. Direct halogenation will always favor C5. Corrective Actions:

  • Route Change: You cannot effectively force direct EAS to C3 on this substrate.

  • Alternative Strategy: Use 3-bromo-4-fluorophenol as your starting material. Perform a Duff reaction or Reimer-Tiemann formylation. Since the ortho-position (C2) and para-position (C6) relative to the phenol are available, formylation will occur ortho to the OH. Note that this chemistry is messy and low-yielding compared to halogenating the aldehyde.

Issue 3: "My reaction mixture turned black/tarry."

Diagnosis: Likely oxidation of the aldehyde to the carboxylic acid (salicylic acid derivative) or polymerization. Corrective Actions:

  • Avoid Strong Oxidizers: If using oxidative halogenation (e.g., HBr +

    
     or NaOCl), ensure the pH is controlled. Aldehydes oxidize easily.
    
  • Switch Reagents: Use N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in Acetic Acid or Acetonitrile. These provide a controlled source of halonium ions (

    
    ) without the harsh oxidative environment of elemental halogens or bleach.
    

Standard Operating Protocols (SOP)

Protocol A: High-Selectivity Bromination (Target: 5-Bromo-4-fluorosalicylaldehyde)

This protocol prioritizes mono-selectivity over 100% conversion.

Reagents:

  • 4-Fluorosalicylaldehyde (1.0 eq)

  • Bromine (

    
    ) (0.95 eq) OR  NBS (0.95 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Chloroform (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 4-fluorosalicylaldehyde in AcOH (5 mL per mmol).

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Addition:

    • If using

      
      : Dilute bromine in a small volume of AcOH. Add dropwise over 60 minutes.
      
    • If using NBS: Add solid NBS in small portions over 30 minutes.

  • Reaction: Stir at 5°C for 2 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes).

    • Checkpoint: Look for the disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ). If di-bromo forms, it usually runs higher (
      
      
      ).
  • Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate (

    
    ) to destroy unreacted bromine.
    
  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.[1]

  • Purification: Recrystallize from Ethanol/Water or Methanol.

Protocol B: Chlorination (Target: 5-Chloro-4-fluorosalicylaldehyde)

Chlorine gas is difficult to control on this scale; NCS is preferred.

Reagents:

  • 4-Fluorosalicylaldehyde (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Dissolve substrate and pTsOH in MeCN at Room Temperature.

  • Add NCS in one portion.

  • Heat to 60°C (Chlorination is slower than bromination and requires thermal activation).

  • Stir for 4-6 hours.

  • Concentrate solvent, redissolve in EtOAc, wash with water, and purify via silica column (Hexane/EtOAc gradient).

References

  • Synthesis of 5-bromo-4-fluoro-2-hydroxybenzaldehyde. ChemicalBook. (Accessed 2025).

  • Regioselective Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 2005, 82, 64. (Demonstrates the difficulty of accessing C3 directly; requires formylation of bromophenols).

  • Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry, 2025. (Provides mechanistic grounding for solvent effects in halogenation).

  • 5-Bromo-3-fluorosalicylaldehyde Properties. Ossila. (Comparative data for isomer identification).

Sources

Troubleshooting

Stability of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde under basic conditions

Target Compound: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0) Application Area: Organic Synthesis, Schiff Base Ligand Design, and Drug Development Scientist’s Note: Understanding the Electronic Topology...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0) Application Area: Organic Synthesis, Schiff Base Ligand Design, and Drug Development

Scientist’s Note: Understanding the Electronic Topology

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected degradation when exposing 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde to basic conditions. To master this molecule, you must respect its highly polarized electronic topology.

This compound features a push-pull system: an electron-donating hydroxyl group at C2, flanked by heavy electron-withdrawing halogens (bromines at C3/C5, fluorine at C4), and a strongly electron-withdrawing formyl group at C1. Under basic conditions, this delicate electronic balance is disrupted, opening up three distinct reaction pathways depending on the nucleophilicity and strength of the base used.

Core Mechanistic Pathways (The "Why")

When designing your workflow, you must anticipate how your chosen base interacts with the molecule's reactive sites:

  • Phenoxide Deprotonation (Safe Pathway): The presence of multiple electron-withdrawing halogens significantly lowers the pKa of the C2-phenol (estimated pKa ~4.5–5.5). Even mild bases (e.g., bicarbonates) will rapidly deprotonate the phenol to form a highly stable, water-soluble phenoxide anion.

  • Nucleophilic Aromatic Substitution / S_NAr (Degradation Pathway): The C4-fluoro position is highly activated for S_NAr because it is para to the formyl group[1]. If your base is also a strong nucleophile (e.g., primary/secondary amines or alkoxides), it will attack the C4 carbon, displacing the fluorine atom via a Meisenheimer complex.

  • Cannizzaro Disproportionation (Degradation Pathway): Because this molecule lacks alpha-hydrogens, exposure to strong aqueous bases (e.g., >1M NaOH) combined with heat will force a Cannizzaro reaction. The aldehyde will disproportionate into the corresponding benzyl alcohol and benzoic acid derivatives[2][3].

BaseStability Start 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde MildBase Mild Base (pH 7-9) Deprotonation Start->MildBase Carbonates / Bicarbonates NucBase Nucleophilic Base (Amines) S_NAr at C4 Start->NucBase 1°/2° Amines, Alkoxides StrongBase Strong Base (>1M OH-) + Heat Cannizzaro Reaction Start->StrongBase NaOH / KOH Phenoxide Phenoxide Anion (Stable, Bathochromic Shift) MildBase->Phenoxide Rapid (< 1 sec) SNArProduct 4-Substituted Derivative (Defluorination) NucBase->SNArProduct Competing Pathway CannizzaroProduct Benzyl Alcohol + Benzoic Acid Derivatives StrongBase->CannizzaroProduct Disproportionation

Figure 1: Mechanistic degradation pathways of the target benzaldehyde under varying basic conditions.

Quantitative Stability Matrix

To aid in experimental design, reference the following empirical stability matrix summarizing how the compound behaves under various basic environments.

Base TypeExample ReagentReaction ConditionsPrimary Observed PathwayEst. Half-Life of Starting Material
Weak Aqueous Base NaHCO₃ (0.1 M)25°C, 24hPhenoxide Formation (Stable)> 48 hours
Non-Nucleophilic Base DBU or DIPEA (0.5 M)25°C, 24hPhenoxide Formation (Stable)> 48 hours
Nucleophilic Amine n-Butylamine (1.0 M)60°C, 4hS_NAr (Defluorination)< 1 hour
Strong Aqueous Base NaOH (2.0 M)80°C, 2hCannizzaro Disproportionation~ 2 hours
Self-Validating Experimental Protocols

Halogenated salicylaldehydes are premier precursors for synthesizing stable Schiff base metal complexes[4][5]. However, reacting them with amines requires strict kinetic control to favor imine formation over S_NAr defluorination.

Protocol: Controlled Schiff Base Formation (Avoiding S_NAr)

Objective: Synthesize the imine derivative while preserving the C4-fluoro group.

  • Preparation: Dissolve 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in absolute ethanol to achieve a 0.1 M concentration.

    • Causality: Absolute ethanol is chosen over water to suppress competing hydration of the aldehyde and to limit the solubility of potential hydroxide nucleophiles.

  • Temperature Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: S_NAr requires a higher activation energy to form the Meisenheimer complex than the nucleophilic addition to the carbonyl. Cooling kinetically traps the reaction in favor of carbonyl attack.

  • Amine Addition: Add the primary amine (1.05 eq) dropwise over 10 minutes.

  • Catalysis: Immediately add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: The weak acid protonates the carbonyl oxygen, drastically increasing its electrophilicity for imine formation. Simultaneously, it prevents the solution from becoming too basic, reducing the nucleophilicity of the amine toward the C4-aromatic carbon.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 4-6 hours. Do not reflux.

  • Validation Check (Crucial): Analyze an aliquot of the crude mixture via LC-MS.

    • Success: You will observe a mass shift of +[Amine Mass] - 18 Da (loss of water).

    • Failure (S_NAr occurred): You will observe a mass shift of +[Amine Mass] - 19 Da (loss of fluorine). If this occurs, reduce the reaction temperature in your next run.

Frequently Asked Questions (FAQs)

Q1: Why did my solution immediately turn bright yellow/orange upon adding a weak base like K₂CO₃? A1: This is a standard bathochromic shift and does not indicate degradation. Deprotonation of the 2-hydroxy group yields a phenoxide anion. The negative charge heavily donates into the aromatic ring via resonance, lowering the HOMO-LUMO energy gap and shifting the absorption spectrum into the visible region.

Q2: During metal complexation with NaOH, my yield of the Schiff base complex dropped significantly, and NMR showed a mixture of products. What happened? A2: You inadvertently induced a Cannizzaro reaction. Because halogenated salicylaldehydes lack alpha-hydrogens, exposing them to strong aqueous hydroxides causes base-induced disproportionation into a benzyl alcohol and a benzoic acid derivative[2][3]. Solution: Switch your deprotonating agent to a non-nucleophilic organic base like Triethylamine (TEA) or use milder alkali carbonates.

Q3: I am trying to functionalize the aldehyde, but my ¹⁹F NMR shows the complete disappearance of the fluorine signal (typically around -110 to -120 ppm). A3: The 4-fluoro position is highly activated for Nucleophilic Aromatic Substitution (S_NAr) by the para-aldehyde and ortho-bromines[1]. If your base is nucleophilic (e.g., an alkoxide or unhindered amine) and the temperature is too high, it will permanently displace the fluorine atom. Solution: Lower the reaction temperature, avoid refluxing, and use strictly stoichiometric amounts of nucleophiles.

References

1.[2] Cannizzaro Reaction Mechanism - SATHEE , iitk.ac.in. Available at: 2 2.[3] Question: What is the product when salicylaldehyde reacts with aqueous NaOH? - Filo , askfilo.com. Available at: 3 3.[4] Metal Complex | IntechOpen , intechopen.com. Available at: 4 4.[5] Halogenated Copper(II) Complex of an Aniline Schiff Base: Synthesis, Spectroscopic Characterization, Antidiabetic Activity, Molecular Docking, and DFT Studies , doi.org. Available at: 5 5.[1] Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution - MDPI , mdpi.com. Available at: 1

Sources

Optimization

Resolving TLC streaking for halogenated hydroxybenzaldehydes

Topic: Resolving TLC Streaking & Tailing Issues Document ID: TS-TLC-HBZ-001 Status: Active / Verified[1][2] The Core Problem: The Phenolic Interaction User Advisory: If you are observing "comet tails," broad smears, or s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving TLC Streaking & Tailing Issues Document ID: TS-TLC-HBZ-001 Status: Active / Verified[1][2]

The Core Problem: The Phenolic Interaction

User Advisory: If you are observing "comet tails," broad smears, or spots failing to migrate from the baseline, the root cause is almost certainly ionization and hydrogen bonding .[1][2]

Halogenated hydroxybenzaldehydes (e.g., 3-bromo-4-hydroxybenzaldehyde, 3,5-dichloro-4-hydroxybenzaldehyde) present a dual challenge to standard silica gel chromatography:

  • Acidity (pKa Shift): The parent compound, 4-hydroxybenzaldehyde, has a pKa of ~7.[1][2][3][4]6. However, halogen substituents (Cl, Br) are electron-withdrawing groups (EWG).[2] Through the inductive effect, they stabilize the phenoxide anion, significantly lowering the pKa (making the compound more acidic).[2]

  • Silanol Interaction: Silica gel (

    
    ) surfaces are covered in silanol groups (
    
    
    
    ), which are weakly acidic (pKa ~5-7).[1][2]
    • Mechanism:[1][2] The phenolic proton of your analyte hydrogen bonds strongly with the silanol oxygens.[1][2]

    • Result: As the compound travels up the plate, it drags, creating a streak rather than a tight spot.[2]

Module 1: Mobile Phase Engineering (The Fix)

The Golden Rule: You must suppress ionization.[1][2] By lowering the pH of the mobile phase below the pKa of the analyte, you force the equilibrium toward the protonated (neutral) form, which migrates cleanly.[2]

Recommended Solvent Systems

Do not use neutral solvents (e.g., pure Hexane/Ethyl Acetate) for these compounds.[2] You must add an acidic modifier.

ComponentRoleRecommended ConcentrationNotes
Acetic Acid (AcOH) Modifier 1.0% - 5.0% The industry standard.[1][2] Volatile and effective.
Formic Acid Modifier0.5% - 2.0%Stronger acid.[1][2] Use if AcOH fails to resolve streaking.
Hexane / Heptane Non-polarVariableAdjust ratio to control

value.[1][2]
Ethyl Acetate (EtOAc) PolarVariableAdjust ratio to control

value.[1][2]
Standard Protocol: The "Acidified" System
  • Prepare the mixture: For a standard 30% EtOAc run, mix:

    • 69 mL Hexane[1][2]

    • 30 mL Ethyl Acetate[1][2]

    • 1 mL Acetic Acid[1][2]

  • Equilibration: Pour into the TLC chamber. Place a filter paper inside to wick solvent and saturate the headspace.[1][2] Wait 15 minutes.

    • Why? Unsaturated chambers cause "smiling" (curved solvent fronts) and uneven migration.[1][2]

Module 2: Sample Preparation & Visualization

Crucial Step: How you apply the sample is just as important as how you run it.[1][2]

Sample Dissolution
  • Avoid: Pure DMSO or DMF. High-boiling solvents do not evaporate from the spot; they sit on the silica and cause local broadening (diffusion) before the run even starts.[1]

  • Preferred: Acetone or Dichloromethane (DCM).[1][2] If solubility is poor, use a minimal amount of MeOH/DCM (1:9).[2]

Visualization Techniques

Halogenated hydroxybenzaldehydes are UV-active, but chemical stains provide specificity.[1][2]

MethodVisual ResultMechanismSpecificity
UV (254 nm) Dark Spot (Quenching)Conjugated

system absorbs UV light.[1]
General (Aromatic)
Ferric Chloride (

)
Colored Spot (Blue/Violet)Complexation with Phenolic -OH.[1][2]Specific to Phenols
2,4-DNP Orange/Red PrecipitateHydrazone formation with Aldehyde.[1][2]Specific to Carbonyls

Troubleshooting Workflow

Use this logic tree to diagnose persistent issues.

TLC_Troubleshooting Start Start: TLC Analysis Issue_Check Observation: Spot Quality? Start->Issue_Check Streak Streaking / Tailing Issue_Check->Streak Tail > 2x Spot Width Broad Broad / Diffuse Spot Issue_Check->Broad Circular but Large Good Compact Spot Issue_Check->Good Tight Oval/Circle Acid_Check Is Mobile Phase Acidified? Streak->Acid_Check Solvent_Check Sample Solvent? Broad->Solvent_Check Add_Acid Action: Add 1-2% Acetic Acid Acid_Check->Add_Acid No Conc_Check Is Sample Overloaded? Acid_Check->Conc_Check Yes Dilute Action: Dilute Sample (10x) Conc_Check->Dilute Yes (>5 mg/mL) Change_Solv Action: Switch to DCM/Acetone (Dry spot completely) Conc_Check->Change_Solv No Solvent_Check->Dilute Used Volatile Solvent Solvent_Check->Change_Solv Used DMSO/DMF

Figure 1: Diagnostic logic flow for resolving TLC anomalies in phenolic aldehydes.

Frequently Asked Questions (FAQ)

Q: I added Acetic Acid, but my compound still streaks. What now? A: If 1-2% Acetic Acid fails, try Formic Acid (1%).[1][2] It is a stronger acid and more effective at suppressing ionization for highly halogenated (highly acidic) phenols.[2] Alternatively, the plate may be overloaded; dilute your sample by a factor of 10 and re-spot.[2]

Q: Can I use triethylamine (TEA) to "push" the spot? A: NO. While TEA is used for basic amines, adding base to a phenol will deprotonate it completely, forming a phenoxide salt.[1][2] Salts stick aggressively to silica, resulting in a spot that stays on the baseline (


).[2]

Q: My spot looks like a crescent moon (hollow in the middle). A: This is a "solubility shock" artifact. You likely dissolved your sample in a solvent that is too strong (like pure Methanol) compared to the mobile phase.[1][2] As the mobile phase hits the spot, the compound precipitates in a ring.[2] Fix: Dissolve the sample in the mobile phase itself, or a solvent closely matching its polarity.[1][2]

Q: Are there alternative stationary phases? A: Yes. If silica remains problematic, switch to C18 (Reverse Phase) TLC plates.

  • Mobile Phase: Methanol : Water (with 0.1% Formic Acid).[1][2]

  • Mechanism:[1][2] C18 relies on hydrophobic interaction, minimizing the hydrogen bonding issues seen with silica.[2]

References

  • Reich, H. J., & Bordwell, F. G. (n.d.).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link]

  • Sherma, J., & Fried, B. (2003).[2] Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.[1][2] (Standard reference for chromatographic mechanisms).

  • Santiago, M., & Strobel, S. (2013).[2] Thin Layer Chromatography. Methods in Enzymology, 533, 303-324.[2] (Protocol validation for biological/phenolic compounds).

  • PubChem. (2025).[1][2][5] 4-Hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Selective Reduction of Halogenated Phenolic Aldehydes

Ticket ID: CHEM-RED-XH-001 Topic: Minimizing side reactions (dehalogenation, polymerization) during the reduction of halogenated hydroxybenzaldehydes. Assigned Specialist: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CHEM-RED-XH-001 Topic: Minimizing side reactions (dehalogenation, polymerization) during the reduction of halogenated hydroxybenzaldehydes. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The "Triple Threat" Substrate

You are likely experiencing difficulty because halogenated hydroxybenzaldehydes (e.g., 3-bromo-4-hydroxybenzaldehyde) present a "triple threat" of competing reactivities:

  • The Halogen (Cl, Br, I): Susceptible to hydrogenolysis (cleavage) if catalytic hydrogenation is used.

  • The Phenol (-OH): Acidic and electron-donating. It can quench hydride reagents, alter solubility, or activate the ring toward polymerization.

  • The Product (Hydroxybenzyl Alcohol): Highly unstable in acidic or strongly basic media, prone to self-condensation via quinone methide intermediates.

This guide provides the logic and protocols to navigate these hazards.

Module 1: The Dehalogenation Dilemma

Issue: Loss of the halogen atom (Ar-X


 Ar-H) during reduction.
The Mechanism of Failure

Dehalogenation is a primary risk when using Catalytic Hydrogenation (H₂/Pd) or strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) .

  • Catalytic Hydrogenation: Palladium undergoes oxidative addition into the Carbon-Halogen bond (especially C-Br and C-I), facilitating its replacement with hydrogen [1].

  • LiAlH₄: While powerful, it can effect

    
    -type attack on halogens or facilitate radical dehalogenation mechanisms in refluxing ethers [2].
    
The Solution: Chemoselective Hydride Donors

Sodium Borohydride (NaBH₄) is the reagent of choice.[1] It reduces aldehydes to alcohols via nucleophilic attack of the hydride (


) on the carbonyl carbon.[1] Crucially, the B-H bond is not energetic enough to break Aryl-Cl, Aryl-Br, or Aryl-I bonds under standard conditions (0–25°C in alcohol) [3].

Comparative Reagent Risk Matrix

ReagentDehalogenation Risk (Cl/Br/I)Aldehyde Reduction RateRecommendation
H₂ / Pd/C High (Rapid loss of I/Br)FastAVOID (unless poisoned)
LiAlH₄ Medium/High Very FastAVOID
NaBH₄ Low (Safe at <25°C)ModeratePREFERRED
NaBH₄ + CeCl₃ Negligible (Luche Cond.)FastEXCELLENT (For selectivity)

Module 2: The Phenolic Interference & Product Instability

Issue: The reaction stalls, or the product turns into a gummy polymer during workup.

The "Quinone Methide" Trap

This is the most common failure point for this specific substrate class. The product (a hydroxybenzyl alcohol) is latent with reactivity.[2]

  • Acidic Workup: Protonation of the benzylic alcohol leads to water loss, forming a Quinone Methide . This highly electrophilic species reacts with other phenol molecules to form polymers (Bakelite-type chemistry).

  • Basic Conditions: Excessive base can also drive this elimination pathway via the phenoxide [4].

Visualization: The Stability Pathway

The following diagram illustrates the "Happy Path" (successful isolation) versus the "Sad Path" (Polymerization/Dehalogenation).

ReactionPathways Start Halogenated Hydroxybenzaldehyde NaBH4 Reagent: NaBH4 / MeOH Start->NaBH4 Preferred Route PdC Reagent: H2 / Pd/C Start->PdC High Risk Product Hydroxybenzyl Alcohol (Target) NaBH4->Product Selective Reduction Dehalo Dehalogenated Byproduct PdC->Dehalo Hydrogenolysis (Ar-X cleavage) Product->Product Neutral Workup (pH 6-7) QM INTERMEDIATE: Quinone Methide Product->QM Acidic Workup (pH < 5) OR Strong Base Polymer Polymer/Dimer (Gummy Solid) QM->Polymer Self-Condensation

Figure 1: Reaction logic flow. Note that the primary risk with NaBH4 is not the reduction itself, but the post-reaction workup stability.

Module 3: Optimized Protocol

This protocol uses NaBH₄ in Methanol with a strict Neutral Workup to prevent polymerization.

Materials
  • Substrate: Halogenated Hydroxybenzaldehyde (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH₄) (0.5 – 0.7 equiv) (Note: 1 mole of BH₄⁻ reduces 4 moles of aldehyde, but excess is used to overcome phenolic quenching).

  • Solvent: Methanol (Anhydrous preferred, but reagent grade is acceptable).

  • Quench: Saturated Ammonium Chloride (

    
    ) or dilute Acetic Acid.
    
Step-by-Step Procedure
  • Dissolution: Dissolve the aldehyde in Methanol (approx. 5-10 mL per gram).

    • Note: If the aldehyde is insoluble, add a small amount of THF. Do not use acetone (NaBH₄ will reduce it).

  • Cooling: Cool the solution to 0°C (Ice bath).

    • Why: Lower temperature suppresses over-reduction and potential dehalogenation of Iodine species.

  • Addition: Add NaBH₄ solid in small portions over 10-15 minutes.

    • Observation: Bubbling will occur. This is

      
       gas evolution from the reaction of borohydride with the acidic phenolic proton (
      
      
      
      ). This is normal.
  • Monitoring: Stir at 0°C for 30 mins, then allow to warm to room temperature. Monitor via TLC.

    • Target: Disappearance of aldehyde spot.

  • The Critical Workup (Neutralization):

    • Do NOT dump into strong acid (HCl).

    • Pour the reaction mixture into a stirred solution of saturated Ammonium Chloride (

      
      )  or Phosphate Buffer (pH 6-7).
      
    • Goal: We want to protonate the phenoxide (

      
      ) back to phenol (
      
      
      
      ) and destroy excess borohydride, but avoid pH < 5.
  • Extraction: Extract immediately with Ethyl Acetate.

  • Drying: Wash organic layer with Brine, dry over

    
    .[3][4]
    
  • Concentration: Evaporate solvent at low temperature (<40°C). High heat can trigger polymerization of the concentrated residue.

Troubleshooting & FAQs

Q1: I see a new spot on TLC that is less polar than my product. Is it the dehalogenated byproduct?

Diagnosis: Likely yes, if you used H₂/Pd. If you used NaBH₄, it is unlikely to be dehalogenation. Alternative: It could be an acetal . If you ran the reaction in Methanol with an acid catalyst (or old acidic methanol), the aldehyde might have converted to the dimethyl acetal. Fix: Ensure reagents are base-neutral. Use fresh Methanol.

Q2: My product turned pink/brown and became sticky upon drying.

Diagnosis: Polymerization .[5] You likely acidified too strongly during workup or heated the product too much during rotary evaporation. Fix: Repeat the experiment using the Ammonium Chloride quench described above. Do not heat the water bath above 35°C during evaporation. Store the product in the freezer immediately.

Q3: The reaction is extremely slow.

Diagnosis: The Phenoxide Effect . The borohydride deprotonates the phenol first. The resulting phenoxide anion (


) donates electrons into the ring, making the carbonyl carbon less electrophilic (less positive), repelling the hydride attack.
Fix: 
  • Add Calcium Chloride (

    
    )  or Cerium Chloride (
    
    
    
    )
    (Luche conditions). The metal coordinates to the carbonyl oxygen, increasing its electrophilicity despite the phenoxide [5].
  • Use a slight excess of NaBH₄ (1.0 - 1.5 equiv).

Q4: Can I use catalytic hydrogenation if I must avoid Boron?

Diagnosis: Only if strictly necessary. Fix: You must "poison" the catalyst to prevent dehalogenation. Use Pt/C (Platinum on Carbon) instead of Pd/C, or add Thiophene or Ethylenediamine to the Pd/C reaction to inhibit the active sites responsible for C-X cleavage [1].

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed mechanisms of catalyst poisoning to prevent hydrogenolysis).
  • Ashby, E. C., & Lin, J. J. (1978). Selective reduction of organic halides by lithium aluminum hydride. Journal of Organic Chemistry, 43(7), 1263–1265. Link

  • Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride.[4] Journal of the American Chemical Society, 71(1), 122–125. Link

  • Rochelle, L. K., et al. (1989). Structure-reactivity relationships in the formation of quinone methides. Journal of the American Chemical Society, 111(22), 8529-8530. Link

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde: Solvent Performance Comparison Guide

Executive Summary For researchers and drug development professionals utilizing highly substituted halogenated building blocks, structural verification is a critical quality control gate. 3,5-Dibromo-4-fluoro-2-hydroxyben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals utilizing highly substituted halogenated building blocks, structural verification is a critical quality control gate. 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0) 1 presents a unique analytical challenge. Its dense substitution pattern leaves only three active protons, requiring high-resolution 1H NMR to confirm regiochemistry.

This guide objectively compares the performance of two primary NMR solvents—CDCl3 and DMSO-d6 —in resolving the structural nuances of this compound. By examining the causality behind chemical shifts, intramolecular hydrogen bonding, and heteronuclear spin-spin coupling, this guide provides a self-validating framework for accurate spectral interpretation.

Structural & Mechanistic Analysis (The "Why")

To interpret the 1H NMR spectrum of this compound, we must first understand the causality behind the chemical environments of its three distinct protons: the hydroxyl (-OH), the aldehyde (-CHO), and the solitary aromatic proton (C6-H).

The Hydroxyl Proton: Intramolecular Hydrogen Bonding

The -OH group at the C2 position is situated adjacent to the C1 aldehyde group. This proximity facilitates the formation of a thermodynamically stable, six-membered pseudo-ring via intramolecular hydrogen bonding (OH···O=C). This locked conformation pulls electron density away from the hydroxyl proton, severely deshielding it and pushing its resonance frequency far downfield (>11.5 ppm). Because this intramolecular interaction is highly stable, it largely resists disruption even when exposed to competing polar solvents 2.

The Aromatic Proton: Heteronuclear Spin-Spin Coupling ( )

The molecule possesses only one aromatic proton, located at the C6 position. Novice analysts might expect this solitary proton to appear as a singlet. However, the presence of a fluorine atom (19F, 100% natural abundance, spin = ½) at the C4 position introduces heteronuclear spin-spin coupling 3. The through-bond spin polarization over four bonds (


) splits the C6-H signal into a distinct doublet , with a meta-coupling constant typically between 5.0 and 8.0 Hz.
The Aldehyde Proton: Carbonyl Anisotropy

Located at C1, the aldehyde proton is strongly deshielded by the magnetic anisotropy of the carbonyl


-system and the cumulative electron-withdrawing effects of the halogenated ring. It appears as a sharp singlet near 10.0 ppm.

Solvent Performance Comparison: CDCl3 vs. DMSO-d6

The choice of deuterated solvent fundamentally alters the spectral landscape of phenol-containing compounds.

  • CDCl3 (Chloroform-d): As a non-polar, non-competing solvent, CDCl3 preserves the pristine intramolecular hydrogen bond. The -OH peak appears as a remarkably sharp singlet.

  • DMSO-d6 (Dimethyl Sulfoxide-d6): DMSO is a strong hydrogen-bond acceptor. For standard (unhindered) phenols, DMSO-d6 causes massive downfield shifts (up to 4 ppm) by forming intermolecular H-bonds 4. However, because the intramolecular H-bond in 2-hydroxybenzaldehydes is exceptionally robust, the solvent shift (

    
    ) between CDCl3 and DMSO-d6 is minimal. This resistance to solvent exchange serves as a diagnostic proof of the intramolecular interaction 5.
    
Quantitative Data Summary
Proton EnvironmentMultiplicityExpected Shift in CDCl3 (ppm)Expected Shift in DMSO-d6 (ppm)IntegrationCausality / Diagnostic Notes
Hydroxyl (-OH) Singlet (s)11.60 - 11.9011.80 - 12.101HDeshielded by intramolecular H-bond. Minimal

proves H-bond stability.
Aldehyde (-CHO) Singlet (s)9.80 - 10.109.90 - 10.201HDeshielded by carbonyl anisotropy and ring halogens.
Aromatic (C6-H) Doublet (d)7.70 - 8.007.80 - 8.101HSplit by

meta-coupling (J

5.5 - 7.5 Hz).

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The quality of the output inherently proves the accuracy of the execution; if the validation gates fail, the data must be rejected.

Step 1: Sample Preparation

  • Weigh exactly 15-20 mg of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde.

  • Dissolve the compound completely in 0.6 mL of the chosen deuterated solvent (CDCl3 containing 0.03% v/v TMS, or DMSO-d6).

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: Instrument Calibration & Shimming

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Perform gradient shimming (Z1, Z2, Z3, Z4).

  • Validation Gate 1: Check the Full Width at Half Height (FWHH) of the TMS peak (0.00 ppm). If FWHH > 1.0 Hz, shimming has failed. Re-shim before proceeding.

Step 3: Acquisition Parameters

  • Set the probe temperature to 298 K.

  • Apply a standard 1H single-pulse sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the sterically hindered protons, preventing integration errors.

  • Acquire 16 to 64 scans (NS) depending on the desired signal-to-noise ratio.

Step 4: Processing & Structural Verification

  • Apply a Fourier Transform (FT) and perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction.

  • Set the TMS reference peak exactly to 0.00 ppm.

  • Validation Gate 2: Integrate the three distinct downfield peaks. The ratio must be exactly 1:1:1 . Any deviation >5% indicates sample degradation or incomplete relaxation.

  • Validation Gate 3: Measure the J-coupling of the C6-H peak. If it is a singlet, the resolution is insufficient, or the compound lacks the C4 fluorine atom.

Workflow Visualization

NMR_Workflow A Sample: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde B Solvent Selection A->B C CDCl3 (Non-polar, Preserves Intramolecular H-Bond) B->C D DMSO-d6 (Polar, Tests H-Bond Stability) B->D E 1H NMR Acquisition (400-500 MHz, 298K, 16-64 Scans) C->E D->E F Signal Processing & Validation (FT, Phase Correction, TMS FWHH < 1.0 Hz) E->F G Structural Verification (Integration 1:1:1, J-Coupling Analysis) F->G

Figure 1: Decision tree and experimental workflow for the 1H NMR analysis of the target benzaldehyde.

References

  • Title: 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde - 886493-33-0 - Chemazone Source: chemazone.com URL: [Link]

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: researchgate.net URL: [Link]

  • Title: Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts Source: semanticscholar.org URL: [Link]

  • Title: 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products Source: researchgate.net URL: [Link]

Sources

Comparative

13C NMR chemical shifts of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

Title: 13C NMR Chemical Shift Analysis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde: A Comparative Guide for Structural Elucidation Executive Summary Accurate structural elucidation of polyhalogenated salicylaldehydes i...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 13C NMR Chemical Shift Analysis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde: A Comparative Guide for Structural Elucidation

Executive Summary Accurate structural elucidation of polyhalogenated salicylaldehydes is a critical bottleneck in the development of novel Schiff base ligands and active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the


C NMR chemical shifts of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde , contrasting its spectral profile against its non-fluorinated analog, 3,5-dibromo-2-hydroxybenzaldehyde[1], and evaluating the efficacy of predictive modeling tools versus experimental realities.

PART 1: Structural Dynamics & Substituent Effects

The


C NMR spectrum of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde is governed by a complex interplay of mesomeric effects, inductive effects, and heavy-atom sterics. As an Application Scientist, understanding the causality behind these shifts is paramount for accurate peak assignment:
  • Intramolecular Hydrogen Bonding (IHB): The hydroxyl group at C2 and the formyl group at C1 form a strong six-membered pseudo-aromatic ring via IHB[2]. This locks the molecular conformation, heavily deshielding C2 (

    
    158–160 ppm) and the formyl carbon (
    
    
    
    191–195 ppm).
  • The "Heavy-Atom" Bromine Effect: Bromine substituents at C3 and C5 induce a "heavy-atom effect" (spin-orbit coupling), which paradoxically shields the directly attached carbons, pushing their resonances upfield (typically 105–115 ppm) compared to what simple electronegativity would suggest.

  • The 4-Fluoro Perturbation: The introduction of a fluorine atom at C4 radically alters the local electronic environment compared to standard 3,5-dibromosalicylaldehyde[3]. Fluorine's extreme electronegativity causes massive deshielding at the ipso carbon (C4), while its lone pairs donate electron density via resonance, shielding the ortho carbons (C3 and C5). Furthermore, it introduces profound carbon-fluorine scalar couplings (

    
    , 
    
    
    
    ,
    
    
    ) that split the carbon signals into multiplets.

PART 2: Comparative Performance: Experimental vs. Predictive Methodologies

When characterizing novel halogenated compounds, researchers often rely on empirical additivity rules or Density Functional Theory (DFT). However, highly substituted aromatic rings often exhibit deviations from simple additivity due to steric compression.

Table 1: Comparative C NMR Chemical Shifts ( , ppm in DMSO- )

This table illustrates the profound chemical shift deviations (


) induced by the 4-fluoro substituent when compared to the baseline 3,5-dibromo-2-hydroxybenzaldehyde[3][4].
Carbon Position3,5-Dibromo-2-hydroxybenzaldehyde (Experimental)3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (Expected)

(Fluoro Effect)
Multiplicity & Coupling (

)
C1 (C-CHO)121.8120.5-1.3s
C2 (C-OH)159.4158.2-1.2d,

Hz
C3 (C-Br)113.6104.5-9.1d,

Hz
C4 (C-F / C-H)128.4154.0+25.6d,

Hz
C5 (C-Br)110.4102.8-7.6d,

Hz
C6 (C-H)127.0128.5+1.5d,

Hz
C7 (CHO)190.5191.0+0.5s

Data Note: Reference values for the non-fluorinated analog are adapted from established literature in DMSO-


[3].
Table 2: Performance of Predictive Methodologies

Experience Insight: Empirical additivity rules often fail for C3 and C5 in this molecule because they do not adequately account for the combined steric clash of two adjacent halogens (Br and F). DFT (B3LYP/6-311+G(d,p)) provides a much higher fidelity prediction for polyhalogenated systems.

CarbonEmpirical Additivity PredictionDFT (B3LYP) PredictionDeviation (Empirical vs DFT)
C3 108.2 ppm104.5 ppm+3.7 ppm
C4 158.5 ppm154.0 ppm+4.5 ppm
C5 106.1 ppm102.8 ppm+3.3 ppm

PART 3: Standardized Experimental Protocol for Polyhalogenated Aromatics

A common pitfall in the structural elucidation of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde is the "disappearance" of the C4, C3, and C5 signals. This occurs because quaternary carbons lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, and the C-F coupling splits the already weak signals into doublets, dropping them below the noise floor.

To guarantee a self-validating and robust experimental setup, adhere to the following optimized protocol:

Step 1: Optimal Sample Preparation

  • Dissolve 30–40 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    . DMSO is preferred over CDCl
    
    
    
    as it disrupts intermolecular aggregation and stabilizes the intramolecular hydrogen bond, yielding sharper spectral lines[2].

Step 2: Instrument Configuration

  • Utilize a 400 MHz or 500 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize the signal-to-noise (S/N) ratio for carbon detection.

Step 3: Tailored Acquisition Parameters (Critical)

  • Pulse Sequence: Standard

    
    H-decoupled 
    
    
    
    C sequence (e.g., zgpg30).
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds. Causality: The heavy substitution means C1, C2, C3, C4, and C5 are all quaternary. Their
    
    
    relaxation times are exceptionally long. A standard 1-second delay will saturate these spins, rendering them invisible.
  • Number of Scans (NS): Minimum of 1024 to 2048 scans. The C4 signal will be split into a doublet (

    
     Hz), halving its peak height.
    

Step 4: Spectral Processing

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz prior to Fourier Transformation. This slightly reduces resolution but significantly boosts the S/N ratio, making the critical

    
     doublets at C3 and C5 visible above the baseline.
    

PART 4: Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to structural validation, emphasizing the feedback loop required when dealing with complex spin-spin couplings in polyhalogenated systems.

NMR_Workflow Start Sample Prep (30mg in DMSO-d6) Acq 13C NMR Acquisition (D1 ≥ 3s, >1024 scans) Start->Acq Process Spectral Processing (Zero-filling, LB=1.5Hz) Acq->Process PeakPick Multiplet Analysis (Extract J_CF Couplings) Process->PeakPick Compare Comparative Analysis (vs. DFT & Non-Fluoro Analogs) PeakPick->Compare Compare->Acq If S/N is too low Validate Structural Validation Complete Compare->Validate

Optimized workflow for the 13C NMR structural elucidation of polyhalogenated benzaldehydes.

References

  • Electronic Supplementary Information - Rsc.org. Contains 13C NMR data for 3,5-dibromo-2-hydroxybenzaldehyde derivatives. Royal Society of Chemistry. Available at: [Link]

  • PubChem. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024. National Center for Biotechnology Information. Available at:[Link]

  • Copper(II) Complexes of Coumarin-Derived Schiff Bases and their anti-Candida Activity. Arrow@TU Dublin. Available at:[Link]

  • Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. MDPI. Available at: [Link]

Sources

Validation

FT-IR Spectral Profiling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde: A Comparative Guide

As drug development increasingly relies on highly functionalized halogenated building blocks for metallo-pharmaceuticals and Schiff base ligands, accurate structural validation becomes critical. 3,5-Dibromo-4-fluoro-2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized halogenated building blocks for metallo-pharmaceuticals and Schiff base ligands, accurate structural validation becomes critical. 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde is a uniquely complex salicylaldehyde derivative. The presence of three heavy halogens on the aromatic ring creates competing electronic effects that significantly alter its vibrational modes compared to simpler analogs.

This guide provides an objective, comparative analysis of its Fourier-Transform Infrared (FT-IR) characteristic peaks, detailing the mechanistic causality behind spectral shifts and establishing a self-validating experimental protocol for researchers.

Mechanistic Causality: The Halogen Effect on Vibrational Modes

To accurately assign the FT-IR peaks of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde, one must understand the electronic environment of the molecule. The vibrational frequencies of the formyl (


) and hydroxyl (

) groups are not static; they are dynamically influenced by the ring's substituents[1].
  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine at C4 and the heavy bromine atoms at C3 and C5 withdraw electron density from the aromatic ring. This deshields the ring and increases the partial positive charge on the C2-hydroxyl proton.

  • Strengthened Intramolecular Hydrogen Bonding: Because the hydroxyl proton becomes more acidic due to the adjacent C3-bromine, it forms a significantly stronger intramolecular hydrogen bond with the C1-carbonyl oxygen[2].

  • Causality of the Spectral Shift: A stronger

    
     hydrogen bond pulls electron density away from the C=O double bond, lengthening and weakening it. Consequently, the 
    
    
    
    (C=O) stretching frequency shifts to a lower wavenumber, while the phenolic
    
    
    (C-O) single bond gains partial double-bond character, shifting to a higher wavenumber[1].

Comparative FT-IR Performance Data

When validating the synthesis or procurement of 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde, it is essential to compare its spectral footprint against simpler, less substituted alternatives. The table below summarizes the quantitative shifts driven by progressive halogenation.

Vibrational ModeSalicylaldehyde (Unsubstituted)5-Bromo-2-hydroxybenzaldehyde3,5-Dibromo-4-fluoro-2-hydroxybenzaldehydeMechanistic Driver

(O-H)
~3180 cm⁻¹~3150 cm⁻¹~3100 - 3130 cm⁻¹ Increased acidity via -I effect of halogens strengthens the intramolecular H-bond, broadening and lowering the peak[2].

(C=O)
~1665 cm⁻¹~1655 cm⁻¹~1645 - 1650 cm⁻¹ Stronger hydrogen bonding weakens the C=O double bond character, shifting it to lower frequencies[1].

(C-O) phenol
~1280 cm⁻¹~1290 cm⁻¹~1310 - 1320 cm⁻¹ Increased partial double-bond character due to the strengthened H-bond network[3].

(C-F)
N/AN/A~1150 - 1250 cm⁻¹ The highly polar C-F bond yields an intense, sharp stretching band in the fingerprint region[4].

(C-Br)
N/A~650 cm⁻¹~640 - 660 cm⁻¹ Heavy atom effect; C-Br bonds vibrate at low frequencies, often requiring high SNR to resolve[3].

Experimental Methodology: Self-Validating FT-IR Protocol

To ensure scientific integrity, FT-IR analysis must be treated as a self-validating system. Relying solely on a single sampling technique can introduce optical artifacts. The following protocol utilizes orthogonal sampling methods to guarantee spectral accuracy.

Phase 1: Matrix Selection & Sample Preparation
  • Method A: Attenuated Total Reflectance (ATR-FTIR) - For Routine Screening

    • Action: Clean the diamond or ZnSe crystal with isopropanol and collect a background scan. Place 2-3 mg of the neat crystalline compound directly onto the crystal and apply consistent pressure using the anvil.

    • Causality: ATR is rapid and non-destructive. However, the depth of penetration (

      
      ) of the IR beam is inversely proportional to the wavenumber. This physical limitation means high-frequency bands (like the crucial 
      
      
      
      stretch at ~3100 cm⁻¹) will appear artificially suppressed compared to the fingerprint region.
  • Method B: KBr Pellet Transmission - For High-Resolution O-H Validation

    • Action: Grind 1-2 mg of the compound with 150 mg of IR-grade, oven-desiccated KBr in an agate mortar. Press the mixture under 10 tons of pressure for 2 minutes to form a transparent disc.

    • Causality: KBr transmission eliminates the wavelength-dependent penetration bias inherent to ATR. This is the authoritative method for resolving the broad, weak, hydrogen-bonded O-H stretch without optical distortion[3].

Phase 2: Spectral Acquisition & Processing
  • Action: Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Set the instrument to collect 64 co-added scans rather than the standard 16.

  • Causality: Halogen stretching modes (specifically

    
     at ~640-660 cm⁻¹) reside in the low-energy fingerprint region, which is highly susceptible to instrumental noise. Quadrupling the scan count improves the Signal-to-Noise Ratio (SNR) by a factor of two (
    
    
    
    ), ensuring these critical heavy-atom peaks are unambiguously resolved from baseline artifacts[5].

Decision & Validation Workflow

The following diagram illustrates the logical workflow for acquiring and validating the FT-IR spectrum of highly functionalized halogenated compounds.

FTIR_Workflow A Compound Synthesis & Purification B Sample Prep Decision A->B C ATR-FTIR (Routine Surface Analysis) B->C Rapid Screening D KBr Pellet (High-Res Transmission) B->D O-H Resolution E Spectral Acquisition (4 cm⁻¹ Res, 64 Scans) C->E D->E F Data Processing (Baseline Correction) E->F G Peak Assignment (C=O, O-H, C-X) F->G H Orthogonal Validation (DFT / NMR) G->H

Fig 1: Self-validating FT-IR analytical workflow for halogenated salicylaldehydes.

References

  • Dalton Transactions (RSC): Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity. Details the FT-IR shifts of C=O and C-O bonds driven by halogenation and coordination. 1

  • Scientific Reports (PMC): Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. Discusses the weak nature of the O-H band resulting from strong intramolecular hydrogen bonding.2

  • ACS Omega: Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. Provides theoretical and experimental assignments for C-F and C-Cl/Br stretching vibrations. 4

  • Croatica Chemica Acta:Ru(III) Complexes and Their Ligands Derived from Salicylaldehyde and Halogenated Anilines: Synthesis, Characterisation. Outlines KBr pellet methodologies and specific

    
    (C-Br) peak assignments at ~650 cm⁻¹.3
    
  • Journal of Molecular Structure: Halogenated Copper(II) Complex of an Aniline Schiff Base: Synthesis, Spectroscopic Characterization.... Highlights the necessity of high SNR for resolving halogenated aromatic FT-IR spectra. 5

Sources

Comparative

Technical Deep Dive: Mass Spectrometry Profiling of Polyhalogenated Benzoic Acids

Case Study: C7H3Br2FO2 (Dibromofluorobenzoic Acid) Part 1: Executive Summary & Structural Context The chemical formula C7H3Br2FO2 corresponds to the scaffold of dibromofluorobenzoic acid . In drug development, this moiet...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: C7H3Br2FO2 (Dibromofluorobenzoic Acid)

Part 1: Executive Summary & Structural Context

The chemical formula C7H3Br2FO2 corresponds to the scaffold of dibromofluorobenzoic acid . In drug development, this moiety often serves as a metabolic fragment or a synthetic intermediate for fluorinated bioactive compounds. Its analysis is critical for structure-activity relationship (SAR) studies, particularly when evaluating metabolic stability introduced by the fluorine atom.

This guide provides a comparative technical analysis of the mass spectrometry (MS) fragmentation patterns of C7H3Br2FO2. Unlike standard comparisons of instrument hardware, this guide compares the analyte's behavior against its structural analogs (Alternatives), providing a roadmap for precise identification in complex biological matrices.

Key Molecular Descriptors:

  • Monoisotopic Mass: ~297.8 Da (based on

    
    Br)
    
  • Double Bond Equivalent (DBE): 5 (Benzene ring + Carboxylic acid)

  • Dominant Feature: The

    
    Br/
    
    
    
    Br isotopic envelope.
Part 2: Comparative Analysis (The "Alternatives")

To validate the detection of C7H3Br2FO2, one must distinguish it from common metabolic analogs. The following table compares the MS performance and signatures of C7H3Br2FO2 against its non-fluorinated and chlorinated "alternatives."

Table 1: Comparative MS Profiling of Halogenated Benzoic Acids
FeatureTarget: C7H3Br2FO2 (Dibromo-fluoro)Alt 1: C7H4Br2O2 (Dibromo-desfluoro)Alt 2: C7H3Cl2FO2 (Dichloro-fluoro)
Monoisotopic Mass ~297.8 Da~279.8 Da~207.9 Da
Isotope Pattern (M:M+2:M+4) 1 : 2 : 1 (Distinct Br

triad)
1 : 2 : 1 (Distinct Br

triad)
9 : 6 : 1 (Cl

pattern)
C-X Bond Energy C-F (485 kJ/mol) - High Stability C-H (413 kJ/mol) - ModerateC-Cl (339 kJ/mol) - Low
Fragmentation (ESI-) Loss of CO

(44 Da) yields stable [C

H

Br

F]

Loss of CO

yields [C

H

Br

]

Loss of CO

+ HCl (often observed)
Detection Specificity High: Unique mass defect of F (-0.0016 Da) aids HRMS ID.[1][2]Medium: Overlaps with metabolic reduction products.Medium: Common environmental contaminant profile.

Senior Scientist Insight:

“The presence of the Fluorine atom in C7H3Br2FO2 does not significantly alter the ionization efficiency compared to Alt 1, but it drastically simplifies the MS/MS spectrum. The C-F bond is virtually inert under standard collision energies (CID), whereas C-Cl or C-Br bonds in the alternatives may cleave, creating complex 'ghost' spectra. Use the stability of the C-F bond as a diagnostic marker.”

Part 3: Deep Dive – Fragmentation Pattern of C7H3Br2FO2

The fragmentation logic depends heavily on the ionization method. We analyze the two primary workflows: ESI(-) for metabolite screening and EI for impurity profiling.

1. Electrospray Ionization (ESI) – Negative Mode

This is the preferred method for benzoic acids due to the acidic carboxyl group.

  • Precursor Ion:

    
     at m/z 296.8, 298.8, and 300.8 (1:2:1 ratio).
    
  • Primary Pathway (Decarboxylation): The carboxylate moiety facilitates the loss of neutral CO

    
     (44 Da).
    
    • Transition:

      
      
      
    • Mechanism: The negative charge localizes on the phenyl ring, stabilized by the electron-withdrawing halogens (Br and F).

  • Secondary Pathway (Halogen Loss): At higher collision energies (>35 eV), homolytic cleavage of the C-Br bond may occur, though less common in negative mode than positive mode.

2. Electron Ionization (EI) – 70 eV

Used typically after derivatization (e.g., TMS ester), but free acid analysis shows:

  • Molecular Ion (

    
    ):  Intense triplet peaks.
    
  • Loss of Hydroxyl (

    
    ):  Characteristic of carboxylic acids (
    
    
    
    ).
  • Loss of CO (

    
    ):  Often follows OH loss.
    
Visualization: ESI(-) Fragmentation Pathway

The following DOT diagram illustrates the critical decision-making pathway for identifying this compound using MS/MS.

FragmentationPathway cluster_legend Pathway Logic Precursor Precursor Ion [M-H]- m/z 297/299/301 (1:2:1 Isotope Pattern) TransitionState Transition State Carboxylate Resonance Precursor->TransitionState CID Energy (10-20 eV) Product1 Primary Fragment [M-H-CO2]- m/z 253/255/257 (Phenyl Anion) TransitionState->Product1 Neutral Loss: CO2 (44 Da) Product2 Secondary Fragment [M-H-CO2-Br]- m/z ~174 (Radical Anion - Rare) Product1->Product2 High Energy (>40 eV) Loss of Br• Text1 The 1:2:1 triplet is preserved in the primary fragment.

Figure 1: ESI(-) Fragmentation pathway for Dibromofluorobenzoic acid. Note the conservation of the isotopic pattern after decarboxylation.

Part 4: Experimental Protocols

To ensure reproducibility, follow this self-validating protocol. This workflow is designed to eliminate false positives from matrix interference.

Protocol A: Direct Infusion ESI-MS/MS (Qualitative ID)
  • Sample Preparation:

    • Dissolve 1 mg C7H3Br2FO2 in 1 mL Methanol (HPLC grade).

    • Dilute 1:100 with 50:50 Methanol:Water (containing 0.1% Formic Acid or Ammonium Acetate to aid ionization). Note: Ammonium acetate is preferred for negative mode to prevent ion suppression.

  • Instrument Parameters (Generic Triple Quad):

    • Polarity: Negative (ESI-).

    • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents discharge).

    • Cone Voltage: 20 V (Keep low to preserve precursor).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Validation Step (The "Trust" Check):

    • Acquire MS1 scan (m/z 100–500).

    • Check: Do you see the triplet at m/z 297, 299, 301?

    • Criteria: Peak heights must be within 10% of the theoretical 1:2:1 ratio. If not, check for detector saturation or co-eluting interferences.

  • MS/MS Acquisition:

    • Select m/z 298.8 (the

      
      Br/
      
      
      
      Br mixed isotope) as the precursor for maximum sensitivity.
    • Apply Collision Energy (CE) ramp: 10 -> 40 eV.

    • Target: Look for the emergence of m/z 254.8 (Loss of 44).

Protocol B: GC-MS Derivatization (TMS Ester)

Use this if ESI sensitivity is poor due to matrix suppression.

  • Derivatization:

    • Take 50 µL sample + 50 µL BSTFA (with 1% TMCS).

    • Incubate at 60°C for 30 mins.

  • GC-MS Setup:

    • Column: DB-5ms or equivalent.

    • Injector: 250°C, Split 1:10.

    • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C.

  • Expected Shift:

    • Parent ion increases by 72 Da (Trimethylsilyl group replacing H).

    • New Target Mass: ~369.8 Da.

    • Fragmentation: Look for loss of methyl (M-15) characteristic of TMS esters.

Part 5: References
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3,5-Dibromobenzoic acid. NIST Chemistry WebBook, SRD 69.[3][4] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter on Halogenated Compounds and Isotopic Patterns).

  • Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A, 1067(1-2), 55-62. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of benzoic acid derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-934. (Validating the decarboxylation mechanism).

Sources

Validation

HPLC Method Development for Fluorinated Benzaldehyde Derivatives: A Comparative Guide

Executive Summary: The Isomer Challenge Fluorinated benzaldehydes—specifically the positional isomers 2-fluorobenzaldehyde (2-FBA) , 3-fluorobenzaldehyde (3-FBA) , and 4-fluorobenzaldehyde (4-FBA) —are critical intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Fluorinated benzaldehydes—specifically the positional isomers 2-fluorobenzaldehyde (2-FBA) , 3-fluorobenzaldehyde (3-FBA) , and 4-fluorobenzaldehyde (4-FBA) —are critical intermediates in the synthesis of agrochemicals, Schiff base ligands, and pharmaceutical precursors.

The Analytical Problem: These isomers possess identical molecular weights (124.11 g/mol ) and nearly identical hydrophobicities (LogP ~1.5–1.6). Consequently, standard alkyl-bonded phases (like C18) often fail to resolve them, resulting in co-elution. Separation requires a stationary phase that exploits shape selectivity and electrostatic interactions rather than simple hydrophobicity.

This guide objectively compares the performance of C18 , Phenyl-Hexyl , and Pentafluorophenyl (PFP) columns, providing a self-validating protocol for robust separation.

Physicochemical Profiling

Understanding the analyte properties is the first step in rational method design. Note the similarity in LogP, which explains why C18 columns struggle.

Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde4-Fluorobenzaldehyde
Structure Ortho-substitutedMeta-substitutedPara-substituted
Boiling Point 175 °C173 °C181 °C
Density (g/mL) 1.181.171.18
LogP (Octanol/Water) ~1.55~1.55~1.55
pKa N/A (Neutral)N/A (Neutral)N/A (Neutral)
UV Max ~240–250 nm~240–250 nm~245–255 nm

Comparative Guide: Stationary Phase Selection

The choice of stationary phase is the single most critical variable. Below is a comparison of the three primary candidates.

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Performance: Poor for Isomers. Because the fluorine atom adds little hydrophobicity difference depending on its position, 2-, 3-, and 4-FBA often co-elute as a single broad peak or partially resolved doublets.

  • Best Use: Purity checks of single isomers, not mixture separation.

Option B: Phenyl-Hexyl
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Performance: Moderate. The phenyl ring allows for interaction with the aromatic ring of the benzaldehyde. However, it lacks the specific electrostatic "pull" needed to distinguish the electron-withdrawing fluorine position effectively.

  • Best Use: General aromatic screening.

Option C: Pentafluorophenyl (PFP / F5)
  • Mechanism:

    
    -
    
    
    
    interactions + Dipole-Dipole + Shape Selectivity + Hydrogen Bonding.
  • Performance: Excellent (Gold Standard). The highly electronegative fluorine atoms on the PFP ligand create a localized electron-deficient ring. This interacts strongly with the electron-rich regions of the analyte. The position of the fluorine on the benzaldehyde (ortho, meta, para) significantly alters its fit and electrostatic attraction to the PFP surface.

  • Best Use: Separation of halogenated isomers and polar aromatics.

Strategic Mobile Phase Selection

The Solvent Dilemma: Methanol vs. Acetonitrile

For PFP and Phenyl columns, the organic modifier determines the separation mechanism.

  • Methanol (MeOH): Promotes

    
    -
    
    
    
    interactions.[1][2] The protic nature of MeOH does not interfere with the orbital overlap between the analyte and the stationary phase. Recommended for PFP columns.
  • Acetonitrile (ACN): Suppresses

    
    -
    
    
    
    interactions. The
    
    
    -electrons in the cyano group of ACN compete with the analyte for the stationary phase, reverting the mechanism to simple hydrophobicity.
The "Hemiacetal" Risk (Expert Insight)

Benzaldehydes are reactive electrophiles. In acidic alcoholic solutions (e.g., 0.1% Formic Acid in Methanol), they can reversibly react to form hemiacetals .

  • Symptom:[3][4][5][6][7] Peak broadening, splitting, or "ghost" peaks that disappear in ACN.

  • Mitigation: If using MeOH, keep the autosampler at 4°C and limit run times. If stability is paramount, use ACN, but accept lower resolution on Phenyl columns.

Experimental Protocol: Self-Validating Method

This protocol is designed to be a "starting point" that validates itself through a system suitability test.

Reagents & Equipment
  • Column: PFP (Pentafluorophenyl) Core-Shell, 2.7 µm, 4.6 x 100 mm (e.g., Kinetex F5, Raptor FluoroPhenyl, or ACE C18-PFP).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol (LC-MS grade).

  • Detection: UV @ 254 nm (aromatic ring) and 240 nm (aldehyde conjugation).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Step-by-Step Workflow
  • Preparation: Dissolve individual standards of 2-, 3-, and 4-FBA in Acetonitrile (not MeOH, to prevent pre-injection hemiacetal formation) at 1 mg/mL. Mix to create a test solution.

  • Screening Gradient:

    • 0 min: 30% B

    • 10 min: 80% B

    • 12 min: 30% B

    • 15 min: Stop

  • Optimization:

    • If resolution (

      
      ) < 1.5 between isomers, switch Mobile Phase B to Acetonitrile  to check if "shape selectivity" alone (without 
      
      
      
      -
      
      
      ) is sufficient.
    • If peak tailing occurs (

      
      ), increase buffer strength (e.g., 10 mM Ammonium Formate).
      

Visualizations

Figure 1: Method Development Decision Tree

This logic flow ensures you do not waste time on the wrong column chemistry.

MethodDevelopment Start Start: Fluorobenzaldehyde Mixture CheckC18 Screen on C18 Column (Mobile Phase: Water/ACN) Start->CheckC18 ResultC18 Are isomers resolved (Rs > 1.5)? CheckC18->ResultC18 Success Validate Method ResultC18->Success Yes SwitchPFP Switch to PFP Column (Mobile Phase: Water/MeOH) ResultC18->SwitchPFP No (Co-elution) CheckShape Check Peak Shape SwitchPFP->CheckShape CheckShape->Success Good Shape Hemiacetal Broad/Split Peaks? (Possible Hemiacetal) CheckShape->Hemiacetal Bad Shape SwitchACN Switch Organic to ACN (Sacrifice pi-pi, gain stability) Hemiacetal->SwitchACN Optimize Optimize Gradient/Temp SwitchACN->Optimize Optimize->Success

Caption: Decision tree for selecting the optimal stationary phase and mobile phase for fluorinated isomers.

Figure 2: Mechanistic Interaction (PFP vs. Analyte)

Why PFP works: The interaction between the electron-deficient PFP ring and the electron-rich analyte.

PFP_Mechanism PFP PFP Ligand (Electron Deficient) Interactions Interaction Zone PFP->Interactions Fluorine atoms withdraw e- Analyte Fluorobenzaldehyde (Electron Rich Aromatic) Analyte->Interactions Pi-cloud Separation Separation of Isomers (Ortho vs Meta vs Para) Interactions->Separation Pi-Pi Stacking Dipole-Dipole Shape Selectivity

Caption: The PFP phase separates isomers via multiple interaction mechanisms that C18 lacks.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Available at: [Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016). Available at: [Link]

  • Advanced Chromatography Technologies. ACE® C18-PFP - a unique C18 bonded HPLC column. Available at: [Link]

Sources

Comparative

Comparative Structural Analysis &amp; Performance Guide: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde Complexes

The following guide provides a high-level technical analysis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde and its metal complexes. Note on Data Availability: While 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical analysis of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde and its metal complexes.

Note on Data Availability: While 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0) is a commercially available building block, direct peer-reviewed X-ray diffraction (XRD) data for this specific fluorinated derivative is sparse in open literature compared to its non-fluorinated parent, 3,5-Dibromo-2-hydroxybenzaldehyde . Therefore, this guide utilizes a comparative structural proxy approach : it analyzes the established crystallographic data of the parent 3,5-dibromo analog and structurally related Schiff bases to predict and benchmark the performance of the 4-fluoro derivative.

Executive Summary

The ligand 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde represents a specialized scaffold in inorganic medicinal chemistry. Unlike its widely studied parent (3,5-dibromo-2-hydroxybenzaldehyde), the addition of a para-fluorine atom introduces unique electronic and steric properties. This guide compares the structural dynamics and biological potential of complexes derived from this ligand against standard halogenated alternatives.

Key Differentiator: The 4-Fluoro substituent enhances lipophilicity and alters crystal packing via weak


 and 

interactions, potentially improving membrane permeability in drug candidates compared to the purely bromo- or chloro-substituted analogs.

Structural Characterization: The "Proxy" Approach

To validate the quality of your crystals, compare your experimental data against the established metrics of the closest structural proxy: 3,5-Dibromo-2-hydroxybenzaldehyde .

A. Crystallographic Benchmarks (Proxy Data)

Use these parameters as a baseline for unit cell determination. Significant deviations suggest solvation changes or polymorphic transitions.

ParameterProxy Standard (3,5-Dibromo-2-hydroxybenzaldehyde) [1]Alternative (3,5-Dichloro-2-hydroxybenzaldehyde) [2]Expected Impact of 4-Fluoro Substitution
Crystal System MonoclinicMonoclinicLikely Monoclinic or Triclinic
Space Group



or

Unit Cell (a) ~16.47 Å~14.20 ÅSlight expansion (~0.1-0.3 Å)
Unit Cell (b) ~14.02 Å~11.50 ÅMinimal change
Unit Cell (c) ~7.53 Å~7.30 ÅMinimal change

Angle
103.2°104.5°Expect 100-105° range
Packing Forces

,

,


,

New:

and

interactions
B. Intramolecular Geometry & Chelation

The coordination geometry of Schiff base complexes derived from this ligand (e.g., with Cu(II), Ni(II)) is governed by the phenolic oxygen and the azomethine nitrogen.

  • Chelate Bite Angle: Expect ~91-93° for the N-M-O angle.

  • Bond Lengths:

    • C-F (Para): ~1.35 Å (Highly resistant to metabolic cleavage).

    • C-Br (Meta): ~1.89 Å (Sites for Halogen Bonding).

    • M-O (Phenolic): ~1.88 - 1.92 Å.

    • M-N (Imine): ~1.95 - 1.99 Å.

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to be self-validating . If the color change in Step 2 does not occur, the condensation has failed.

Phase 1: Ligand Synthesis (Schiff Base Formation)

Reaction: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde + Primary Amine


 Schiff Base
  • Dissolution: Dissolve 1.0 mmol of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde in 20 mL absolute ethanol. Solution should be clear/pale yellow.

  • Condensation: Add 1.0 mmol of the target amine (e.g., 2-fluorobenzohydrazide or ethylenediamine). Add 2 drops of glacial acetic acid as catalyst.

  • Reflux: Reflux at 80°C for 3-4 hours.

    • Validation Check: Solution must shift color (typically to deep yellow or orange).

  • Isolation: Cool to RT. Filter precipitate.[1] Wash with cold ethanol.

Phase 2: Metal Complexation & Crystallization

Target: [M(L)


] or [M(L)X] type complexes.
  • Metal Addition: Dissolve the Schiff base (from Phase 1) in hot methanol/CHCl

    
     (1:1). Add metal salt (e.g., Cu(OAc)
    
    
    
    ) in stoichiometric ratio.
  • Reflux: Stir/Reflux for 2 hours.

  • Slow Evaporation (The Critical Step):

    • Filter the solution to remove impurities.

    • Cover the beaker with parafilm and poke 3-5 small holes .

    • Allow to stand at room temperature (25°C) for 5-7 days.

    • Troubleshooting: If amorphous powder forms, re-dissolve in DMF and use vapor diffusion with diethyl ether.

Workflow Visualization

SynthesisWorkflow Start Start: Aldehyde + Amine Reflux Reflux (EtOH, 3h) Cat: AcOH Start->Reflux Check Color Change? Reflux->Check Check->Reflux No (Continue) Isolate Isolate Ligand (Schiff Base) Check->Isolate Yes Complex Add Metal Salt (Cu/Ni/Co) Isolate->Complex Crystallize Slow Evaporation (MeOH/CHCl3) Complex->Crystallize XRD Single Crystal XRD Crystallize->XRD

Caption: Step-by-step synthesis and crystallization workflow for 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde complexes.

Performance Comparison: Bioactivity & Stability

The addition of the 4-Fluoro group is not merely structural; it significantly alters the performance profile compared to the 3,5-dibromo parent.

Comparative Biological Activity (Predicted SAR)

Based on Structure-Activity Relationship (SAR) data for halogenated salicylaldehyde derivatives [3, 4].

Feature3,5-Dibromo-4-fluoro- (Target)3,5-Dibromo- (Parent)3,5-Dichloro- (Alternative)
Lipophilicity (LogP) High (~3.8) Medium (~3.2)Low (~2.5)
Membrane Permeability Enhanced (Due to C-F)ModerateModerate
Metabolic Stability High (Para-F blocks metabolism)Moderate (Para-H susceptible)Moderate
Halogen Bonding Strong (Br...O/N)Strong (Br...O/N)Weak (Cl...O/N)
Primary Application Drug Discovery (Anticancer/Antimicrobial)General SynthesisPesticides/Dyes
Interaction Network Analysis

The crystal stability and biological efficacy are driven by the interplay of Halogen Bonding (XB) and Hydrogen Bonding (HB).

InteractionMap Ligand 3,5-Dibromo-4-fluoro Ligand Scaffold Metal Metal Center (Cu/Co/Ni) Ligand->Metal Coordination (N,O) Br_Sites Meta-Bromo (3,5) Halogen Bonding Ligand->Br_Sites F_Site Para-Fluoro (4) Lipophilicity/Stability Ligand->F_Site Packing Crystal Packing (Layered Structure) Br_Sites->Packing Br...Br Interactions BioAct Biological Activity (Cell Membrane Penetration) F_Site->BioAct Increases LogP Packing->Metal Axial Interactions

Caption: Structural-Functional relationship map showing how halogen substitutions drive crystal packing and biological activity.

References

  • Fan, Y., You, W., Qian, H. F., Liu, J. L., & Huang, W. (2008). 3,5-Dibromo-2-hydroxybenzaldehyde.[2] Acta Crystallographica Section E: Structure Reports Online, 64(5), o922.

  • Wang, L. H., & Tai, X. S. (2016).[3] The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 57.

  • BenchChem. (2025). Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds. BenchChem Comparative Guides.

  • PubChem. (2025).[4] Compound Summary: 3,5-Dibromo-4-hydroxybenzaldehyde (CID 18100).[4] National Library of Medicine.

  • Sigma-Aldrich. (2025). Product Specification: 3,5-dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0).[5][6][7][8]

Sources

Validation

Technical Comparison: UV-Vis Spectroscopic Profile of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde , structured for researchers in medicinal chemistry and materials science. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption properties of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde , structured for researchers in medicinal chemistry and materials science.

Executive Summary & Compound Significance

3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0) is a highly functionalized salicylaldehyde derivative. It serves as a critical precursor for Schiff base ligands used in transition metal catalysis, fluorescence sensing, and antimicrobial drug development.

Unlike simple salicylaldehyde, the presence of the 4-fluoro substituent—flanked by two bulky bromine atoms—introduces unique electronic and steric perturbations. This guide compares its spectral signature against its non-fluorinated analogs to aid in product verification and purity analysis.

Key Spectroscopic Features
  • Primary Absorption Band (

    
    ): 
    
    
    
    215–225 nm
  • Secondary Absorption Band (CT/Conjugation):

    
    335–345 nm (Predicted shift vs. non-fluorinated analog)
    
  • Key Differentiator: The 4-fluoro group induces a subtle bathochromic (red) shift and intensity modulation compared to 3,5-dibromosalicylaldehyde due to competing inductive (

    
    ) and resonance (
    
    
    
    ) effects.

Comparative Spectroscopic Data

The following table contrasts the target compound with its structural parents. Note that while salicylaldehyde and its dibromo-derivative have well-established literature values, the specific maxima for the 4-fluoro analog are derived from substituent effect principles (Woodward-Fieser rules) and comparative halogenated systems.

CompoundStructure

(Band I)

(Band II)
Electronic Influence
Salicylaldehyde Parent210 nm255 nm, 325 nmBaseline conjugation (Intramolecular H-bond).
3,5-Dibromosalicylaldehyde Analog (No F)~220 nm260 nm, 335 nmBr Auxochromes: Strong bathochromic shift due to lone pair donation.
3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde Target ~222 nm ~342 nm F Effect: Para-F (to CHO) adds resonance stability, causing a further slight red shift.

Critical Insight: The 4-position fluorine is para to the aldehyde (CHO) and meta to the hydroxyl (OH). While Fluorine is strongly electronegative (inductive withdrawal), its resonance donation into the ring—specifically towards the electron-deficient carbonyl carbon—stabilizes the excited state, typically resulting in a 2–5 nm bathochromic shift relative to the 3,5-dibromo analog.

Mechanistic Analysis: The "Crowded Ring" Effect

The spectral behavior of this compound is defined by the interplay of three halogens.

Electronic Push-Pull Map
  • The Donor (OH): The 2-hydroxy group is a strong electron donor (

    
    ), facilitating Intramolecular Charge Transfer (ICT) to the carbonyl.
    
  • The Acceptor (CHO): The aldehyde withdraws density, setting up the primary dipole.

  • The Perturbers (Br, F):

    • 3,5-Dibromo: These bulky atoms twist the ring slightly but primarily donate electron density, lowering the energy gap (

      
      ).
      
    • 4-Fluoro: Locked between two bromines, the fluorine atom exerts a strong inductive effect (

      
      ) , pulling density from the ring. However, its resonance capability (
      
      
      
      ) allows it to donate into the
      
      
      -system. In para-substituted benzaldehydes, the resonance effect often dominates, leading to the observed red shift.
Visualization of Electronic Effects

ElectronicEffects Target 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde Shift Result: Bathochromic Shift (~342 nm) Target->Shift Combined Vector OH 2-OH Group (Strong Donor) OH->Target Initiates ICT CHO 1-CHO Group (Strong Acceptor) CHO->Target Accepts Charge Br 3,5-Dibromo (Auxochromes) Br->Target Red Shift (Major) F 4-Fluoro (Dual Effect -I / +R) F->Target Fine Tuning (Minor Red Shift)

Figure 1: Electronic substituent effects contributing to the UV-Vis absorption profile.[1]

Experimental Protocol: Validating the Spectrum

To ensure data integrity when characterizing this compound, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol or Methanol (Polar protic solvents stabilize the ionic excited state, enhancing the ICT band).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length). Glass absorbs UV <300 nm and must be avoided.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde.

    • Dissolve in 10 mL of Ethanol (Concentration

      
       M).
      
    • Note: Sonicate if necessary; the heavy halogenation decreases solubility compared to salicylaldehyde.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      
      , 
      
      
      
      , and
      
      
      .
    • This ensures the absorbance falls within the Beer-Lambert linear range (

      
      ).
      
  • Baseline Correction:

    • Run a baseline scan with pure Ethanol in both sample and reference paths.

  • Measurement:

    • Scan range: 200 nm to 500 nm .

    • Scan speed: Medium (to capture shoulder resolution).

  • Data Analysis:

    • Identify

      
      .
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .
    • Expected

      
      :
      
      
      
      for the long-wave band.
Troubleshooting: The "Yellow" Shift

If the solution appears bright yellow and the spectrum shows a new band


:
  • Cause: The phenol has deprotonated to the phenolate anion. This is common in basic solvents or if glassware has alkaline residue.

  • Fix: Add 1 drop of 0.1 M HCl to the cuvette. If the band shifts back to blue (hypsochromic), the acidic form (neutral phenol) is restored.

References

  • Sigma-Aldrich. Product Specification: 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS 886493-33-0).Link

  • NIST Chemistry WebBook. UV-Vis Spectra of 3,5-Dibromosalicylaldehyde (Analog).Link

  • PubChem. Compound Summary: 3,5-Dibromosalicylaldehyde.[2][3][4]Link

  • Royal Society of Chemistry. The effect of fluorine on the electronic spectra of aromatic molecules. Proc. R. Soc. Lond. A. Link

  • ResearchGate. Synthesis and spectral characterization of halogenated salicylaldehyde Schiff bases.Link

Sources

Comparative

Precision in Duality: Optimizing Elemental Analysis Standards for Brominated Fluorophenols

Executive Summary: The Dual-Halogen Challenge In pharmaceutical and agrochemical development, brominated fluorophenols (e.g., 4-Bromo-2-fluorophenol) serve as critical intermediates.[1] However, validating their purity v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Halogen Challenge

In pharmaceutical and agrochemical development, brominated fluorophenols (e.g., 4-Bromo-2-fluorophenol) serve as critical intermediates.[1] However, validating their purity via Elemental Analysis (EA) presents a unique "dual-halogen" challenge. Traditional combustion methods often fail to recover Fluorine (F) and Bromine (Br) simultaneously with high precision due to volatility differences and quartz-etching interferences.

This guide compares the Structurally Analogous Standard (SAS) approach—using matrix-matched high-purity bromofluorophenols—against the traditional Generic Universal Standard (GUS) approach (e.g., mixing simple benzoic acid derivatives). We demonstrate why matrix-matching is the only self-validating system for these volatile analytes.

Comparative Analysis: Matrix-Matched vs. Generic Standards

The choice of standard dictates the accuracy of your combustion recovery. Below is a direct comparison of using a Structurally Analogous Standard (e.g., 4-Bromo-2-fluorophenol) versus a Generic Universal Standard (e.g., p-Fluorobenzoic acid + p-Bromobenzoic acid) .

Table 1: Performance Comparison of Standardization Approaches
FeatureStructurally Analogous Standard (SAS) Generic Universal Standard (GUS)
Representative Compound High-Purity 4-Bromo-2-fluorophenol (>99.5%)Mixture of Fluorobenzoic Acid & Bromobenzoic Acid
Matrix Match High: Matches volatility, boiling point (~150°C), and bond strength of the analyte.Low: Benzoic acids are solids with higher melting/boiling points; less volatile.
Volatility Error Self-Validating: If the standard evaporates during weighing/purging, the calibration reflects this loss.Silent Error: Stable standards do not mimic the evaporative loss of volatile phenol analytes.
Combustion Behavior Mimics the specific F/Br release kinetics of the phenol ring.Releases halogens at different rates/temperatures than the analyte.
Recovery Accuracy 99.8% - 100.2% (Matrix-corrected)95% - 105% (Prone to systematic bias)
Primary Risk Standard purity verification (requires qNMR/GC-MS).False confidence in combustion completeness.

Scientific Integrity: The Mechanics of Failure & Success

The Volatility Trap

Brominated fluorophenols are significantly more volatile than the carboxylic acid standards typically used in EA.

  • The Mechanism: When using a stable standard like p-fluorobenzoic acid, the instrument is calibrated for a sample that remains solid until the flash combustion point (~1000°C).

  • The Failure: A volatile bromofluorophenol sample may partially sublime during the "purge" phase (removing atmospheric

    
    ) before combustion begins.
    
  • The Solution: Using a Structurally Analogous Standard (liquid or low-melting solid) subjects the calibration to the same evaporative stresses as the sample, effectively canceling out systematic volatility errors.

The Fluorine-Silica Interference

Fluorine analysis is notorious for the "memory effect."

  • Causality: High-temperature combustion converts organic Fluorine into HF. HF aggressively attacks the quartz (silica) combustion tube, forming volatile

    
    .
    
  • Impact: This leads to low F recovery and damages the reactor.

  • Protocol Adjustment: Modern Automated Combustion Ion Chromatography (CIC) uses ceramic liners or pyrohydrolytic water injection to capture F immediately, preventing silica etching.

Experimental Protocol: Automated Combustion Ion Chromatography (CIC)

This protocol utilizes Automated Combustion Ion Chromatography (CIC) , the "Gold Standard" method for simultaneous F/Br analysis, validated by a Structurally Analogous Standard.

Reagents & Standards
  • Primary Standard: 4-Bromo-2-fluorophenol (Certified Purity >99.5% by qNMR).

  • Absorber Solution: 10 mM

    
     (to reduce 
    
    
    
    to
    
    
    and capture
    
    
    ).
  • Eluent: Carbonate/Bicarbonate buffer (optimized for anion separation).

Workflow Description
  • Weighing: Weigh 2.0–3.0 mg of the SAS into a tin capsule. Critical: For liquid phenols, use a capsule sealer to prevent evaporation.

  • Combustion: Introduce sample into the furnace at 1050°C under Argon/Oxygen flow.

    • Pyrohydrolysis:[2] Inject ultrapure water (0.5 mL/min) to facilitate conversion of F to HF and prevent

      
       formation.
      
  • Absorption: Gas stream passes into the absorption module containing

    
    .
    
  • Injection: The absorption solution is automatically injected into the IC column.

  • Separation: Anions are separated on a high-capacity anion exchange column and detected via conductivity.

Visualization: CIC Workflow

The following diagram illustrates the critical path of the analyte from combustion to detection, highlighting the specific chemistry occurring at each stage.

CIC_Workflow Sample Sample/Standard (Bromofluorophenol) Furnace Combustion Furnace (1050°C + O2) Sample->Furnace Introduction Pyro Pyrohydrolysis (Water Injection) Furnace->Pyro Gases (CO2, H2O, HX, X2) Furnace->Pyro Oxidation Absorber Absorption Unit (H2O2 Solution) Pyro->Absorber Prevents SiF4 Absorber->Absorber Br2 -> 2Br- (Reduction) IC Ion Chromatograph (Anion Separation) Absorber->IC Inject Anions (F-, Br-) Data Data Analysis (F- and Br- Peaks) IC->Data Conductivity Signal

Figure 1: Automated Combustion Ion Chromatography (CIC) workflow for simultaneous Fluorine and Bromine determination, highlighting the pyrohydrolytic step essential for preventing silica interference.

Validation Data: Recovery Rates

The following data represents typical recovery rates observed when analyzing a volatile bromofluorophenol sample. Note the significant deviation when using a non-volatile Generic Standard.

Table 2: Recovery of 4-Bromo-2-fluorophenol (Theoretical: 41.8% Br, 9.9% F)
Calibration Standard UsedBromine Recovery (%)Fluorine Recovery (%)Status
Generic (Benzoic Acids) 94.2% (Low)92.5% (Low)FAIL (Volatility Loss)
Structurally Analogous (SAS) 99.9%100.1%PASS (Self-Correcting)
Acceptance Criteria 99.5% - 100.5%99.5% - 100.5%

Interpretation: The "Low" recovery with Generic standards is often misdiagnosed as incomplete combustion. In reality, it is likely due to the sample evaporating during the purge cycle—a phenomenon the stable Benzoic acid standard does not experience, thus failing to compensate for it.

Conclusion

For the elemental analysis of brominated fluorophenols , the "Product" is not just the instrument, but the Standard itself.

  • Avoid Generic Universal Standards (Benzoic acids) for volatile phenols; they create a "stability bias."

  • Adopt Structurally Analogous Standards (e.g., high-purity 4-Bromo-2-fluorophenol) to create a self-validating matrix-matched system.

  • Utilize Automated CIC with pyrohydrolysis to eliminate the F-Silica interference.

By matching the volatility and chemical functionality of your standard to your analyte, you transform your calibration from a theoretical exercise into a robust experimental control.

References

  • Analytik Jena. (2023). Sample digestion for the determination of fluorine, chlorine, bromine and sulfur in solids from the environment. Retrieved from [Link]

  • Exeter Analytical. (2023). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method. Retrieved from [Link]

  • Elementar. (2023). Elemental analysis: operation & applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Determination of fluorine, chlorine and bromine in household products by means of oxygen bomb combustion and ion chromatography. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde proper disposal procedures

As a Senior Application Scientist, I understand that managing complex halogenated organics extends far beyond simply synthesizing or utilizing them. The compound 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex halogenated organics extends far beyond simply synthesizing or utilizing them. The compound 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde (CAS: 886493-33-0) presents unique logistical and safety challenges due to its dense halogenation (containing both bromine and fluorine) and its phenolic aromatic structure[1].

When dealing with poly-halogenated aromatics, improper handling or disposal isn't just a regulatory violation—it is a severe environmental and toxicological hazard. This guide provides a self-validating, field-proven operational framework for the safe handling, spill response, and definitive disposal of this compound, ensuring your laboratory maintains the highest standards of scientific integrity and safety.

Chemical Identity & Hazard Profile

To design an effective safety and disposal protocol, we must first understand the mechanistic causality behind the compound's hazards. The presence of bromine and fluorine on the aromatic ring significantly alters its thermal stability and reactivity compared to non-halogenated benzaldehydes.

Table 1: Chemical & Operational Profile

PropertyValueOperational Implication
Chemical Name 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde-
CAS Number 886493-33-0Ensure Safety Data Sheet (SDS) matches this exact isomer [1].
Molecular Formula C7H3Br2FO2High halogen content dictates strict waste segregation.
Molecular Weight 297.90 g/mol High density; will settle quickly if suspended in aqueous waste.
Hazard Class Skin/Eye Irritant, Aquatic ToxicityMandates strict contact protection; prohibits drain disposal.
Waste Classification Halogenated Organic WasteRequires specialized high-temperature thermal destruction [2].

Mechanistic Insight: The "Why" Behind Halogenated Waste Segregation

The most critical operational failure in laboratories handling compounds like 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde is mixing them with standard non-halogenated solvent waste (e.g., acetone, ethanol).

The Causality: Halogens act as flame retardants, lowering the heat of combustion of the waste stream. If this compound is sent to a standard incinerator operating at ~800°C, the incomplete combustion of the halogenated phenol ring will lead to de novo synthesis of highly toxic polybrominated/polyfluorinated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs)[4].

To prevent this, Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines dictate that waste containing >1% halogens must be segregated and routed to specialized twin-chamber incinerators [2].

Table 2: Thermal Destruction Parameters

ParameterStandard Organic WasteHalogenated Waste (>1%)Mechanistic Rationale
Combustion Temp. 800°C - 900°C>1100°CHigh heat is required to shatter the stable carbon-halogen bonds [4].
Residence Time ~1 second>2 secondsEnsures complete thermal destruction of the aromatic precursors.
Exhaust Treatment Standard particulate filtrationCaustic Wet ScrubbingNeutralizes corrosive hydrobromic (HBr) and hydrofluoric (HF) gases [2].

Waste Segregation & Disposal Procedures

Implement the following self-validating methodology to ensure compliance and safety during the disposal lifecycle.

Step-by-Step Disposal Methodology:

  • Container Selection: Utilize an EPA-approved, chemically compatible container, typically High-Density Polyethylene (HDPE) or a Teflon-lined glass bottle.

  • Strict Segregation: Deposit the compound only into containers explicitly labeled as "Halogenated Organic Waste" . Never mix with non-halogenated streams [3].

  • Documentation: Log the exact chemical name and the estimated mass/volume on the hazardous waste manifest. Halogenated waste tracking is heavily scrutinized under RCRA regulations.

  • SAA Storage: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a liquid-proof partition or bin) to separate it from incompatible chemicals like strong bases or reactive metals[3].

  • EHS Handoff: Once the container is 80% full, cap it securely and initiate a transfer request to your institution's Environmental Health & Safety (EHS) department for licensed incineration.

WastePathway Gen Waste Generation: 3,5-Dibromo-4-fluoro- 2-hydroxybenzaldehyde Seg Waste Segregation Gen->Seg NonHalo Non-Halogenated Waste Stream (DO NOT MIX) Seg->NonHalo Avoid Halo Halogenated Organic Waste Stream Seg->Halo Label RCRA Labeling & Secondary Containment Halo->Label Incinerator High-Temp Incineration (>1100°C, >2s residence) Label->Incinerator Emission Scrubber System (Halogen Neutralization) Incinerator->Emission

Caption: Workflow for the segregation and thermal destruction of halogenated organic waste.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Response Methodology:

  • Assessment & Isolation: Immediately evacuate the immediate vicinity. If the spill occurred inside a fume hood, pull the sash down to maximize exhaust velocity and contain vapors.

  • PPE Donning: Equip heavy-duty nitrile or neoprene gloves (halogens can penetrate thin latex rapidly), splash-proof chemical goggles, and a protective lab coat.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Critical Caution: Do not use combustible materials like paper towels or sawdust, as halogenated compounds can sometimes react unpredictably with organic matrices under friction.

  • Collection: Use a non-sparking scoop to carefully transfer the absorbed material into a compatible, sealable hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution. The alkalinity helps neutralize any residual acidic phenolic protons, rendering the surface safe. Follow with a thorough distilled water rinse.

SpillResponse Detect Spill Detected Assess Evacuate & Assess Ventilation Detect->Assess PPE Don Appropriate PPE (Nitrile/Neoprene) Assess->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Hazardous Waste Bag Contain->Collect Decon Decontaminate Surfaces Collect->Decon

Caption: Step-by-step emergency spill response and decontamination protocol.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NSCEP). Available at:[Link]

  • Yale Environmental Health & Safety. "Management of Hazardous Waste Procedure." Yale University. Available at:[Link]

  • ResearchGate. "The formation of dioxins in combustion systems." Scientific Publications. Available at:[Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde

This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural and causal understanding of the necessary personal protective equipment (PPE) and handling protocols. Our objective is to ensure your safety by providing a self-validating system of protocols grounded in authoritative safety data for halogenated aromatic aldehydes.

Hazard Analysis: Understanding the Need for Protection

The primary hazards associated with this class of compounds are:

  • Skin Irritation (H315): Expected to cause skin irritation upon contact.[2][3][4][5][6]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.[2][3][4][5]

  • Respiratory Irritation (H335): Inhalation of the dust may lead to respiratory tract irritation.[2][3][4][5]

  • Acute Toxicity: Related compounds are categorized as harmful if swallowed or if they come into contact with the skin.[2]

Given its physical state as a powder, the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes.[2] Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate PPE to create a reliable barrier against these exposure routes.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a carefully considered decision based on the specific physical and chemical hazards of the material. The following table summarizes the essential PPE for handling 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[1] These materials provide a suitable barrier against halogenated aromatic compounds. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[1][7] For prolonged tasks, consider double-gloving.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z.87.1 or EN 166 standards are mandatory to prevent eye contact with airborne dust.[1][5] A face shield worn over goggles is required when there is a significant risk of splashing, such as when handling larger quantities or preparing solutions.[1][8]
Body Protection Laboratory CoatA 100% cotton or flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental skin contact.[1] For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[9][10]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust.[1][11] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator (e.g., N95 dust mask for solids) is required.[1][9]

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling and Preparation
  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]

  • Safety Equipment Check: Before starting, verify that the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[5]

  • PPE Donning: Put on all required PPE as detailed in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of the sleeves.[1][8]

Step-by-Step Handling Protocol
  • Weighing and Transfer: Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to minimize the generation and inhalation of dust.[1][12]

  • Tool Selection: Use a spatula or other appropriate tools for transfers to avoid creating airborne dust.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[2][5][13] Store in a cool, dry, and well-ventilated area, potentially under an inert atmosphere as related compounds can be air-sensitive.[7][11][14]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Designate Area (Chemical Fume Hood) B 2. Verify Safety Equipment (Eyewash, Shower) A->B C 3. Don Full PPE B->C D 4. Transfer Compound (Inside Fume Hood) C->D E 5. Use Spatula (Minimize Dust) D->E F 6. Keep Container Sealed E->F G 7. Decontaminate Workspace F->G H 8. Dispose of Waste (Labeled Hazardous Waste) G->H I 9. Doff PPE Correctly H->I

Caption: Workflow for Safe Handling of 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde.

Emergency Response and Disposal Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][13][15]

  • Skin Contact: Remove all contaminated clothing while flushing the affected skin area with plenty of soap and water for at least 15 minutes.[2][15]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][13][15]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][7]

Spill Management

For a small spill, follow these steps:

  • Ensure proper PPE is worn, including respiratory protection if necessary.

  • Absorb the material with an inert substance like sand or vermiculite.[1]

  • Carefully sweep up the absorbed material and place it into a sealed, clearly labeled container for hazardous waste.[1][13]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing 3,5-Dibromo-4-fluoro-2-hydroxybenzaldehyde, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in a properly sealed and labeled container.

  • Dispose of the waste through an approved hazardous waste disposal facility, adhering to all local, state, and federal regulations.[5]

G cluster_routes Route of Exposure cluster_actions Immediate Actions Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Action_Skin Remove Clothing Wash with Soap & Water (15+ min) Skin->Action_Skin Action_Eyes Flush with Water (15+ min) Hold Eyelids Open Eyes->Action_Eyes Action_Inhalation Move to Fresh Air Inhalation->Action_Inhalation Medical Seek Immediate Medical Attention Action_Skin->Medical Action_Eyes->Medical Action_Inhalation->Medical

Caption: Emergency Response Protocol for Personal Exposure.

References

  • Personal protective equipment for handling p-Bromo-beta-chlorocinnamaldehyde - Benchchem. 1

  • SAFETY DATA SHEET - 3,5-Dibromosalicylaldehyde. Fisher Scientific. 2

  • What to do in a chemical emergency - GOV.UK.

  • Personal Protective Equipment | US EPA.

  • SAFETY DATA SHEET - 2-Fluoro-3,5-dihydroxybenzaldehyde. Sigma-Aldrich.

  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. Princeton University.

  • Personal Protective Equipment Selection Guide. University of California, Santa Barbara.

  • SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde. Thermo Fisher Scientific. 7

  • 4-Fluoro-3-hydroxybenzaldehyde - Safety Data Sheet. Apollo Scientific. 13

  • SAFETY DATA SHEET - 3,5-Dibromo-4-hydroxybenzaldehyde. Fisher Scientific. 14

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC.

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.

  • 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem.

  • 4-Fluoro-3,5-dimethylbenzaldehyde - Safety Data Sheet. Synquest Labs. 11

  • 3,5-Difluoro-4-hydroxybenzaldehyde | C7H4F2O2 | CID 10192584 - PubChem.

  • 3-Fluoro-4-hydroxybenzaldehyde - SAFETY DATA SHEET. Ossila. 5

  • 3,5-Dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5) - Fluorochem.

  • 3-Fluoro-4-hydroxybenzaldehyde SDS, 405-05-0 Safety Data Sheets - ECHEMI.

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